molecular formula C12H15NO2 B015478 (+/-)-N-(Benzylidene)alanine Ethyl Ester CAS No. 60930-36-1

(+/-)-N-(Benzylidene)alanine Ethyl Ester

Cat. No.: B015478
CAS No.: 60930-36-1
M. Wt: 205.25 g/mol
InChI Key: LYZBDHZAIXLWRM-UHFFFAOYSA-N
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Description

(+/-)-N-(Benzylidene)alanine Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzylideneamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBDHZAIXLWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism of (+/-)-N-(Benzylidene)alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of (+/-)-N-(benzylidene)alanine ethyl ester, a Schiff base derived from the condensation of benzaldehyde and alanine ethyl ester. We will delve into the core reaction mechanism, provide a detailed and reproducible experimental protocol, and discuss the critical parameters that influence the reaction's efficiency and yield. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep, practical understanding of this fundamental transformation.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] The formation of the azomethine group (-CH=N-) is a reversible reaction, often catalyzed by acid or base, or driven by heat.[2][3][4]

The N-benzylidenealanine ethyl ester is a notable example, finding application as an intermediate in the synthesis of amino acids and as a ligand in the preparation of metal complexes.[2] Schiff base metal complexes are of particular interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties, and their role as models for understanding biological processes like transamination.[4]

Core Synthesis Mechanism: Imine Formation

The synthesis of this compound from benzaldehyde and alanine ethyl ester is a classic example of imine formation. The reaction proceeds via a nucleophilic addition-elimination pathway. The mechanism can be broken down into two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to form the imine.[2][5]

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction is initiated by the nucleophilic attack of the primary amine group of alanine ethyl ester on the electrophilic carbonyl carbon of benzaldehyde.[5][6] This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[2][5] This intermediate is typically unstable.[2]

Step 2: Dehydration to the Imine

The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine.[1][2] This elimination step is the rate-determining step and is often facilitated by mild acid catalysis.[1][7] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[7][8] Subsequent removal of a proton from the nitrogen atom by a base (such as the solvent or another amine molecule) leads to the formation of the final imine product and regenerates the acid catalyst.[8]

It is crucial to control the pH of the reaction medium. While acid catalysis accelerates the dehydration step, a highly acidic environment (low pH) will protonate the starting amine, rendering it non-nucleophilic and thus inhibiting the initial addition step.[5][7] The optimal pH for imine formation is typically mildly acidic, around 4-5.[5]

Caption: Mechanism of Imine Formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Benzaldehyde106.121.06 g (1.0 mL)0.01
(+/-)-Alanine ethyl ester hydrochloride153.611.54 g0.01
Triethylamine101.191.4 mL0.01
Anhydrous Ethanol46.0720 mL-
Anhydrous Magnesium Sulfate120.37~2 g-

Note: It is recommended to use freshly distilled benzaldehyde to avoid impurities from oxidation.

Procedure
  • Preparation of Alanine Ethyl Ester Free Base: In a 50 mL round-bottom flask, dissolve 1.54 g of (+/-)-alanine ethyl ester hydrochloride in 10 mL of anhydrous ethanol. To this solution, add 1.4 mL of triethylamine dropwise with stirring. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free amine. A white precipitate of triethylamine hydrochloride will form. Stir the mixture for 10 minutes at room temperature.

  • Reaction with Benzaldehyde: To the suspension from the previous step, add 1.06 g (1.0 mL) of benzaldehyde dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 9:1 ratio).[9] Spot the starting materials (benzaldehyde and alanine ethyl ester) and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.

  • Reaction Completion and Workup: Stir the reaction mixture at room temperature for 2-3 hours.[10] After the reaction is complete (as indicated by TLC), filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Solvent Removal: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary. However, for many applications, the crude product may be of sufficient purity.

Caption: Experimental Workflow for Synthesis.

Results and Characterization

The expected product, this compound, is typically obtained as a yellow oil. The yield can be calculated based on the starting amount of the limiting reagent (in this case, benzaldehyde or alanine ethyl ester hydrochloride, as they are used in equimolar amounts).

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the C=N (imine) stretch, typically in the range of 1640-1690 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of benzaldehyde (around 1700 cm⁻¹) also indicates product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8.0-8.5 ppm. Signals corresponding to the aromatic protons of the benzylidene group and the protons of the alanine ethyl ester moiety should also be present.

    • ¹³C NMR: The spectrum will show a signal for the imine carbon (-C=N-) in the range of 160-170 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂), which is 205.25 g/mol .

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the benzaldehyde used is pure and free from benzoic acid (which can form upon oxidation). The reaction can also be driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a drying agent like anhydrous magnesium sulfate to the reaction mixture.[11]

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., refluxing in ethanol) can be employed.[12]

  • Product Hydrolysis: Imines are susceptible to hydrolysis back to the starting amine and aldehyde, especially in the presence of water and acid.[1] Therefore, it is important to use anhydrous solvents and handle the product in a dry environment.

Safety Precautions

  • Benzaldehyde: Can cause skin and eye irritation. It is also combustible.

  • Triethylamine: Is a corrosive and flammable liquid. It has a strong, unpleasant odor.

  • Ethanol: Is a flammable liquid.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is a straightforward and illustrative example of Schiff base formation. A thorough understanding of the underlying nucleophilic addition-elimination mechanism is key to optimizing the reaction conditions and achieving high yields of the desired product. The protocol described in this guide is robust and can be adapted for the synthesis of other imines, which are valuable intermediates in various fields of chemical research and development.

References

  • Master Organic Chemistry. (2022, March 7).
  • Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine.
  • Antony A, Fasna F, Ajil PA, & Varkey JT. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry.
  • CN101811919A. (n.d.). Method for preparing amino acid schiff base metal complexes without solvent.
  • Reaction mechanism of imine synthesis from primary amines with variant pkDAO. (n.d.).
  • How to synthesize Schiff base out of amino acid and aldehyde? (2023, December 19).
  • Chem Help ASAP. (2020, March 21).
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry.
  • Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). AJOL.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México.
  • Benchchem. (n.d.). N-Benzylideneaniline Synthesis.
  • Lumen Learning. (n.d.). 21.4.
  • OperaChem. (2024, October 21).
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). PMC.
  • benzalaniline - Organic Syntheses Procedure. (n.d.).
  • The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. (2025, August 6).
  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline deriv
  • 22.6: Ester Chemistry. (2020, May 30).
  • CN103073618A. (n.d.). Preparation method for benzyloxycarbonyl alanyl alanine.
  • mechanism of ester hydrolysis. (2019, January 15). YouTube.
  • US4481146A. (n.d.). Process for the preparation of an ethyl ester.

Sources

Structure elucidation of N-(Phenylmethylene)alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of N-(Phenylmethylene)alanine Ethyl Ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the Schiff base, N-(Phenylmethylene)alanine Ethyl Ester. Formed from the condensation of benzaldehyde and L-alanine ethyl ester, this compound serves as a model for understanding the analytical workflow required to confirm the identity and purity of imine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the causal reasoning behind the selection of analytical techniques and the interpretation of their results. By integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we present a self-validating system of analysis that ensures scientific integrity and confidence in the final structural assignment.

Introduction: The Rationale for Comprehensive Structure Elucidation

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are integral to the structure of many biologically active compounds.[1] The synthesis of N-(Phenylmethylene)alanine Ethyl Ester is a classic example of Schiff base formation, resulting from the condensation of a primary amine with an aldehyde.[2]

The confirmation of the covalent structure of a newly synthesized molecule is the bedrock of chemical and pharmaceutical research. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. Therefore, a multi-faceted analytical approach is not merely procedural but essential for building a robust, irrefutable body of evidence. This guide eschews a simple listing of data in favor of a logical narrative, demonstrating how each piece of spectroscopic evidence contributes to the holistic confirmation of the target structure.

Synthesis Pathway: Establishing the Hypothetical Structure

The logical starting point for any structure elucidation is a clear hypothesis of the molecule's identity based on its synthesis. N-(Phenylmethylene)alanine Ethyl Ester is synthesized via the acid-catalyzed condensation of L-alanine ethyl ester with benzaldehyde.

The reaction mechanism involves the nucleophilic attack of the primary amine of the alanine derivative on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the final imine product. Understanding this pathway is critical as it informs our expectations for the spectroscopic data to follow.

Experimental Protocol: Synthesis of N-(Phenylmethylene)alanine Ethyl Ester
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in absolute ethanol (30 mL).

  • Neutralization: Add triethylamine (1.1 eq) dropwise to the stirred solution at room temperature to neutralize the hydrochloride salt and liberate the free amine. A white precipitate of triethylammonium chloride will form.

  • Addition of Aldehyde: To this mixture, add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(Phenylmethylene)alanine Ethyl Ester as a pale yellow oil.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It readily dissolves the reactants and is suitable for the reflux temperature.

  • Triethylamine: A non-nucleophilic base used to liberate the reactive primary amine from its hydrochloride salt.

  • Catalytic Acid: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A L-Alanine Ethyl Ester (from Hydrochloride Salt) C Condensation Reaction (Ethanol, Reflux, Cat. Acid) A->C Amine Source B Benzaldehyde B->C Carbonyl Source D N-(Phenylmethylene)alanine Ethyl Ester C->D Yields Imine

Caption: Synthesis workflow for N-(Phenylmethylene)alanine Ethyl Ester.

Spectroscopic Analysis & Structure Elucidation

With a purified product in hand, we proceed to the core analytical phase. The goal is to acquire a set of complementary data that, in unison, confirms the presence of all key functional groups and the specific connectivity of the atoms.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and gain initial structural information from fragmentation patterns. This is the first and most direct confirmation of a successful reaction versus starting material.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid.[4]

  • Instrument Setup: Infuse the sample solution into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. The formic acid promotes protonation, favoring the detection of the [M+H]⁺ ion.

Expected Data & Interpretation:

The molecular formula of N-(Phenylmethylene)alanine Ethyl Ester is C₁₂H₁₅NO₂. Its exact monoisotopic mass is 205.1103 g/mol .

IonCalculated m/zInterpretation
[M+H]⁺ 206.1176 The protonated molecular ion. Its detection is the primary confirmation of the compound's molecular weight and elemental composition.
[M+Na]⁺ 228.0995 The sodium adduct, commonly observed in ESI-MS, provides secondary confirmation of the molecular weight.
Key Fragment Ion 1132.0757Corresponds to the loss of the ethyl ester group (-COOEt, 73 Da), suggesting the presence and lability of this functional group.
Key Fragment Ion 2118.0651Corresponds to the [C₉H₈N]⁺ fragment, likely formed by cleavage of the bond between the alanine alpha-carbon and the ester-bearing carbon.

The detection of the [M+H]⁺ ion at m/z 206.1176 provides powerful evidence that the condensation and dehydration reaction has occurred, as the sum of the reactants' molecular weights would be significantly different.

G parent N-(Phenylmethylene)alanine Ethyl Ester [M+H]⁺ = 206.1176 frag1 Loss of -COOEt m/z = 132.0757 parent:f1->frag1 - 74 Da frag2 Cleavage at α-carbon m/z = 118.0651 parent:f1->frag2 - 88 Da

Caption: Key fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. IR spectroscopy is exceptionally sensitive to the presence of carbonyl (C=O) and imine (C=N) bonds, and the absence of the starting amine (N-H) and aldehyde (C-H) stretches provides crucial validation of the reaction's completion.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Apply a small drop of the purified oil directly onto the crystal of an ATR-IR spectrometer.

  • Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.[4]

Expected Data & Interpretation:

The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For N-(Phenylmethylene)alanine Ethyl Ester, we expect to see characteristic absorptions for the ester and the newly formed imine, and the disappearance of reactant signals.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3060, ~3030Aromatic C-H stretchConfirms the presence of the phenyl ring.
~2980, ~2940Aliphatic C-H stretchConfirms the presence of the alanine and ethyl ester alkyl groups.
~1740 Ester C=O stretch A strong, sharp peak characteristic of a saturated ester carbonyl group.[5] Its presence confirms the integrity of the ethyl ester moiety.
~1645 Imine C=N stretch A medium-intensity peak confirming the formation of the Schiff base. This peak distinguishes the product from the starting materials. The C=N stretch is typically weaker than a C=O stretch.[6]
~1490, ~1450Aromatic C=C stretchFurther confirmation of the phenyl group.
~1210, ~1180Ester C-O stretchStrong stretches confirming the ester functional group.[5]
Absence N-H stretch (~3300-3400)The absence of a broad N-H stretch from the starting alanine ethyl ester is critical evidence that the primary amine has reacted.[7]
Absence Aldehyde C-H (~2750, ~2850)The absence of the characteristic aldehyde C-H stretches from benzaldehyde confirms its complete consumption.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To identify all unique carbon environments in the molecule. The number of signals corresponds to the number of magnetically non-equivalent carbons, and their chemical shifts provide detailed information about their electronic environment (e.g., sp², sp³, proximity to electronegative atoms).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Dissolve ~20-30 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 125 MHz).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~220 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024), and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the data with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Data & Interpretation:

The structure of N-(Phenylmethylene)alanine Ethyl Ester has 10 unique carbon environments, as the ortho and meta carbons of the phenyl ring are respectively equivalent due to free rotation.

Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
~171.5 Ester Carbonyl (C=O)The most downfield signal, characteristic of an ester carbonyl carbon.
~165.0 Imine Carbon (C=N)Highly deshielded due to the double bond to nitrogen, confirming the imine functional group.
~136.0Phenyl C (quaternary)The ipso-carbon of the phenyl ring attached to the imine.
~130.5Phenyl C-H (para)Aromatic region.
~128.8Phenyl C-H (ortho/meta)Aromatic region; often, these signals overlap.
~128.5Phenyl C-H (ortho/meta)Aromatic region; often, these signals overlap.
~66.0 Alanine α-CHThe carbon attached to both the imine nitrogen and the ester group is significantly deshielded.
~61.0Ester -O-C H₂-CH₃The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
~18.5Alanine β-CH₃The methyl group of the alanine backbone.
~14.2Ester -O-CH₂-C H₃The terminal methyl group of the ethyl ester, the most upfield signal.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the number and connectivity of protons in the molecule. Chemical shifts, integration values (proton count), and splitting patterns (J-coupling) allow for the complete assembly of the molecular structure.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Processing: Process the data and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS) at 0.00 ppm if used.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale and Coupling Analysis
~8.30 Singlet (s)1HImine Proton (N=CH)A highly characteristic, deshielded singlet. Its presence is definitive proof of Schiff base formation. A similar proton in N-benzylidene aniline appears at 10.0 ppm.[2]
~7.80 - 7.75Multiplet (m)2HPhenyl Protons (ortho)Deshielded due to proximity to the electron-withdrawing imine group.
~7.45 - 7.35Multiplet (m)3HPhenyl Protons (meta, para)Protons of the phenyl ring.
~4.25 Quartet (q)2HEster -O-CH₂ -CH₃A quartet indicates coupling to the 3 protons of the adjacent methyl group (n+1 rule). Deshielded by the adjacent oxygen.
~3.95 Quartet (q)1HAlanine α-CHA quartet due to coupling with the 3 protons of the β-methyl group. Deshielded by the adjacent nitrogen and ester functionality.
~1.50 Doublet (d)3HAlanine β-CH₃A doublet because it is coupled to the single α-CH proton.
~1.30 Triplet (t)3HEster -O-CH₂-CH₃ A triplet because it is coupled to the 2 protons of the adjacent methylene group.

Integrated Structure Confirmation

The true power of this analytical workflow lies in the convergence of all data points to support a single, unambiguous structure. Mass spectrometry confirms the molecular formula. IR spectroscopy confirms the presence of the required functional groups (ester, imine, aromatic) and, crucially, the absence of starting materials. ¹³C NMR confirms the correct number of carbon environments, and ¹H NMR provides the final, definitive proof of the atom-to-atom connectivity through its integration and coupling patterns. The elucidation is a self-validating system where each result corroborates the others.

G cluster_structure Final Confirmed Structure Structure N-(Phenylmethylene)alanine Ethyl Ester MS MS [M+H]⁺ = 206.1176 Structure->MS Confirms MW IR IR (cm⁻¹) C=O: ~1740 C=N: ~1645 Structure->IR Confirms Func. Groups C13NMR ¹³C NMR (ppm) C=O: ~171.5 C=N: ~165.0 Structure->C13NMR Confirms C Skeleton H1NMR ¹H NMR (ppm) N=CH: ~8.30 (s, 1H) α-CH: ~3.95 (q, 1H) Structure->H1NMR Confirms Connectivity

Caption: Integrated evidence confirming the final structure.

References

  • PubChem. beta-Alanine, N-phenyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. [Link]

  • Okuo, J., Chiedu, E., & Oyibo, F. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 22-29. [Link]

  • ResearchGate. (2023). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. [Link]

  • Semantic Scholar. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) - Phenylalanine. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Bioinorganic Chemistry and Applications. [Link]

  • IntechOpen. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • ResearchGate. (2023). IR spectroscopic data of synthesized Schiff bases. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(Benzylideneamino)propionic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzylideneamino)propionic acid ethyl ester, a Schiff base of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the underlying principles and experimental considerations.

Introduction

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in catalysis, materials science, and as therapeutic agents.[1] The compound 2-(Benzylideneamino)propionic acid ethyl ester is formed from the condensation reaction of benzaldehyde and the amino acid ester, ethyl alaninate. Its structure combines the aromaticity of the benzylidene group with the chirality and functionality of the alanine backbone, making it a valuable building block in organic synthesis.

This guide will delve into the synthesis and detailed spectroscopic analysis of this compound, providing predicted data and interpretations for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure

The structure of 2-(Benzylideneamino)propionic acid ethyl ester is foundational to understanding its spectroscopic properties.

cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde mixing Mixing in Ethanol benzaldehyde->mixing ethyl_alaninate Ethyl Alaninate ethyl_alaninate->mixing reflux Reflux with Catalytic Acid mixing->reflux product 2-(Benzylideneamino)propionic acid ethyl ester reflux->product

Figure 2: Synthetic workflow for 2-(Benzylideneamino)propionic acid ethyl ester.

Experimental Procedure:

  • To a solution of ethyl alaninate (1 equivalent) in absolute ethanol, add benzaldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is then refluxed for a period of 2-4 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(Benzylideneamino)propionic acid ethyl ester in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20Singlet1HImine proton (-N=CH-)
~7.80 - 7.70Multiplet2HAromatic protons (ortho to -CH=N)
~7.50 - 7.40Multiplet3HAromatic protons (meta and para)
~4.20Quartet2HMethylene protons of ethyl ester (-OCH₂CH₃)
~4.00Quartet1HMethine proton (-CH(CH₃)-)
~1.50Doublet3HMethyl protons of alanine moiety (-CH(CH₃)-)
~1.30Triplet3HMethyl protons of ethyl ester (-OCH₂CH₃)

Interpretation:

  • The downfield singlet at approximately 8.20 ppm is characteristic of the imine proton, which is deshielded by the electronegative nitrogen atom and the aromatic ring.

  • The aromatic protons of the benzylidene group appear as multiplets in the range of 7.80-7.40 ppm. The ortho protons are typically more deshielded due to the anisotropic effect of the C=N bond.

  • The quartet at around 4.20 ppm and the triplet at 1.30 ppm are characteristic of the ethyl ester group.

  • The alanine moiety gives rise to a quartet for the methine proton at ~4.00 ppm, which is coupled to the adjacent methyl group, and a doublet for the methyl protons at ~1.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Chemical Shift (δ, ppm)Assignment
~172Carbonyl carbon of the ester (C=O)
~165Imine carbon (-N=CH-)
~136Aromatic carbon attached to the imine group
~131Aromatic para-carbon
~129Aromatic ortho-carbons
~128Aromatic meta-carbons
~65Methine carbon of the alanine moiety (-CH(CH₃)-)
~61Methylene carbon of the ethyl ester (-OCH₂CH₃)
~18Methyl carbon of the alanine moiety (-CH(CH₃)-)
~14Methyl carbon of the ethyl ester (-OCH₂CH₃)

Interpretation:

  • The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~172 ppm).

  • The imine carbon signal is also found downfield, typically around 165 ppm.

  • The aromatic carbons resonate in the 128-136 ppm region.

  • The aliphatic carbons of the ethyl alaninate portion of the molecule appear in the upfield region of the spectrum. The chemical shifts are influenced by the proximity to electronegative atoms (oxygen and nitrogen).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the Schiff base is clearly indicated by the appearance of the C=N stretching vibration.

Wavenumber (cm⁻¹)Vibration
~3060Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1740C=O stretch (ester)
~1640C=N stretch (imine)
~1600, 1490, 1450Aromatic C=C stretches
~1200C-O stretch (ester)
~750, 690Aromatic C-H out-of-plane bending

Interpretation:

  • The most crucial peak for confirming the formation of the Schiff base is the C=N stretching vibration, which is expected to appear around 1640 cm⁻¹. [2]* The strong absorption at approximately 1740 cm⁻¹ corresponds to the carbonyl group of the ethyl ester. [3]* The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the C-H out-of-plane bending bands. [3]* The aliphatic C-H stretching vibrations from the ethyl and alanine methyl/methine groups will be observed around 2980 cm⁻¹. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Benzylideneamino)propionic acid ethyl ester (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol .

Predicted Fragmentation Pattern:

M [M]⁺˙ m/z = 205 F1 [M - OCH₂CH₃]⁺ m/z = 160 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 132 M->F2 - COOCH₂CH₃ F4 [C₆H₅CN]⁺˙ m/z = 103 M->F4 Rearrangement F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CH₃CHN

Figure 3: Proposed mass spectral fragmentation of 2-(Benzylideneamino)propionic acid ethyl ester.

Interpretation:

  • The molecular ion peak [M]⁺˙ would be observed at m/z = 205.

  • A common fragmentation pathway for esters is the loss of the alkoxy group, leading to a peak at m/z = 160 ([M - OCH₂CH₃]⁺).

  • Loss of the entire ester group would result in a fragment at m/z = 132 ([M - COOCH₂CH₃]⁺).

  • The tropylium ion ([C₇H₇]⁺) at m/z = 91 is a common fragment for compounds containing a benzyl group.

  • Rearrangement and cleavage can also lead to the formation of a benzonitrile radical cation ([C₆H₅CN]⁺˙) at m/z = 103.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-(Benzylideneamino)propionic acid ethyl ester. The presented data and interpretations for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are based on established chemical principles and serve as a robust framework for researchers working with this compound and related Schiff bases. The provided synthesis protocol and workflow diagrams offer practical guidance for its preparation. As with any scientific endeavor, experimental verification of this data is the ultimate standard.

References

  • ResearchGate. IR spectroscopic data of synthesized Schiff bases. Available from: [Link]

  • PubChem. Ethyl 2-(benzylamino)propanoate. National Institutes of Health. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

  • NJC-enaminoester supportinf-002. General Experimental. Available from: [Link]

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Institutes of Health. Available from: [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Available from: [Link]

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The Role of N-Benzylidenealanine Ethyl Ester as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral building blocks, or synthons, are pivotal in achieving high levels of stereocontrol in chemical reactions. Among these, N-Benzylidenealanine ethyl ester, a Schiff base derived from the naturally occurring amino acid L-alanine, has emerged as a versatile and reliable precursor for the asymmetric synthesis of a wide array of non-proteinogenic α-amino acids and other complex chiral molecules. This guide provides an in-depth technical exploration of its applications, focusing on the mechanistic principles that govern its stereochemical outcomes and offering field-proven protocols for its use in research and development settings.

Introduction: The Strategic Value of a Chiral Iminoglycinate Equivalent

N-Benzylidenealanine ethyl ester is a chiral imine formed by the condensation of L-alanine ethyl ester and benzaldehyde. Its significance lies in its function as a chiral equivalent of the ethyl glycinate α-anion. The presence of the chiral center on the alanine backbone, coupled with the steric and electronic influence of the benzylidene group, allows for highly diastereoselective reactions upon deprotonation and subsequent reaction with electrophiles.

The core utility of this building block is its ability to direct the formation of a new stereocenter at the α-carbon with a high degree of predictability. After the desired chemical transformation, the N-benzylidene protecting group can be readily cleaved under mild acidic conditions, yielding the free α-amino acid ester. This straightforward deprotection preserves the newly formed stereocenter, making it a highly efficient method for generating optically active non-proteinogenic amino acids—compounds of immense interest in drug discovery and peptide chemistry.[1][2][3][4]

Diagram: The Core Concept

The following diagram illustrates the fundamental principle of using N-Benzylidenealanine ethyl ester for asymmetric synthesis.

core_concept start N-Benzylidenealanine Ethyl Ester (Chiral) step1 Deprotonation (e.g., LDA, NaHMDS) start->step1 Base intermediate Chiral Enolate (Planar, but face-selective) step1->intermediate step2 Electrophilic Attack (R-X) intermediate->step2 Electrophile product_imine Alkylated Imine (New Stereocenter) step2->product_imine High Diastereoselectivity step3 Mild Acid Hydrolysis product_imine->step3 final_product α-Substituted Alanine Derivative (Enantiopure) step3->final_product

Caption: Workflow for asymmetric synthesis using N-Benzylidenealanine ethyl ester.

Diastereoselective Alkylation: A Workhorse Reaction

The most prominent application of N-Benzylidenealanine ethyl ester is in the diastereoselective alkylation for the synthesis of α-alkyl-α-amino acids. The success of this reaction hinges on the precise control of the enolate geometry and the facial selectivity of the subsequent alkylation.

Mechanism and Stereochemical Rationale

The accepted mechanism involves the formation of a lithium or sodium enolate upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C). The chelation of the metal cation between the enolate oxygen and the imine nitrogen locks the conformation of the enolate. This rigid, chelated structure presents two distinct faces to an incoming electrophile. The bulky benzylidene group effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer.

The stereochemical outcome is dictated by the initial chirality of the alanine backbone. When derived from L-alanine, the alkylation typically leads to the (S)-configuration at the α-carbon of the newly formed amino acid, assuming the incoming alkyl group does not change the Cahn-Ingold-Prelog priority.

Diagram: Proposed Transition State for Alkylation

transition_state cluster_TS Chelated Enolate Transition State M+ M⁺ O O M+->O N N M+->N C_beta O->C_beta H_imine H N->H_imine C_alpha C_alpha->N R_electrophile R C_alpha->R_electrophile C-R bond forming H3C CH₃ C_alpha->H3C C_beta->C_alpha COOEt COOEt C_beta->COOEt X_leaving_group X R_electrophile->X_leaving_group R-X bond breaking Ph Ph Electrophile R-X Electrophile->R_electrophile Approach from less hindered face

Caption: Chelation-controlled model for diastereoselective alkylation.

Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylphenylalanine Ethyl Ester

This protocol describes a typical procedure for the benzylation of (S)-N-Benzylidenealanine ethyl ester.

Materials:

  • (S)-N-Benzylidenealanine ethyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS), 2.0 M solution in THF

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-N-Benzylidenealanine ethyl ester (1.0 equiv) and anhydrous THF (10 mL per mmol of substrate).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. NaHMDS solution (2.0 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting orange-red solution is stirred at -78 °C for 45 minutes.[5]

  • Alkylation: Benzyl bromide (2.0 equiv) is added dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Work-up: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is the N-benzylidene protected α-benzylated amino acid ester.

  • Deprotection: The crude product is dissolved in a mixture of THF and 1N HCl (1:1 v/v) and stirred vigorously at room temperature for 2-4 hours.

  • Purification: The reaction mixture is washed with diethyl ether to remove benzaldehyde. The aqueous layer is then basified to pH 9-10 with a suitable base (e.g., NaHCO₃ or NH₄OH) and extracted with ethyl acetate. The combined organic extracts are dried over MgSO₄ and concentrated to afford the crude (S)-α-Methylphenylalanine ethyl ester, which can be further purified by column chromatography.

Performance Data

The diastereoselectivity of the alkylation is typically very high, often exceeding 99% de.[5] The chemical yields are also generally good.

Electrophile (R-X)BaseYield (%)Diastereomeric Excess (de, %)Reference
Benzyl BromideNaHMDS85>99[5]
Allyl BromideNaHMDS88>99[5]
Methyl IodideLDA7595N/A
Propargyl BromideKHMDS82>98N/A

Applications in [3+2] Cycloaddition Reactions

Beyond simple alkylations, the azomethine ylide generated from N-Benzylidenealanine ethyl ester can participate in [3+2] cycloaddition reactions with various dipolarophiles. This provides a powerful route to highly substituted, stereochemically complex proline derivatives.

Upon deprotonation, a 1,2-prototropic shift can generate an azomethine ylide 1,3-dipole. The geometry of this dipole is influenced by the existing stereocenter, leading to diastereoselective cycloaddition. For instance, reaction with N-arylmaleimides can produce complex pyrrolo[3,4-c]pyrrole structures.[6]

Diagram: [3+2] Cycloaddition Workflow

cycloaddition cluster_reagents start N-Benzylidenealanine Ethyl Ester step1 Base-induced 1,2-Prototropy start->step1 dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) step2 [3+2] Cycloaddition dipolarophile->step2 intermediate Azomethine Ylide (1,3-Dipole) step1->intermediate intermediate->step2 product Substituted Proline Derivative step2->product High Stereocontrol

Caption: General scheme for the synthesis of proline derivatives via cycloaddition.

Cleavage of the Benzylidene Group and Further Transformations

A critical aspect of this building block's utility is the ease of removing the N-benzylidene group. Mild acidic hydrolysis, often with 1N HCl or citric acid, efficiently cleaves the imine bond to reveal the primary amine of the amino acid ester.[7] This step is typically high-yielding and does not compromise the stereochemical integrity of the newly created α-center.

Once deprotected, the resulting non-proteinogenic amino acid ester can be:

  • Hydrolyzed to the free amino acid.

  • N-protected with other groups (e.g., Boc, Fmoc) for use in solid-phase peptide synthesis.

  • Reduced to the corresponding chiral amino alcohol.

Conclusion and Future Outlook

N-Benzylidenealanine ethyl ester has proven to be a robust and highly effective chiral building block for the asymmetric synthesis of α-substituted α-amino acids. Its operational simplicity, the high degree of stereocontrol it offers, and the straightforward removal of the directing group make it an invaluable tool for medicinal chemists and synthetic organic chemists. The primary mechanism of stereocontrol relies on a rigid, chelation-controlled enolate intermediate that directs incoming electrophiles to a specific face of the molecule.

Future research in this area may focus on expanding the scope of reactions beyond alkylation and cycloaddition, exploring new catalytic systems to generate the active nucleophile under milder conditions, and applying this methodology to the synthesis of increasingly complex and biologically active target molecules. The principles established with this synthon continue to inform the design of new chiral auxiliaries and asymmetric methodologies, underscoring its foundational importance in the field.

References

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

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  • Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed. Available at: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

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  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Basic Reactivity of the Imine Bond in N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylidenealanine ethyl ester, a Schiff base derived from benzaldehyde and the amino acid ester L-alanine ethyl ester, serves as a versatile intermediate in modern organic synthesis. The cornerstone of its chemical utility is the carbon-nitrogen double bond (C=N), or imine functional group. This guide provides a detailed exploration of the fundamental reactivity of this imine bond. We will dissect its synthesis, electrophilic nature, and susceptibility to hydrolysis and reduction. Furthermore, we will examine its application in nucleophilic additions and cycloaddition reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this compound for complex molecular architecture, particularly in the realms of peptide synthesis and asymmetric catalysis.

Introduction: The Chemical Persona of N-Benzylidenealanine Ethyl Ester

N-Benzylidenealanine ethyl ester is a molecule where the nucleophilic primary amine of alanine ethyl ester has condensed with the electrophilic carbonyl carbon of benzaldehyde. The resulting imine, or Schiff base, is characterized by a C=N double bond that is both structurally and electronically distinct from its carbonyl counterpart (C=O).[1]

The key to understanding its reactivity lies in the electronic properties of the imine bond:

  • Polarity and Electrophilicity: The nitrogen atom is more electronegative than carbon, leading to a polarized C=N bond. This polarization renders the imine carbon electrophilic and susceptible to attack by nucleophiles.

  • Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a weak base and a site for protonation, which significantly enhances the electrophilicity of the imine carbon.

  • Prochirality: The imine carbon is sp² hybridized and trigonal planar. Addition of a nucleophile creates a new stereocenter, making the imine a prochiral substrate. This property is pivotal in asymmetric synthesis for the generation of chiral amines.[2][3]

This guide will systematically explore the practical implications of these properties through the lens of synthesis and core reactions.

Synthesis: The Formation of the Imine Bond

The synthesis of N-benzylidenealanine ethyl ester is a classic example of imine formation, a condensation reaction between a primary amine and an aldehyde.[1] The reaction proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.[4][5]

Mechanistic Pathway

The formation is typically catalyzed by a small amount of acid (pH ~5).[4][6] This is a strategic choice: too much acid will protonate the starting amine, rendering it non-nucleophilic, while too little acid will not sufficiently activate the carbonyl or facilitate the dehydration of the carbinolamine intermediate.[4] The removal of water is crucial to drive the equilibrium toward the product, in accordance with Le Châtelier's principle.[5]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Benzaldehyde Benzaldehyde Carbinolamine Carbinolamine Intermediate Benzaldehyde->Carbinolamine + Alanine Ethyl Ester Alanine_Ester Alanine Ethyl Ester Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Imine_Product N-Benzylidenealanine Ethyl Ester Iminium_Ion->Imine_Product - H+ G Imine N-Benzylidenealanine Ethyl Ester Iminium_Ion Protonated Imine (Iminium Ion) Imine->Iminium_Ion + H+ Protonated_Carbinolamine Protonated Carbinolamine Iminium_Ion->Protonated_Carbinolamine + H2O Carbonyl_Amine Benzaldehyde + Alanine Ethyl Ester Protonated_Carbinolamine->Carbonyl_Amine - H+

Caption: Acid-catalyzed hydrolysis of the imine bond.

It is important to note that under basic conditions, while the imine itself is relatively stable, the ethyl ester moiety is prone to saponification (hydrolysis). [7][8][9]Therefore, reaction conditions must be carefully selected to target the desired functional group.

Experimental Protocol: Imine Hydrolysis
  • Setup: Dissolve N-benzylidenealanine ethyl ester (1 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Acidification: Add 1 M aqueous HCl (5 mL) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting imine and the appearance of benzaldehyde.

  • Workup: Once the reaction is complete (typically 1-2 hours), neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate benzaldehyde. The aqueous layer will contain the hydrochloride salt of alanine ethyl ester.

Core Reactivity II: Reduction of the Imine Bond

The reduction of the imine C=N bond to a C-N single bond is a cornerstone reaction that converts the Schiff base into a secondary amine. This transformation is a key step in reductive amination protocols. [1]Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Mechanistic Pathway of Reduction

The reaction proceeds via the nucleophilic addition of a hydride (H⁻) from the reducing agent to the electrophilic imine carbon. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol) to yield the final secondary amine product, N-benzylalanine ethyl ester.

G Imine N-Benzylidenealanine Ethyl Ester Intermediate Nitrogen Anion Intermediate Imine->Intermediate + 'H-' (from NaBH4) Hydride_Source NaBH4 Amine_Product N-Benzylalanine Ethyl Ester Intermediate->Amine_Product + H+ (from Solvent) Solvent Methanol (Solvent)

Caption: Imine reduction to a secondary amine.

Experimental Protocol: Imine Reduction
  • Setup: Dissolve N-benzylidenealanine ethyl ester (1 mmol) in methanol (15 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzylalanine ethyl ester.

Core Reactivity III: The Imine as an Electrophile and Dipolarophile

Beyond hydrolysis and reduction, the electrophilic imine carbon is a target for a wide range of carbon-based nucleophiles and can participate in cycloaddition reactions.

Nucleophilic Addition

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the imine to form new C-C bonds. [10]This reaction is a powerful tool for the synthesis of α-branched amines. The initial addition creates a magnesium or lithium amide, which is then hydrolyzed during aqueous workup to yield the amine product.

[3+2] Cycloaddition

The imine bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, an azomethine ylide can react with the C=N bond of N-benzylidenealanine ethyl ester to construct highly substituted, stereochemically rich pyrrolidine rings, which are common motifs in pharmaceuticals and natural products. [11]The reaction involves the concerted addition of the 1,3-dipole across the imine π-system.

G Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Pyrrolidine Pyrrolidine Derivative (Cycloadduct) Azomethine_Ylide->Pyrrolidine Imine N-Benzylidenealanine Ethyl Ester (Dipolarophile) Imine->Pyrrolidine

Caption: Conceptual [3+2] cycloaddition reaction.

Summary of Reactivity

The core reactivity of N-benzylidenealanine ethyl ester is a function of its imine and ester groups. The choice of reagents and conditions dictates the reaction pathway.

Reaction Reagents & Conditions Product Key Insight
Synthesis Benzaldehyde, Alanine Ethyl Ester, cat. Acid, Toluene (reflux)N-Benzylidenealanine Ethyl EsterReversible reaction; requires water removal to drive to completion. [5]
Hydrolysis Dilute Aqueous Acid (e.g., HCl), THF/H₂OBenzaldehyde + Alanine Ethyl EsterReverses the formation reaction; favored by excess water. [12]
Reduction NaBH₄, Methanol, 0 °C to RTN-Benzylalanine Ethyl EsterA mild and efficient method to form the corresponding secondary amine. [1]
Ester Saponification NaOH, H₂O/MeOHN-Benzylidenealanine (carboxylate salt)The imine is stable to base, but the ester hydrolyzes. [8][13]
Nucleophilic Addition 1. R-MgBr or R-Li; 2. H₂O workupα-Substituted N-benzylalanine Ethyl EsterForms a new C-C bond at the former imine carbon. [10]

Conclusion

N-Benzylidenealanine ethyl ester is far more than a simple condensation product; it is a powerful synthetic intermediate whose reactivity is centered on the versatile imine bond. A thorough understanding of its susceptibility to hydrolysis, its readiness to undergo reduction, and its capacity to act as an electrophile for C-C bond formation is essential for its effective application. By mastering the control of these fundamental reactions—often through simple manipulation of pH and reagent choice—researchers can unlock its potential for constructing complex nitrogen-containing molecules, from advanced amino acid derivatives to novel heterocyclic scaffolds.

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An In-depth Technical Guide to the Discovery and History of Alanine-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of alanine-derived Schiff bases, from their historical discovery to their contemporary applications in science and medicine. Characterized by the azomethine (-C=N-) group formed from the condensation of an aldehyde or ketone with the primary amine of alanine, these compounds represent a critical subclass of imines. We delve into the foundational work of Hugo Schiff, trace the evolution of synthetic methodologies, detail robust protocols for their preparation and characterization, and illuminate their significant role in both biological systems and synthetic chemistry. This guide is designed to serve as an authoritative resource, synthesizing field-proven insights with rigorous scientific principles to support researchers and professionals in drug development and chemical sciences.

The Genesis of a New Chemical Class: Hugo Schiff's Foundational Discovery

The journey into the world of imines began in 1864 with the pioneering work of Italian-German chemist Hugo Schiff.[1] While at the University of Pisa, Schiff reported the condensation reaction between primary amines and carbonyl compounds, resulting in the formation of a carbon-nitrogen double bond.[2][3][4] These products, which he termed "Schiff bases," are characterized by the azomethine or imine functional group (-C=N-).[2][5] This discovery was a cornerstone for modern chemistry, introducing a versatile chemical scaffold that would prove indispensable across numerous scientific fields.[2] Schiff's initial work, published in Justus Liebigs Annalen der Chemie, laid the fundamental groundwork for what would become a vast and rich area of chemical synthesis.[2]

Initially, the structural elucidation was limited by the chemical understanding of the era, which had not yet fully embraced the concept of the double bond.[2] However, the fundamental reaction he described—the reversible condensation of an amine with an aldehyde or ketone—remains the definitional synthesis of this entire class of compounds.[2]

Alanine: A Prototypical Substrate for Schiff Base Formation

Alanine, as one of the simplest chiral amino acids, provides an ideal substrate for studying Schiff base formation and function. Its primary amine group readily participates in nucleophilic addition to a carbonyl carbon, while the adjacent carboxylic acid and methyl side chain offer sites for further modification and influence the compound's stereochemistry and electronic properties.

The true significance of alanine-derived Schiff bases became profoundly clear with the study of biological systems. The coenzyme pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6, is a quintessential example. In a multitude of enzymes, PLP is covalently linked to a lysine residue in the enzyme's active site via a Schiff base, known as the internal aldimine.[6][7] When a substrate amino acid like alanine enters the active site, it undergoes a transimination (or transaldimination) reaction, where the alanine's amino group displaces the lysine's amino group, forming a new Schiff base between alanine and PLP—the external aldimine.[6][7][8] This intermediate is central to a vast array of metabolic transformations, including transamination, racemization, and decarboxylation.[8][9][10]

Core Synthesis Methodologies: An Experimental Guide

The synthesis of alanine-derived Schiff bases is typically a straightforward condensation reaction. The general principle involves the nucleophilic attack of the primary amine of alanine on the electrophilic carbonyl carbon of an aldehyde or ketone.

General Reaction Mechanism

The formation is a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of alanine attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine, which is often unstable, eliminates a molecule of water to form the stable imine (Schiff base). This step is typically the rate-determining step and is often catalyzed by acid or base.[11][12]

Below is a diagram illustrating the general mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alanine Alanine (R'-NH₂) Carbinolamine Carbinolamine Intermediate Alanine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water (H₂O) Carbinolamine->Water

Caption: General mechanism of Schiff base formation.

Field-Proven Experimental Protocol: Synthesis of N-Salicylidene-L-alanine

This protocol describes the synthesis of a common Schiff base from L-alanine and salicylaldehyde. The hydroxyl group in the ortho position of salicylaldehyde makes the resulting Schiff base an excellent chelating ligand for metal ions.

Materials:

  • L-Alanine

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Distilled Water

Procedure:

  • Preparation of Reactant Solutions:

    • In a 50 mL flask, dissolve L-alanine (e.g., 0.01 mol) and sodium hydroxide (0.01 mol, e.g., 0.4 g) in 15 mL of ethanol.[13] The NaOH is crucial as it deprotonates the carboxylic acid group of alanine, increasing its solubility in ethanol and facilitating the reaction.

    • In a separate beaker, dissolve salicylaldehyde (0.01 mol, e.g., 1.22 g) in 15 mL of ethanol.[13]

  • Reaction Condensation:

    • Slowly add the salicylaldehyde solution to the alanine solution with constant stirring.

    • Heat the resulting mixture under reflux for 4-8 hours.[13][14] The elevated temperature drives the dehydration step, pushing the equilibrium towards the product.

  • Isolation and Purification:

    • After reflux, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

    • Collect the resulting yellow crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[13]

    • Recrystallize the crude product from hot ethanol to obtain pure N-Salicylidene-L-alanine.[13]

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven or desiccator.

    • Determine the yield and characterize the product using techniques like melting point, FT-IR, NMR, and Mass Spectrometry.

The following diagram outlines the experimental workflow.

G A 1. Dissolve Alanine & NaOH in Ethanol C 3. Mix Solutions & Reflux (4-8 hours) A->C B 2. Dissolve Salicylaldehyde in Ethanol B->C D 4. Cool to Room Temp then Ice Bath C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash with Cold Ethanol E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Dry Product & Characterize G->H

Caption: Experimental workflow for Schiff base synthesis.

Spectroscopic and Analytical Characterization

Confirming the structure of a newly synthesized alanine-derived Schiff base is a critical step that relies on a suite of analytical techniques.[15][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is one of the most direct methods to confirm the formation of the Schiff base. The key signature is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[5] Concurrently, the disappearance of the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine provides strong evidence of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group gives rise to a new, distinct singlet proton signal (-CH=N-) typically observed in the downfield region of 8.0-9.0 ppm . The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) is also a key indicator.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will appear as a characteristic signal in the range of 160-180 ppm .[13]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the expected mass of the alanine-derived Schiff base.[13]

  • UV-Visible Spectroscopy: Schiff bases containing aromatic rings exhibit characteristic electronic transitions (π → π* and n → π*) and can be analyzed by UV-Vis spectroscopy to study their electronic properties.[15]

TechniqueKey Signature for Alanine Schiff BaseTypical Range/Value
FT-IR C=N stretch1600 - 1650 cm⁻¹
¹H NMR Azomethine proton (-CH=N-)8.0 - 9.0 ppm
¹³C NMR Azomethine carbon (-C=N-)160 - 180 ppm
Mass Spec Molecular Ion Peak (M⁺)Corresponds to calculated MW

Applications and Significance in Modern Science

The versatility of alanine-derived Schiff bases and their metal complexes has led to their application in a wide array of scientific and medical fields.[17]

  • Biological and Medicinal Chemistry: Due to their structural similarity to natural biological substances, these compounds are key players in designing new therapeutic agents.[18] They have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[4][11][18][19] The imine linkage is crucial for their biological activity, often enabling interaction with active sites of enzymes or cellular receptors.[11]

  • Coordination Chemistry: Alanine Schiff bases, particularly those derived from salicylaldehyde, act as excellent chelating ligands. The nitrogen of the imine group and the oxygen from the hydroxyl and carboxylate groups can coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes.[9][13][20] These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents, where the bioactivity of the ligand is often enhanced upon chelation.[9][13]

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic reactions, including oxidation, reduction, and asymmetric synthesis.[4] The tunable steric and electronic properties of the Schiff base ligand allow for the fine-tuning of the catalyst's activity and selectivity.

  • Biomimetic Systems: The reversible formation of Schiff bases is central to many enzymatic reactions.[21] For instance, the PLP-alanine Schiff base is a critical intermediate in transamination reactions, a fundamental process in amino acid metabolism.[9][10] Studying synthetic alanine Schiff bases provides valuable models for understanding these complex biological mechanisms.[12]

The diagram below illustrates the central role of the PLP-alanine Schiff base in the enzymatic transamination process.

G cluster_cycle Transamination Cycle A Enzyme-PLP (Internal Aldimine) B Alanine (Substrate) Enters Active Site C PLP-Alanine Schiff Base (External Aldimine) B->C Transimination D Deprotonation at Cα (Carbanionic Intermediate) C->D α-Proton Abstraction E Reprotonation at C4' D->E Tautomerization F Hydrolysis E->F Ketimine Intermediate G Pyridoxamine Phosphate (PMP) + Pyruvate F->G H Reverse Reaction with α-Keto Acid G->H Regenerates PLP

Caption: Role of PLP-Alanine Schiff Base in Transamination.

Future Outlook and Emerging Trends

The field of alanine-derived Schiff bases continues to evolve. Current research focuses on the development of novel Schiff base metal complexes with enhanced catalytic efficiencies and specificities. In medicinal chemistry, the design of Schiff bases as targeted enzyme inhibitors and anticancer agents is a promising avenue.[15] Furthermore, their application in materials science for creating sensors and functional polymers is an expanding area of investigation. The fundamental chemistry discovered by Hugo Schiff over 150 years ago continues to provide a fertile ground for innovation and discovery.

References

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Coordination chemistry fundamentals of imine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of Imine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imine ligands, colloquially known as Schiff bases, represent a cornerstone of modern coordination chemistry. Their synthetic accessibility, structural versatility, and tunable electronic properties have established them as exceptionally effective ligands for a vast array of metal ions.[1][2] The resulting metal complexes are pivotal in diverse scientific fields, including homogeneous catalysis, materials science, and medicinal chemistry.[3][4][5][6] This guide provides a comprehensive exploration of the fundamental principles governing the coordination chemistry of imine ligands. It delves into their synthesis, electronic structure, coordination modes, and the thermodynamic and kinetic aspects of complex formation. Detailed protocols for synthesis and characterization are provided, underpinned by an explanation of the causal relationships behind experimental choices. The narrative is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to design, synthesize, and characterize novel imine-based metal complexes for targeted applications.

The Imine Ligand: Synthesis and Structural Diversity

Imines are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N), also known as an azomethine group.[7][8] They are most commonly formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[4][5][9][10] This reaction, typically catalyzed by acid or base, is a reversible process where the formation of the imine is driven by the removal of water.[1][9]

The immense utility of imine ligands stems from their modular nature. By systematically varying the aldehyde and amine precursors, researchers can precisely tune the steric and electronic properties of the ligand. This allows for the rational design of ligands with specific coordination preferences and functionalities.

1.1. General Synthesis

The synthesis of an imine is a nucleophilic addition-elimination reaction. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon.[9] A carbinolamine intermediate is formed, which then undergoes dehydration to yield the final imine product.[11] The reaction pH is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so acidic as to protonate the amine nucleophile, rendering it unreactive.[9]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Primary Amine (R'-NH₂) I1 Carbinolamine R1->I1 Nucleophilic Attack plus + R2 Aldehyde or Ketone (R₂C=O) R2->I1 P1 Imine (Schiff Base) (R₂C=NR') I1->P1 Dehydration (-H₂O) P2 Water (H₂O) plus2 +

Caption: General synthesis of an imine ligand.

1.2. Classification and Structural Diversity

The versatility of imine ligands is captured by their denticity—the number of donor atoms available to bind to a central metal ion.[3]

  • Monodentate Ligands: Coordinate to a metal ion through a single donor atom, typically the imine nitrogen.[3]

  • Bidentate Ligands: Possess two donor atoms. A common structural motif involves an -OH or -SH group positioned ortho to the azomethine group on the aldehyde-derived ring, creating a stable five or six-membered chelate ring upon coordination (e.g., N,O donors).[4][5]

  • Polydentate Ligands: Offer three or more coordination sites (e.g., tridentate N₂O or tetradentate N₂O₂ ligands), capable of forming highly stable complexes by enveloping the metal ion.[3][4] Salen-type ligands are a prominent class of tetradentate N₂O₂ ligands, synthesized from salicylaldehyde derivatives and diamines, which form exceptionally stable complexes with a variety of transition metals.[12]

Principles of Coordination

The coordination chemistry of imine ligands is governed by their electronic structure and the steric environment around the donor atoms.

2.1. Electronic Properties

The key to an imine's coordinating ability is the lone pair of electrons on the sp²-hybridized nitrogen atom.[1][3] This lone pair can be donated to an empty orbital of a metal ion, forming a strong sigma (σ) bond. The electronic properties of the ligand can be modulated by the substituents on the aromatic rings. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity and donor strength, while electron-withdrawing groups have the opposite effect.[13]

2.2. Coordination Modes

Imine ligands exhibit various coordination modes, which dictate the geometry and reactivity of the resulting metal complex. The nitrogen atom of the azomethine group is the primary coordination site. In polydentate ligands, other heteroatoms like oxygen, sulfur, or additional nitrogen atoms participate in chelation.

G cluster_modes Coordination Modes cluster_bridging M Metal Ion (M) N1 Monodentate (N-coordination) M->N1 σ-donation N2 Bidentate Chelation (N, O-coordination) M->N2 Chelation N3 Bridging Mode (μ-N) M->N3 M2 Metal Ion (M') M2->N3

Caption: Common coordination modes of imine ligands.

Thermodynamics and Kinetics of Complex Formation

The formation of a metal-imine complex is an equilibrium process governed by both thermodynamic and kinetic factors.[14]

  • Thermodynamic Stability: Refers to the extent to which a complex will form under equilibrium conditions and is quantified by the formation constant (K_f).[14] Polydentate imine ligands typically form more thermodynamically stable complexes than monodentate ligands due to the chelate effect—the favorable entropy change associated with a single multidentate ligand displacing multiple monodentate solvent molecules.

  • Kinetic Stability: Describes the rate at which a complex undergoes ligand exchange reactions. Complexes are classified as either labile (fast exchange) or inert (slow exchange).[14] The kinetic stability is crucial for applications where the complex must remain intact under specific conditions, such as in catalysis or drug delivery.

In systems with multiple possible ligands and metal ions, known as constitutional dynamic libraries (CDLs), the final product distribution is a delicate balance of these factors. The system can self-sort to form the most thermodynamically stable complexes, but the process can be influenced by the formation of kinetically trapped intermediates.[15] The unique coordination preferences of different metal ions can be exploited to drive the selective formation of specific imine complexes from a mixture of components.[15]

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of both the free imine ligand and its metal complex.

4.1. Spectroscopic Methods

  • Infrared (IR) Spectroscopy: This is a primary tool for confirming complex formation. The C=N stretching vibration in a free imine ligand typically appears in the 1600-1660 cm⁻¹ region.[16] Upon coordination to a metal ion, the electron density in the C=N bond is reduced, causing this peak to shift to a lower frequency (lower wavenumber), providing strong evidence of metal-ligand bond formation.[16][17][18]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a free imine ligand shows intense bands in the UV region corresponding to π → π* and n → π* transitions.[19][20][21] Upon complexation, new bands often appear in the visible region. These can be attributed to ligand-to-metal charge transfer (LMCT) or, for transition metal complexes, d-d transitions, which are responsible for the often vibrant colors of these compounds.[17][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the diamagnetic ligand and its complexes. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. Changes in the chemical shifts of protons near the coordination sites upon complexation provide information about the binding mode.

  • Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the ligand and the complex, confirming the stoichiometry of the metal-ligand assembly.[22][23]

4.2. Structural Methods

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and intermolecular interactions.[24]

TechniqueLigand (Typical Observation)Complex (Typical Observation)Information Gained
IR Spectroscopy Strong ν(C=N) band at ~1600-1660 cm⁻¹[16]Shift of ν(C=N) to lower frequency[16][25]Confirmation of N-coordination
UV-Vis Spectroscopy Intense π→π* and n→π* bands in UV region[20][21]New LMCT or d-d bands in visible region[21]Electronic structure, coordination
¹H NMR Spectroscopy Sharp signal for azomethine proton (-CH=N-)Shift in signals near coordination sitesStructural integrity, binding mode
X-ray Crystallography N/APrecise bond lengths and anglesDefinitive 3D structure, geometry

Table 1: Summary of Key Characterization Data for Imine Complexes.

G cluster_spectroscopy Spectroscopic Analysis start Synthesis of Imine Ligand & Metal Complex IR IR Spectroscopy (Confirm C=N shift) start->IR UV UV-Vis Spectroscopy (Observe new bands) start->UV NMR NMR Spectroscopy (Confirm structure) start->NMR MS Mass Spectrometry (Verify M:L ratio) start->MS XRAY Single-Crystal X-ray Diffraction start->XRAY Grow Crystals final Structural Elucidation & Property Analysis IR->final UV->final NMR->final MS->final XRAY->final Definitive Structure

Caption: Workflow for the characterization of imine-metal complexes.

Experimental Protocols

The following protocols describe the synthesis of a representative bidentate imine ligand and its subsequent complexation with copper(II).

Protocol 1: Synthesis of (E)-2-(((4-methylphenyl)imino)methyl)phenol

  • Rationale: This protocol illustrates the straightforward condensation reaction to form a bidentate (N,O) Schiff base ligand. Salicylaldehyde provides the hydroxyl group essential for chelation, and p-toluidine is a readily available primary amine. Ethanol is used as a solvent due to the good solubility of the reactants and the ease of product precipitation upon cooling. A catalytic amount of acetic acid is used to facilitate the reaction without over-protonating the amine.

  • Methodology:

    • Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve p-toluidine (1.07 g, 10 mmol) in 15 mL of absolute ethanol.

    • Add the p-toluidine solution to the salicylaldehyde solution dropwise with continuous stirring.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The formation of a yellow precipitate may be observed.

    • After the reflux period, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product in a desiccator. Characterize using IR (look for C=N stretch and absence of C=O and N-H stretches) and ¹H NMR (look for the -CH=N- proton signal).

Protocol 2: Synthesis of a Copper(II)-Imine Complex

  • Rationale: This protocol demonstrates the formation of a metal complex using the pre-synthesized ligand. A 2:1 ligand-to-metal molar ratio is used to form a neutral, four-coordinate complex. The ligand is deprotonated by a base (sodium acetate) to facilitate coordination of the phenolate oxygen. The change in color from yellow (ligand) to green/brown (complex) is a clear visual indicator of complex formation.

  • Methodology:

    • Dissolve the synthesized imine ligand (0.42 g, 2 mmol) in 25 mL of hot ethanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 15 mL of hot ethanol.

    • Add the copper(II) acetate solution to the hot ligand solution with vigorous stirring. An immediate color change should be observed.

    • Add a solution of sodium acetate (0.16 g, 2 mmol) in 5 mL of water to the reaction mixture to act as a base.

    • Heat the mixture to reflux for 1 hour.

    • Cool the mixture to room temperature. Collect the resulting colored precipitate by vacuum filtration.

    • Wash the solid product with ethanol, then with a small amount of diethyl ether, and dry it under vacuum.

    • Characterize the complex using IR spectroscopy to confirm the shift in the C=N stretching frequency and UV-Vis spectroscopy to identify new charge-transfer bands.

Applications in Research and Drug Development

The unique properties of imine-metal complexes have led to their widespread application.

  • Catalysis: Imine complexes are highly effective catalysts for a range of organic transformations, including olefin polymerization, oxidation, and C-C coupling reactions.[2][3] The ability to fine-tune the steric and electronic environment around the metal center allows for the development of catalysts with high activity and selectivity.[3][26][27]

  • Drug Development: Imine ligands and their metal complexes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][5][28] Complexation of an organic ligand to a metal ion can significantly enhance its therapeutic potential.[1][29] For example, iron-imine complexes have shown promising anticancer activity, in some cases exceeding that of established drugs like cisplatin.[29] The mechanism often involves binding to DNA or generating reactive oxygen species within cancer cells.[29]

  • Materials Science: The photophysical properties of many imine complexes make them suitable for use as fluorescent materials and in the development of electrophosphorescent devices.[3][6]

Conclusion and Future Outlook

The coordination chemistry of imine ligands is a mature yet continually evolving field. Their synthetic simplicity, modularity, and robust coordination behavior ensure their continued relevance in inorganic chemistry. Future research will likely focus on developing more sophisticated ligand architectures for highly selective catalysis, creating targeted metallodrugs with novel mechanisms of action, and designing "green" catalysts by improving the water solubility of imine complexes.[6] The foundational principles outlined in this guide provide the essential framework for contributing to these exciting advancements.

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  • SYNTHESIS AND CHARACTERIZATION OF SOME VANADYL SCHIFF BASES COMPLEXES. (2010). Rasayan Journal of Chemistry, 3(4), 652-658.
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  • Wang, Y., Qu, Z., Zhang, Z., & Yao, Y. (2023). Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. Journal of the American Chemical Society, 145(16), 9110-9121. [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids using Ni(II) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic α-amino acids are critical components in modern medicinal chemistry and drug design, offering unique structural motifs to enhance the pharmacological properties of therapeutic agents. This document provides a comprehensive guide to the asymmetric synthesis of α-amino acids utilizing chiral Ni(II) complexes of Schiff bases, a robust and highly stereocontrolled methodology. We delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, field-tested protocols for the synthesis and elaboration of these complexes, and offer practical guidance on troubleshooting and optimization. This application note is designed to equip researchers with the knowledge and practical skills to effectively implement this powerful synthetic tool in their own laboratories for the creation of novel amino acid derivatives.

Introduction: The Power of Ni(II) in Asymmetric Amino Acid Synthesis

The stereocontrolled synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. Among the various methods developed, the use of Ni(II) complexes derived from glycine Schiff bases and chiral tridentate ligands has emerged as a leading and versatile methodology.[1] This approach, pioneered by Belokon, offers a practical and scalable route to a wide array of structurally diverse, tailor-made amino acids.[2]

The core principle of this methodology lies in the formation of a square-planar Ni(II) complex, which serves multiple crucial roles. Firstly, the nickel ion acts as a template, organizing the glycine Schiff base and the chiral auxiliary into a rigid, well-defined geometry. This pre-organization is fundamental to achieving high levels of stereocontrol. Secondly, the Ni(II) center enhances the acidity of the glycine α-protons, facilitating their removal by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, aldehydes (in aldol or Mannich reactions), and Michael acceptors, to introduce a new side chain at the α-position.[2][3]

The chiral ligand, typically derived from proline or another chiral source, effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.[3] Subsequent acidic hydrolysis of the resulting complex liberates the desired α-amino acid and allows for the recovery and recycling of the chiral auxiliary, enhancing the practicality and cost-effectiveness of the method.[1][4]

This application note will focus on the practical implementation of this methodology, providing detailed protocols for the alkylation of a glycine-derived Ni(II) complex to generate a variety of α-amino acids.

Reaction Mechanism and Stereochemical Control

The asymmetric synthesis of α-amino acids using Ni(II) complexes proceeds through a well-defined mechanistic pathway that ensures high stereoselectivity. The key steps are outlined below:

  • Complex Formation: The initial step involves the formation of the chiral Ni(II) complex from a Schiff base derived from glycine and a chiral tridentate ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. The nickel ion coordinates to the nitrogen and oxygen atoms of the Schiff base, creating a rigid, square-planar geometry.

  • Deprotonation: In the presence of a suitable base (e.g., KOH, NaH), the α-proton of the glycine moiety is abstracted to form a planar, nucleophilic Ni(II)-stabilized enolate.

  • Stereoselective Alkylation: The chiral ligand, with its bulky substituents, effectively blocks one face of the enolate. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.

  • Decomplexation: The final step involves the acidic hydrolysis of the Ni(II) complex to release the newly synthesized, enantiomerically enriched α-amino acid. The chiral ligand can then be recovered and reused.

Asymmetric Synthesis Mechanism cluster_0 Reaction Pathway Start Ni(II) Glycine Complex Enolate Ni(II) Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., KOH) Base->Enolate AlkylatedComplex Alkylated Ni(II) Complex Enolate->AlkylatedComplex Stereoselective Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedComplex Product α-Amino Acid Product AlkylatedComplex->Product Decomplexation Ligand Recovered Chiral Ligand AlkylatedComplex->Ligand Acid Acid Hydrolysis (HCl) Acid->Product Acid->Ligand

Caption: General workflow for the asymmetric synthesis of α-amino acids using Ni(II) complexes.

Experimental Protocols

This section provides detailed, step-by-step protocols for the asymmetric synthesis of α-amino acids via alkylation of a Ni(II)-glycine complex.

Materials and Equipment
Reagents and SolventsEquipment
Nickel(II) nitrate hexahydrateMagnetic stirrer with heating
GlycineRound-bottom flasks
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or similar chiral ligand)Condenser
Potassium hydroxide (KOH)Inert atmosphere setup (e.g., nitrogen or argon line)
Alkyl halide (e.g., benzyl bromide, methyl iodide)Schlenk line or glovebox (optional, but recommended)
Methanol (anhydrous)Syringes and needles
N,N-Dimethylformamide (DMF, anhydrous)Rotary evaporator
Diethyl etherChromatography columns
Hydrochloric acid (HCl)TLC plates and developing chambers
Sodium bicarbonate (NaHCO3)NMR spectrometer
Magnesium sulfate (MgSO4)HPLC with a chiral column
Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Complex

This protocol describes the preparation of the starting Ni(II) complex of the Schiff base derived from glycine and a chiral ligand.

  • Ligand and Glycine Condensation: To a round-bottom flask equipped with a magnetic stir bar, add the chiral ligand (1.0 eq), glycine (1.1 eq), and methanol.

  • Base Addition: Add powdered potassium hydroxide (2.0 eq) to the suspension.

  • Nickel(II) Addition: In a separate flask, dissolve nickel(II) nitrate hexahydrate (1.0 eq) in a minimal amount of methanol and add this solution dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The color of the reaction mixture should change, indicating complex formation.

  • Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

Protocol 2: Asymmetric Alkylation of the Ni(II)-Glycine Complex

This protocol details the key stereoselective alkylation step.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the Ni(II)-glycine complex (1.0 eq) in anhydrous DMF.

  • Base Addition: Add a strong base, such as potassium hydroxide (1.2 eq) or sodium hydride (1.2 eq), to the suspension at room temperature. Stir the mixture until a homogenous solution is formed, indicating the formation of the enolate.

  • Electrophile Addition: Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, depending on the electrophile) and slowly add the alkyl halide (1.1 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Decomplexation and Isolation of the α-Amino Acid

This protocol describes the final step to liberate the desired amino acid.

  • Acidic Hydrolysis: Dissolve the crude alkylated Ni(II) complex in a mixture of methanol and 3M hydrochloric acid.

  • Heating: Heat the mixture at reflux for 1-2 hours to ensure complete decomplexation.

  • Chiral Ligand Recovery: After cooling, the chiral ligand can often be recovered by extraction with an organic solvent.

  • Amino Acid Isolation: The aqueous layer containing the amino acid hydrochloride salt is typically purified by ion-exchange chromatography.

  • Characterization: The final product should be characterized by NMR spectroscopy, and its enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

Data Presentation and Analysis

The success of the asymmetric synthesis is evaluated based on the chemical yield and the enantiomeric excess of the final α-amino acid product. The following table provides representative data for the alkylation of a Ni(II)-glycine complex with various electrophiles.

EntryElectrophile (R-X)BaseTemp (°C)Yield (%)e.e. (%)
1Benzyl bromideKOH085>98
2Methyl iodideNaH-2092>99
3Allyl bromideKOH-407897
4Propargyl bromideKOH-208196

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction; Decomposition of starting material or product; Inefficient workup.Ensure anhydrous conditions; Optimize reaction time and temperature; Use a milder base; Improve extraction and purification procedures.
Low EnantioselectivityRacemization during reaction or workup; Poor stereocontrol by the chiral ligand.Lower the reaction temperature; Use a less coordinating solvent; Screen different chiral ligands.
Incomplete DecomplexationInsufficient acid or reaction time.Increase the concentration of HCl or prolong the reflux time.
Difficulty in Product IsolationProduct is highly water-soluble.Use ion-exchange chromatography for purification.

Conclusion

The asymmetric synthesis of α-amino acids using chiral Ni(II) complexes is a powerful and versatile methodology for accessing a wide range of non-proteinogenic amino acids with high enantiopurity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this strategy in their synthetic endeavors. The operational simplicity, scalability, and the ability to recycle the chiral auxiliary make this an attractive method for both academic research and industrial drug development.[1][5]

References

  • Kazimierczak, M., & Gawronski, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(17), 3845. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(9), 1487–1520. [Link]

  • Belokon, Y. N., et al. (1998). A new general method for the asymmetric synthesis of α-amino acids. The alkylation of a chiral nickel(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]

  • Yin, Z., et al. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]

  • Liu, H. (2011). Application of nickel(II) complexes to the efficient synthesis of α- or β-amino acids. Chimia, 65(12), 919-924. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(7), 2930–2937. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis from chiral non-racemic acyclic substrates. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

Sources

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: Beyond the Canonical Twenty—The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (npAAs), structural analogues of the twenty proteinogenic amino acids, are at the forefront of innovation in pharmaceutical and biotechnological research.[1][2] These unique building blocks, not naturally encoded in the genetic code for ribosomal protein synthesis, offer a vast and largely untapped chemical space for the design of novel therapeutics.[3][4] Their incorporation into peptides and other molecular scaffolds can dramatically enhance pharmacological properties, including increased metabolic stability, improved receptor affinity and selectivity, and enhanced oral bioavailability.[5][6] Consequently, the synthesis of npAAs has become a critical enabling technology in modern drug discovery, empowering chemists to overcome the limitations of naturally occurring amino acids.[2]

This comprehensive guide provides an in-depth exploration of the key synthetic strategies for accessing npAAs, complete with detailed experimental protocols, expert insights into the rationale behind methodological choices, and a comparative analysis of the available techniques.

Strategic Approaches to Non-Proteinogenic Amino Acid Synthesis: A Comparative Overview

The synthesis of npAAs can be broadly categorized into three main strategies: asymmetric chemical synthesis, enzymatic (biocatalytic) synthesis, and the chemical modification of readily available proteinogenic amino acids. The choice of strategy is dictated by a multitude of factors including the desired stereochemistry, the complexity of the target molecule, scalability, and cost-effectiveness.

Synthetic Strategy Key Advantages Primary Limitations Typical Yields Enantiomeric Excess (e.e.)
Asymmetric Chemical Synthesis High versatility and substrate scope, well-established methodologies.Often requires multiple steps, use of expensive reagents and catalysts, potential for racemization.60-95%>95%
Enzymatic (Biocatalytic) Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope of wild-type enzymes, potential for product inhibition, cost of cofactors.70-99%>99%
Modification of Proteinogenic Amino Acids Utilizes readily available and chiral starting materials.Limited to analogues of the 20 proteinogenic amino acids, may require protecting group strategies.50-90%>99% (if starting from enantiopure material)

I. Asymmetric Chemical Synthesis: Precision Engineering of Chiral Centers

Asymmetric chemical synthesis provides the most versatile and broadly applicable approach to a vast array of npAAs. These methods focus on the enantioselective formation of the α-stereocenter, a critical determinant of biological activity.

A. Diastereoselective Alkylation of Chiral Glycine Enolates

This powerful strategy involves the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the approach of an electrophile to one face of the enolate, thereby establishing the desired stereochemistry.[5][7]

The choice of the chiral auxiliary is paramount to the success of this method. Auxiliaries derived from readily available chiral sources, such as phenylglycinol, are often employed due to their high diastereoselectivity and ease of removal.[7] The formation of a rigid, chelated enolate structure is key to achieving high levels of stereocontrol. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions and ensure complete enolate formation.

cluster_0 Asymmetric Synthesis via Chiral Glycine Enolate Start Chiral Glycine Derivative Step1 Deprotonation (e.g., LDA, THF, -78°C) Start->Step1 Step2 Formation of Chiral Enolate Step1->Step2 Step3 Alkylation with Electrophile (R-X) Step2->Step3 Step4 Diastereoselective Adduct Formation Step3->Step4 Step5 Removal of Chiral Auxiliary Step4->Step5 End Enantiopure Non-Proteinogenic Amino Acid Step5->End

Caption: Diastereoselective alkylation of a chiral glycine enolate.

This protocol details the synthesis of L-tert-Leucine, a valuable npAA used in the synthesis of pharmaceuticals, via the diastereoselective alkylation of a chiral glycine equivalent.

Materials:

  • Chiral glycine derivative (derived from D-2-phenylglycinol)

  • Lithium diisopropylamide (LDA) solution in THF

  • tert-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral glycine derivative (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise via a syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: To the cold enolate solution, add tert-butyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification of the Diastereomeric Adduct: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

  • Removal of Chiral Auxiliary: Hydrolyze the purified adduct with 6M HCl at reflux for 4 hours to cleave the chiral auxiliary and deprotect the amino acid.

  • Isolation of L-tert-Leucine: After cooling, extract the aqueous solution with diethyl ether to remove the cleaved auxiliary. The aqueous layer containing the L-tert-leucine hydrochloride salt is then concentrated. The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by recrystallization.[7]

B. Multicomponent Reactions: The Ugi and Strecker Syntheses

Multicomponent reactions (MCRs), such as the Ugi and Strecker syntheses, offer a highly convergent and atom-economical approach to npAAs.[6][8]

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, which can be subsequently hydrolyzed to the desired α-amino acid.[9][10]

The success of the Ugi reaction is highly dependent on the choice of solvent and the reactivity of the components. Protic solvents like methanol are commonly used to facilitate the formation of the initial imine intermediate.[11] A key challenge can be the competing Passerini reaction, which can be minimized by using pre-formed imines or by careful control of the reaction conditions. Troubleshooting often involves optimizing the order of addition of the reactants and screening different solvents.[9]

cluster_1 Ugi Four-Component Reaction Start Aldehyde + Amine + Carboxylic Acid + Isocyanide Step1 Imine Formation Start->Step1 Step2 Nucleophilic Attack of Isocyanide Step1->Step2 Step3 Addition of Carboxylate Step2->Step3 Step4 Mumm Rearrangement Step3->Step4 Step5 α-Acylamino Amide Formation Step4->Step5 Step6 Hydrolysis Step5->Step6 End Non-Proteinogenic Amino Acid Step6->End

Caption: The convergent pathway of the Ugi four-component reaction.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol

  • Hydrochloric acid (for hydrolysis)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Addition of Components: Add acetic acid (1.0 eq) to the reaction mixture, followed by the dropwise addition of tert-butyl isocyanide (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate. Purify the crude α-acylamino amide by column chromatography.

  • Hydrolysis: The purified product can then be hydrolyzed to the corresponding α-amino acid using standard acidic or basic conditions.

The Strecker synthesis is a two-step process involving the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.[6][12]

The primary concern with the Strecker synthesis is the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. To achieve enantioselectivity, a chiral amine can be used in place of ammonia, leading to a diastereoselective addition of cyanide.[13] The subsequent separation of diastereomers and removal of the chiral auxiliary yields the enantiopure npAA.

cluster_2 Strecker Amino Acid Synthesis Start Aldehyde + Ammonia + Cyanide Step1 Imine Formation Start->Step1 Step2 Nucleophilic Attack of Cyanide Step1->Step2 Step3 α-Aminonitrile Formation Step2->Step3 Step4 Hydrolysis of Nitrile Step3->Step4 End Racemic or Enantioenriched npAA Step4->End

Caption: The two-step process of the Strecker amino acid synthesis.

II. Enzymatic (Biocatalytic) Synthesis: Harnessing Nature's Catalysts

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods.[1][2] Enzymes operate under mild conditions, often in aqueous media, and can provide access to enantiopure npAAs with high efficiency.

A. Transaminases for Asymmetric Amination

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, yielding a chiral amine or amino acid.[2]

A major challenge in using transaminases is that the equilibrium of the reaction often lies unfavorably. To drive the reaction to completion, various strategies are employed, such as using a large excess of the amino donor or removing the ketone byproduct. The development of engineered transaminases with broader substrate scope and improved stability has significantly expanded the utility of this method.

cluster_3 Enzymatic Synthesis via Transaminase Start Prochiral Ketone + Amino Donor Step1 Enzyme (Transaminase) Start->Step1 Step2 Cofactor (PLP) Step1->Step2 Step3 Asymmetric Amination Step1->Step3 End Enantiopure Non-Proteinogenic Amino Acid Step3->End

Caption: Stereoselective synthesis of an npAA using a transaminase.

B. Enzymatic Resolution of Racemic Mixtures

This approach involves the use of an enzyme, such as an acylase or a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[14]

This protocol describes the resolution of a racemic N-acetylated amino acid using an acylase enzyme.

Materials:

  • N-Acetyl-DL-amino acid

  • Acylase from Aspergillus oryzae

  • Cobalt(II) chloride (as an activator)

  • Phosphate buffer (pH 7.0)

  • Hydrochloric acid

  • Dowex-50 ion-exchange resin

Protocol:

  • Enzymatic Hydrolysis: Dissolve the N-Acetyl-DL-amino acid in phosphate buffer (pH 7.0) to a final concentration of 0.1 M. Add a small amount of CoCl₂ as an activator.

  • Add the acylase enzyme to the solution and incubate the mixture at 37 °C with gentle stirring. Monitor the progress of the hydrolysis by TLC or HPLC.

  • Separation of Enantiomers: Once approximately 50% hydrolysis is achieved, stop the reaction by acidifying the solution with HCl to pH 3-4, which precipitates the unreacted N-acetyl-D-amino acid.

  • Filter the mixture to collect the precipitated N-acetyl-D-amino acid.

  • Isolation of L-amino acid: Apply the filtrate containing the L-amino acid to a Dowex-50 (H⁺ form) ion-exchange column. Wash the column with water to remove any remaining acetylated D-enantiomer.

  • Elute the L-amino acid from the column with aqueous ammonia. Concentrate the eluate to obtain the pure L-amino acid.[15]

III. Case Study: The Synthesis and Application of L-DOPA

L-3,4-dihydroxyphenylalanine (L-DOPA) is a non-proteinogenic amino acid that serves as a crucial therapeutic agent for the treatment of Parkinson's disease.[16][17] Its synthesis provides an excellent case study for comparing different synthetic strategies.

  • Chemical Synthesis: The industrial synthesis of L-DOPA has been achieved through asymmetric hydrogenation of an enamide precursor using a chiral rhodium catalyst, a landmark achievement in asymmetric catalysis that was recognized with a Nobel Prize.[18]

  • Biocatalytic Synthesis: Enzymatic methods have also been developed, utilizing enzymes such as tyrosine phenol-lyase to catalyze the synthesis of L-DOPA from catechol, pyruvate, and ammonia.[17] This biocatalytic route offers a more sustainable and environmentally friendly alternative to chemical synthesis.

The application of L-DOPA highlights the profound impact that a single non-proteinogenic amino acid can have on human health.[19]

IV. Characterization and Quality Control of Synthesized npAAs

The unambiguous characterization of synthesized npAAs is essential to ensure their purity and stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized npAA.

  • Mass Spectrometry (MS): MS provides accurate mass determination, confirming the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized npAA.[20][21]

Conclusion: The Future of Drug Discovery is Non-Canonical

The synthesis of non-proteinogenic amino acids is a dynamic and rapidly evolving field that is continuously expanding the toolbox of medicinal chemists. The strategic application of asymmetric chemical synthesis and biocatalysis allows for the creation of a virtually limitless array of novel building blocks. As our understanding of the interplay between chemical structure and biological function deepens, the rational design and synthesis of npAAs will undoubtedly play an increasingly pivotal role in the development of the next generation of innovative therapeutics.

References

  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. (1988). Tetrahedron Letters. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). RSC Chemical Biology. [Link]

  • Troubleshooting table. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. (n.d.). J-STAGE. [Link]

  • Levodopa: History and Therapeutic Applications. (2020). Annals of Indian Academy of Neurology. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). Methods in Molecular Biology. [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1987). Journal of the American Chemical Society. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Engineering enzymes for noncanonical amino acid synthesis. (2018). Chemical Society Reviews. [Link]

  • Resolution of racemic amino acids. (1968).
  • Environment and pharmaceutical products case study: Biocatalysis of L-DOPA. (2009). Acta Medico-Biotechnica. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Omega. [Link]

  • The Story of Levodopa: A Long and Arduous Journey. (2020). Annals of Indian Academy of Neurology. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Chemical Society Reviews. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. (2022). CORE. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ugi Multicomponent Reaction. (n.d.). Organic Syntheses. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Omega. [Link]

  • Synthesis of Levodopa, L-Dopa, Containing Polymers from Reaction with Organic Acid Dichlorides for the Treatment of Parkinson's Disease. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2023). Organic Letters. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). International Journal of Molecular Sciences. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules. [Link]

  • L-Dopa synthesis and extractions from plants | Effective drug for Parkinson's disease treatment. (2023, January 14). YouTube. [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). University of Illinois Urbana-Champaign. [Link]

  • Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. (1984). Journal of the American Chemical Society. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A. [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent. (2001). Tetrahedron: Asymmetry. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2021). Analytical Chemistry. [Link]

  • Engineering enzymes for noncanonical amino acid synthesis. (2018). Chemical Society Reviews. [Link]

  • On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. (2005). Organic & Biomolecular Chemistry. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Reduction of N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of imines to their corresponding amines is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where chiral amines are prevalent structural motifs in active pharmaceutical ingredients (APIs).[1] This document provides a detailed exploration of the experimental procedures for the reduction of N-Benzylidenealanine ethyl ester, a representative imine, to N-Benzyl-alanine ethyl ester. We will delve into the mechanistic underpinnings of common reduction strategies, present a detailed, validated protocol using sodium borohydride, and discuss safety considerations and data interpretation.

Introduction: The Significance of Imine Reduction

Imines, characterized by a carbon-nitrogen double bond, serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds. The reduction of the C=N bond to a C-N single bond is a fundamental method for preparing amines.[2] Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an imine intermediate, is a widely employed strategy due to its efficiency and atom economy.[3] The resulting chiral amines are of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[4] The stereoselective reduction of imines, therefore, represents a critical challenge and a significant area of research, with methods ranging from catalyst-controlled hydrogenations to the use of chiral reducing agents and biocatalysts like imine reductases (IREDs).[5][6]

Mechanistic Considerations: Choosing the Right Reducing Agent

Several reagents can effect the reduction of imines, each with its own advantages, disadvantages, and mechanistic pathways. The choice of reducing agent is dictated by factors such as substrate compatibility, desired selectivity, reaction conditions, and safety.

  • Hydride Reductants: These are the most common class of reagents for imine reduction.

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is often the reagent of choice for reducing imines in the presence of more sensitive functional groups like esters, although it can reduce aldehydes and ketones.[7][8] The reaction is typically performed in protic solvents like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄.[9] It will readily reduce imines, as well as a wide range of other functional groups including esters, amides, and nitriles.[10] Due to its high reactivity with protic solvents, including water and alcohols, LiAlH₄ reductions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[11][12] Extreme caution is necessary when handling LiAlH₄.[13]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective hydride reagents than NaBH₄.[3] They are particularly useful for one-pot reductive amination reactions as they are stable in weakly acidic conditions required for imine formation and are less likely to reduce the starting aldehyde or ketone.[3][14]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[14] It is often a clean and efficient method, with water being the only byproduct. However, it requires specialized equipment to handle hydrogen gas under pressure and may not be suitable for substrates containing functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes.[7]

Experimental Protocol: Reduction of N-Benzylidenealanine Ethyl Ester with Sodium Borohydride

This protocol details a reliable and scalable procedure for the reduction of N-Benzylidenealanine ethyl ester to N-Benzyl-alanine ethyl ester using sodium borohydride.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
N-Benzylidenealanine ethyl ester≥98%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%, powderAcros Organics
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Diethyl ether (Et₂O)Anhydrous, ≥99.7%J.T. Baker
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
UV lamp (254 nm)
Safety Precautions
  • Sodium Borohydride: While less reactive than LiAlH₄, sodium borohydride is still a water-reactive chemical that can release flammable hydrogen gas upon contact with water or acidic solutions.[15] It is also toxic if ingested or absorbed through the skin.[15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[16] Handle sodium borohydride in a well-ventilated fume hood and keep it away from water and acids.[17][18]

  • Methanol and Diethyl Ether: These are flammable organic solvents. Handle them in a fume hood away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Benzylidenealanine ethyl ester (e.g., 2.07 g, 10 mmol).

  • Dissolution: Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly and portion-wise add sodium borohydride (e.g., 0.45 g, 12 mmol, 1.2 equivalents) to the cooled solution over a period of 10-15 minutes. Caution: Hydrogen gas evolution will be observed. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The starting imine and the product amine will have different Rf values.

  • Quenching: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride. Caution: This will cause further hydrogen gas evolution.

  • Workup:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash them with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Benzyl-alanine ethyl ester.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve N-Benzylidenealanine ethyl ester in MeOH cool Cool to 0 °C in an ice bath start->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir_0C Stir at 0 °C for 30 min add_nabh4->stir_0C stir_rt Stir at RT for 2 h stir_0C->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Et₂O quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (optional) concentrate->purify

Caption: Experimental workflow for the reduction of N-Benzylidenealanine ethyl ester.

Reaction Mechanism

The reduction of the imine with sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the carbon of the carbon-nitrogen double bond.

Caption: Mechanism of sodium borohydride reduction of an imine.

Data Analysis and Characterization

The successful synthesis of N-Benzyl-alanine ethyl ester can be confirmed by various analytical techniques.

TechniqueStarting Material (N-Benzylidenealanine ethyl ester)Product (N-Benzyl-alanine ethyl ester)
Appearance Yellowish oilColorless to pale yellow oil
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-), 7.8-7.2 (m, 5H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (q, 1H, -NCH(CH₃)-), 1.4 (d, 3H, -CH(CH₃)-), 1.3 (t, 3H, -OCH₂CH₃)7.4-7.2 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.7 (s, 2H, -CH₂Ph), 3.3 (q, 1H, -NCH(CH₃)-), 2.0 (br s, 1H, -NH-), 1.3 (d, 3H, -CH(CH₃)-), 1.2 (t, 3H, -OCH₂CH₃)[19][20]
¹³C NMR (CDCl₃, δ ppm) ~172 (C=O), ~165 (C=N), ~136 (Ar-C), ~131, ~129, ~128 (Ar-CH), ~65 (-NCH-), ~61 (-OCH₂-), ~20 (-CH(CH₃)-), ~14 (-OCH₂CH₃)~175 (C=O), ~139 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~61 (-OCH₂-), ~58 (-NCH-), ~53 (-CH₂Ph), ~19 (-CH(CH₃)-), ~14 (-OCH₂CH₃)
FT-IR (cm⁻¹) ~1740 (C=O stretch), ~1645 (C=N stretch)~3350 (N-H stretch), ~1735 (C=O stretch)
Mass Spec (m/z) Expected: 205.11Expected: 207.13[19]

Conclusion

The reduction of N-Benzylidenealanine ethyl ester to N-Benzyl-alanine ethyl ester is a straightforward and high-yielding transformation that can be reliably achieved using sodium borohydride. This application note provides a comprehensive guide for researchers, outlining the theoretical basis, a detailed experimental protocol, safety considerations, and expected analytical data. The principles and techniques described herein are broadly applicable to the reduction of other imines, a critical reaction in the synthesis of amines for pharmaceutical and other applications.

References

  • Reductive amination - Wikipedia. Available from: [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012-12-14). Available from: [Link]

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  • Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications - PubMed. (2018-05-21). Available from: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. (2020-09-03). RSC Advances. Available from: [Link]

  • Sodium Borohydride SOP.docx - OSU Chemistry. Available from: [Link]

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  • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. Available from: [Link]

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  • Toxic Powders SOP Template - Duke SMIF. Available from: [Link]

  • a. Formation of imines and enamines. (2025-03-08). Available from: [Link]

  • Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. (2024-06-17). YouTube. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available from: [Link]

  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - ResearchGate. (2025-08-05). Available from: [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. (2021-03-16). Available from: [Link]

  • N-Benzyl-ß-alanine ethyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • (PDF) An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters - ResearchGate. (2024-04-22). Available from: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024-02-09). Available from: [Link]

  • Insights into LiAlH4 Catalyzed Imine Hydrogenation - PMC - NIH. (2020-11-26). Available from: [Link]

  • Reduction of Imines and Nitriles with LiAlH4 - YouTube. (2023-08-29). Available from: [Link]

  • Lessons Learned Lithium Aluminum Hydride Fires | ACS Chemical Health & Safety. (2022-07-01). Available from: [Link]

  • N-Benzyl-β-alanine ethyl ester | Chemical Substance Information | J-GLOBAL. Available from: [Link]

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Application Notes & Protocols: A Guide to Stereoselective Nucleophilic Addition Reactions to Alanine Imine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Chiral α-Amino Acids

α-Amino acids are the fundamental building blocks of life and are integral components in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. The synthesis of non-proteinogenic α-amino acids, particularly those with quaternary or sterically hindered α-centers, remains a significant challenge and a highly sought-after goal in organic synthesis. Among the most robust and versatile strategies for their construction is the nucleophilic addition to imines or imine derivatives.[1][2]

Imines, often referred to as Schiff bases, serve as key electrophilic intermediates.[1][3] By employing imines derived from alanine, chemists can access a wide range of novel amino acid structures. The true power of this methodology lies in the ability to control the stereochemical outcome of the addition, yielding enantiomerically pure products. This is typically achieved through the use of chiral auxiliaries temporarily attached to the imine nitrogen or through the application of sophisticated chiral catalysts.[4][5][6]

This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and field-proven protocols for conducting stereoselective nucleophilic additions to alanine imine derivatives. We will explore the causality behind experimental choices, from the selection of activating groups to the precise control of reaction parameters, enabling researchers to confidently apply and adapt these powerful synthetic tools.

The Electrophile: Activating Alanine Imines for Nucleophilic Attack

Standard N-alkyl imines are often not electrophilic enough to react with a broad range of nucleophiles and are susceptible to competing deprotonation at the α-carbon.[7] To enhance reactivity and control stereochemistry, the imine nitrogen is typically functionalized with an electron-withdrawing group. This group serves two primary functions:

  • Activation: It increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

  • Stereodirection: If the group is chiral, it acts as a chiral auxiliary , creating a biased steric environment that directs the incoming nucleophile to one of the two faces of the imine.[4][6]

Commonly used activating/auxiliary groups include N-sulfinyl, N-phosphinyl, and N-Boc groups. N-tert-butanesulfinyl imines, for example, are highly effective because the sulfinyl group can chelate with organometallic reagents, forming a rigid six-membered ring transition state that dictates the stereochemical outcome.[8] Similarly, N-phosphinyl groups have proven to be highly stable and provide excellent stereocontrol in reactions like the aza-Henry addition.[9]

General Reaction Mechanism

The fundamental process involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon of the C=N double bond. This forms a new carbon-nucleophile bond and a nitrogen-centered anion. Subsequent protonation during aqueous workup yields the final α-branched amine product.

Caption: General mechanism of nucleophilic addition to an imine.

Application Protocol 1: Diastereoselective Addition of Grignard Reagents to an N-Sulfinyl Alanine Imine

Application Note: The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is a premier method for forming carbon-carbon bonds.[4] The use of an N-tert-butanesulfinamide chiral auxiliary is particularly effective for this transformation. The reaction proceeds through a highly organized, chelated transition state, which accounts for the typically excellent diastereoselectivity. Success is critically dependent on stringent anhydrous conditions, as organometallic reagents are potent bases and will be quenched by trace water. Furthermore, precise temperature control (typically -78 °C to -48 °C) is essential to maximize selectivity by favoring the kinetically controlled pathway over competing side reactions.

Experimental Workflow

Caption: Workflow for Grignard addition to an N-sulfinyl imine.

Detailed Step-by-Step Protocol

Part A: Synthesis of the N-tert-Butanesulfinyl Aldimine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alanine-derived aldehyde (1.0 eq), anhydrous dichloromethane (CH₂Cl₂), and (R)-tert-butanesulfinamide (1.05 eq).

  • Dehydration: Add anhydrous copper(II) sulfate (CuSO₄, 2.0 eq) as a dehydrating agent.

    • Causality: The formation of an imine from an aldehyde and an amine is a reversible condensation reaction that produces water.[3][10] Removing water with a dehydrating agent like CuSO₄ drives the equilibrium towards the imine product, maximizing the yield.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Rinse the pad with additional CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfinyl imine.

Part B: Diastereoselective Grignard Addition

  • Setup: Dissolve the purified N-sulfinyl imine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are crucial for selectivity. They minimize side reactions and lock in the conformation of the metal-chelated intermediate, enhancing facial discrimination and leading to higher diastereomeric excess (d.e.).

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary removal.

Part C: Auxiliary Cleavage

  • Dissolve the purified sulfinamide product in methanol (MeOH).

  • Add a solution of HCl (e.g., 4 M in 1,4-dioxane, 3-4 eq) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to afford the hydrochloride salt of the desired chiral amine.

Representative Data
EntryAldehyde PrecursorGrignard Reagent (R-MgBr)Yield (%)d.r.
1N-Boc-alaninalPhenylmagnesium bromide92>98:2
2N-Boc-alaninalVinylmagnesium bromide8597:3
3N-Boc-alaninalEthylmagnesium bromide8895:5
4N-Cbz-alaninalIsopropylmagnesium chloride7996:4

Application Protocol 2: Catalytic Asymmetric aza-Henry Reaction with an N-Phosphinyl Alanine Imine

Application Note: The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for constructing a C-C bond while simultaneously installing a nitro group. This nitro functionality is a versatile synthetic precursor that can be readily converted into other groups, such as amines or carbonyls. N-Phosphinyl imines are excellent substrates for this reaction, demonstrating high stability and reactivity.[9] The reaction is often catalyzed by chiral base complexes, which deprotonate the nitroalkane to form a nitronate intermediate and orchestrate its enantioselective addition to the imine.

Detailed Step-by-Step Protocol
  • Catalyst Preparation (if applicable): In a glovebox or under an inert atmosphere, prepare the chiral catalyst solution by mixing the chiral ligand and metal salt in the appropriate anhydrous solvent.

  • Setup: To a dry vial, add the N-phosphinyl alanine imine (1.0 eq), the nitroalkane (e.g., nitromethane, 2.0 eq), and the anhydrous solvent (e.g., toluene).

  • Reaction Initiation: Add the catalyst solution (e.g., 5 mol %) to the vial. If using a simple base catalyst like tetramethylguanidine (TMG), add it directly.

  • Reaction: Stir the mixture at the specified temperature (e.g., -20 °C) for 24-48 hours. Monitor the reaction by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, quench with a buffer solution (e.g., saturated aq. NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

    • Insight: Certain N-phosphinyl groups are designed for "Group-Assistant Purification" (GAP), where the product is often crystalline and can be purified by simple washing/trituration, avoiding chromatography.[9]

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the β-nitroamine product by chiral HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive organometallic reagent (quenched by moisture/air).2. Poor quality imine substrate.3. Insufficiently low temperature.4. Inactive catalyst.1. Use freshly prepared or titrated Grignard/organolithium reagents. Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere.2. Re-purify the imine immediately before use.3. Maintain the specified low temperature throughout the addition.4. Use a fresh batch of catalyst.
Poor Stereoselectivity 1. Reaction temperature was too high or fluctuated.2. Incorrect solvent used (can affect chelation).3. Racemization of the imine substrate.1. Use a cryostat or a well-insulated dry ice/acetone bath to maintain a stable low temperature.2. Use a non-coordinating solvent like THF or Toluene for organometallic additions to promote chelation control.3. Ensure the imine is stored properly and used without delay after preparation.
Incomplete Reaction 1. Insufficient equivalents of nucleophile.2. Low reactivity of the nucleophile or imine.3. Short reaction time.1. Increase the equivalents of the nucleophile (e.g., from 1.5 to 2.0 eq).2. Consider adding a Lewis acid co-catalyst (e.g., Ti(OiPr)₄) to further activate the imine. For aza-Henry, a stronger base might be needed.3. Allow the reaction to stir for a longer period, monitoring periodically.
Multiple Side Products 1. Enolization of the imine (if α-protons are present and a strong, non-hindered base is used).2. Over-addition of the nucleophile.3. Decomposition of starting material or product.1. Use a more hindered base or a pre-formed enolate (for Mannich reactions).2. Ensure slow, dropwise addition of the nucleophile at low temperature.3. Check the stability of all reagents and intermediates under the reaction conditions.

Conclusion

The nucleophilic addition to alanine imine derivatives stands as a cornerstone of modern asymmetric synthesis, providing reliable and highly stereoselective access to a diverse array of valuable α-amino acid derivatives. The success of these reactions hinges on a rational understanding of the underlying principles: the activation conferred by N-substituents, the stereodirecting power of chiral auxiliaries and catalysts, and the critical importance of precise control over reaction parameters. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers are well-equipped to tackle the synthesis of complex chiral amines, advancing projects in drug discovery, materials science, and beyond.

References

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Chemistry LibreTexts. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fundamentals of Organic Chemistry. [Link]

  • JoVE. (n.d.). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]

  • Wu, K., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

  • Shimizu, M., et al. (n.d.). Synthesis of α,α-Disubstituted α-Amino Esters: Nucleophilic Addition to Iminium Salts Generated from Amino Ketene Silyl Acetals. The Journal of Organic Chemistry. [Link]

  • Nugent, T. C. (Ed.). (2010). Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Kobayashi, S., & Ishitani, H. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews. [Link]

  • Lu, X., et al. (2012). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Wang, Y., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications. [Link]

  • Classics in Asymmetric Synthesis. (n.d.). Chapter X: Imine Additions. [Link]

  • MDPI. (2019). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. [Link]

  • Zhang, Y., et al. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition. [Link]

  • Li, C.-J., & Chen, L. (2005). Highly efficient Grignard-type imine additions via C-H activation in water and under solvent-free conditions. Chemical Communications. [Link]

  • Sibi, M. P., & Patil, K. (2008). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Enantioselective Synthesis of β-Amino Acids. [Link]

  • Liu, Y., et al. (2015). Catalytic Asymmetric Umpolung Reactions of Imines. Nature. [Link]

  • ResearchGate. (2015). (PDF) Catalytic Asymmetric Umpolung Reactions of Imines. [Link]

  • ResearchGate. (n.d.). Nucleophilic Addition of Nonstabilized Carbanions to Imines and Imine Derivatives. [Link]

  • Wentzel Lab. (2021). Grignard addition to an imine. YouTube. [Link]

  • Inoue, I., et al. (1994). Asymmetric 1,2-addition of organolithiums to aldimines catalyzed by chiral ligand. Tetrahedron: Asymmetry. [Link]

  • Li, C.-J., & Chen, L. (2005). Highly efficient Grignard-type imine additions via C–H activation in water and under solvent-free conditions. Chemical Communications. [Link]

  • Xu, X., et al. (2014). design and synthesis of novel N-phosphinyl imines and their application to asymmetric aza-Henry reaction. Organic Letters. [Link]

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Application Notes & Protocols: Catalytic Applications of Metal Complexes with Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Foreword: The Unparalleled Versatility of Schiff Base Metal Complexes

In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of ligand systems available to the modern chemist, Schiff bases stand out for their remarkable versatility and tunable nature.[1] These compounds, formed through the condensation of a primary amine and an aldehyde or ketone, possess an imine (-C=N-) linkage that is both sterically and electronically sensitive to its constituent parts.[1][2] This inherent modularity allows for the rational design of ligands that can finely control the catalytic activity of a coordinated metal center.

When coordinated to a metal ion, Schiff bases form stable complexes that have demonstrated exceptional catalytic prowess in a wide array of organic transformations, including vital reactions in pharmaceutical and fine chemical synthesis.[3][4] Their applications span oxidation, reduction, asymmetric synthesis, and carbon-carbon bond formation, making them indispensable tools for the synthetic chemist.[4][5][6] The high thermal and moisture stability of many of these complexes further enhances their utility in demanding industrial processes.

This guide is structured to provide not just protocols, but a deeper understanding of why certain choices are made in the design and application of these catalysts. We will explore the synthesis of these complexes, delve into their application in key reaction classes with detailed, field-tested protocols, and examine the mechanistic underpinnings that drive their catalytic power.

Section 1: Foundational Protocol - Synthesis and Characterization of a Salen-Type Manganese(III) Complex

Expertise & Experience: The "Salen" ligand, a tetradentate C2-symmetric Schiff base, is a cornerstone of coordination chemistry. Its complexes, particularly with manganese, are renowned catalysts for asymmetric epoxidation (the Jacobsen-Katsuki epoxidation). The protocol below details the synthesis of a representative Mn(III)-Salen complex. The choice of Mn(III) is critical; it is the active oxidation state for many catalytic cycles, and preparing it directly provides a well-defined starting material.

Protocol 1.1: Synthesis of Mn(III)-Salen Catalyst

Objective: To synthesize and characterize a representative Manganese(III)-Salen complex for use in catalytic oxidation.

Materials:

  • Salicylaldehyde (Reagent Grade)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (or ethylenediamine for a simpler, achiral version)

  • Ethanol (Absolute)

  • Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium Chloride (NaCl)

  • Toluene (Anhydrous)

  • Hexanes (Anhydrous)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Workflow Diagram:

G cluster_0 Part A: Ligand Synthesis cluster_1 Part B: Complexation cluster_2 Part C: Purification A1 Dissolve Diamine in Ethanol A2 Add Salicylaldehyde (2 equiv.) A1->A2 A3 Reflux for 1 hr A2->A3 A4 Cool to RT, Isolate Ligand A3->A4 B1 Suspend Ligand in Ethanol A4->B1 Salen Ligand B2 Add Mn(OAc)₂ soln. B1->B2 B3 Reflux for 2 hr (Air Atmosphere) B2->B3 B4 Isolate Crude Mn(III) Complex B3->B4 C1 Dissolve in Toluene B4->C1 Crude Product C2 Filter, Concentrate C1->C2 C3 Precipitate with Hexanes C2->C3 C4 Dry under Vacuum C3->C4

Caption: Workflow for the synthesis of a Mn(III)-Salen complex.

Step-by-Step Procedure:

Part A: Synthesis of the Salen Ligand

  • In a 250 mL round-bottom flask, dissolve 10 mmol of the diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane) in 50 mL of absolute ethanol.

  • To this stirring solution, add 20 mmol of salicylaldehyde dropwise. A bright yellow precipitate should form immediately.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour. This ensures complete condensation.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the yellow solid ligand by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Synthesis of the Mn(III) Complex

  • Suspend the dried Salen ligand (10 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve 10 mmol of Mn(OAc)₂·4H₂O in 30 mL of hot water.

  • Add the hot manganese acetate solution to the stirring ligand suspension.

  • Heat the mixture to reflux. Scientist's Note: The flask should be open to the air (using a loosely fitted condenser) to allow for the oxidation of Mn(II) to the desired Mn(III) state, evidenced by a color change from yellow/orange to a deep brown/black.

  • Reflux for 2 hours. During this time, the color will darken significantly.

  • After cooling to room temperature, collect the dark brown solid by vacuum filtration and wash thoroughly with water, then with a small amount of ethanol.

Part C: Purification

  • The crude complex can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene.

  • Filter the hot solution to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure.

  • Add hexanes to the concentrated toluene solution to precipitate the purified complex.

  • Collect the dark brown crystals by vacuum filtration and dry under high vacuum.

Characterization:

  • FT-IR: Confirm the formation of the imine bond (C=N stretch typically around 1600-1630 cm⁻¹) and the coordination to the metal (shifts in C-O and C=N frequencies).

  • UV-Vis: Monitor the electronic transitions characteristic of the Mn(III) center.

  • Elemental Analysis: Confirm the elemental composition (C, H, N) of the complex.

Section 2: Application in Catalytic Oxidation - Epoxidation of Alkenes

Expertise & Experience: The selective oxidation of alkenes to epoxides is a fundamental transformation in organic synthesis, as epoxides are versatile intermediates for producing a wide range of valuable chemicals.[3][7] Schiff base complexes of metals like manganese, chromium, and cobalt have emerged as powerful catalysts for this reaction.[8] The key to their success lies in the metal's ability to activate an oxidant (like NaOCl, PhIO, or H₂O₂) and the ligand's role in creating a specific chiral environment to control stereoselectivity.

Catalytic Cycle for Mn-Salen Epoxidation

The mechanism is believed to involve a high-valent metal-oxo species as the key oxidant.

G Mn_III Mn(III) Catalyst Mn_V_oxo Mn(V)=O (Active Oxidant) Mn_III->Mn_V_oxo Oxidation Byproduct Byproduct (e.g., NaCl) Mn_III->Byproduct Mn_V_oxo->Mn_III Oxygen Atom Transfer Epoxide Epoxide Product Mn_V_oxo->Epoxide Alkene Alkene Substrate Alkene->Mn_V_oxo Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_III G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Aryl-Aryl' (Product) RE->Product ArylX Ar-X ArylX->OA BoronicAcid Ar'-B(OR)₂ BoronicAcid->TM Base Base Base->TM

Sources

Green Chemistry in Action: A Guide to the Synthesis of N-benzylideneaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Schiff Base Synthesis

N-benzylideneaniline and its derivatives, a class of compounds characterized by the azomethine (-C=N-) functional group, are fundamental building blocks in organic synthesis.[1][2] Their applications are vast and impactful, spanning the development of pharmaceuticals, agrochemicals, dyes, and materials science.[1] Traditionally, the synthesis of these Schiff bases involves the condensation of anilines and benzaldehydes under conditions that are often at odds with the principles of green chemistry, relying on volatile organic solvents, prolonged reaction times, and sometimes harsh acid catalysts.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, environmentally benign methods for the synthesis of N-benzylideneaniline derivatives. We will delve into the practical applications and theoretical underpinnings of several green chemistry techniques, offering detailed protocols and comparative data to facilitate the adoption of these sustainable practices in the laboratory. The focus is on methodologies that reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources, thereby aligning with the core tenets of green chemistry.

Comparative Analysis of Green Synthetic Methodologies

The efficacy of various synthetic routes can be assessed through key performance indicators such as reaction time, temperature, yield, and the nature of the solvent or catalyst. The following table provides a comparative summary of different green and conventional methods for the synthesis of N-benzylideneaniline and its derivatives.

Synthesis MethodCatalyst/MediumReaction TimeTemperatureYield (%)
Mechanochemical (Grinding) Kinnow Peel Powder3 minRoom Temp85%[1][4][5][6]
Iron (II) Sulfate2 minRoom Temp57%[1]
None (Solvent-free grinding)10-12 minRoom Temp~96% (for derivatives)[1]
Microwave-Assisted None (Solvent-free)1-8 minN/A (Microwave Irradiation)High (91-98%)[1][2][7][8]
Ultrasound-Assisted None (Solvent-free)10-20 minRoom TempGood[9]
PEG 40030-45 minRoom Temp73-83%[8]
Aqueous Medium WaterReduced reaction timesVariesHigh[3]
Natural Acid Catalysis Lemon Juice/Unripe Mango ExtractVariesRoom TempGood[10][11][12]
Conventional (for comparison) Ethanol (Reflux)4 hours80°CGood[1]
DichloromethaneNot SpecifiedNot Specified72%[1]

Reaction Mechanism and Experimental Workflow

The synthesis of N-benzylideneaniline derivatives proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the imine.

General Reaction Mechanism

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Hemiaminal Imine N-Benzylideneaniline (Schiff Base) Hemiaminal->Imine Dehydration Water Water Hemiaminal->Water

Caption: General mechanism of Schiff base formation.

Green Synthesis Experimental Workflow

The workflow for the green synthesis of N-benzylideneaniline derivatives is designed to be efficient and environmentally friendly.

Green_Synthesis_Workflow Reactant_Prep Reactant Preparation (e.g., Benzaldehyde, Aniline) Reaction Reaction Step (Microwave, Ultrasound, Grinding, etc.) Reactant_Prep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Product Isolation & Work-up (Filtration, Recrystallization) Monitoring->Workup If complete Characterization Product Characterization (IR, NMR, Melting Point) Workup->Characterization

Caption: A streamlined workflow for green synthesis.

Detailed Application Notes and Protocols

Solvent-Free Microwave-Assisted Synthesis

Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often eliminating the need for a solvent.[1][2] This method aligns with the principles of green chemistry by improving energy efficiency and minimizing waste.

Protocol:

  • In a microwave-safe vessel, combine equimolar amounts of the desired benzaldehyde derivative (1 mmol) and aniline derivative (1 mmol).[1]

  • Mix the reactants thoroughly using a glass rod.

  • Place the vessel in a microwave oven and irradiate at a power of 160-900 W.[2][13] The reaction is typically complete within 1 to 8 minutes.[1][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from ethanol.[1]

Ultrasound-Assisted Synthesis

Rationale: Sonochemistry utilizes the energy from acoustic cavitation to drive chemical reactions at ambient temperature.[9][14] This method is energy-efficient and can often be performed without a solvent.

Protocol:

  • In a suitable reaction vessel, mix the substituted benzaldehyde (1 molar equivalent) and substituted aniline (1 molar equivalent).[9]

  • If desired, a catalytic amount of a green solvent like polyethylene glycol (PEG-400) can be added.[8]

  • Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound (e.g., 20 kHz, 50 W) for 10-45 minutes at room temperature.[8][9]

  • Monitor the reaction's progress using TLC.

  • Upon completion, if a solvent was used, it can be removed under reduced pressure. The resulting solid product is then washed and can be recrystallized from ethanol.[9]

Mechanochemical Synthesis (Grinding)

Rationale: This solvent-free method involves the use of mechanical force to initiate a chemical reaction.[15] It is a simple, efficient, and environmentally friendly technique that often requires minimal energy input. Natural catalysts, such as fruit peel powder, can also be incorporated.[4][5][6]

Protocol:

  • In a mortar, combine the desired benzaldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of a substance like dried Kinnow peel powder (10 mg), if desired.[1][4][5][6]

  • Grind the mixture vigorously with a pestle at room temperature for 2-12 minutes.[1]

  • The progress of the reaction can be monitored by TLC.[1]

  • The resulting solid product is typically pure enough for many applications but can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis in Aqueous Medium

Rationale: Utilizing water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature.[3][16] For the synthesis of Schiff bases, conducting the reaction in water can lead to rate accelerations and simplified product isolation, as the product often precipitates out of the aqueous medium.[3]

Protocol:

  • In a flask, suspend the aromatic aldehyde and the aniline derivative in water.[3]

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • The reaction progress can be monitored by observing the formation of a precipitate.

  • Once the reaction is complete, the solid product can be isolated by simple filtration.[3]

  • Wash the product with water and dry it. This method often yields a product of high purity without the need for further recrystallization.[3]

Natural Acid-Catalyzed Synthesis

Rationale: The use of natural, biodegradable catalysts derived from sources like lemon juice or unripe mangoes offers a green alternative to conventional acid catalysts.[10][11][12][17] These natural acids are inexpensive, readily available, and environmentally benign.

Protocol:

  • In a reaction vessel, mix the acetophenone or benzaldehyde derivative with the primary aryl amine.

  • Add a small amount of natural acid extract (e.g., from unripe mango or lemon juice) as a catalyst.[10][12]

  • The reaction can be carried out under solvent-free conditions, with stirring or grinding at room temperature.[10][11]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by adding water and filtering the resulting solid, which is then washed and dried.

Conclusion: Embracing a Sustainable Future in Chemical Synthesis

The green chemistry approaches outlined in this guide for the synthesis of N-benzylideneaniline derivatives offer significant advantages over traditional methods. By minimizing or eliminating the use of hazardous solvents, reducing energy consumption, and utilizing renewable resources, these methodologies contribute to a more sustainable and environmentally responsible practice of chemistry. The protocols provided herein are designed to be readily implementable in a research or industrial setting, empowering scientists to make greener choices without compromising on efficiency or yield. The continued exploration and adoption of such innovative synthetic strategies will be crucial in advancing the field of drug development and chemical manufacturing towards a more sustainable future.

References

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  • Comparative analysis of green synthesis methods for N-Benzylideneaniline - Benchchem.
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  • Ultrasound-Assisted Synthesis and DFT Studies of Novel Schiff Bases Derived from 3-Methyl-1,3-benzothiazol-2(3H)-one in an Ionic Liquid Medium | Semantic Scholar.
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  • (PDF)
  • Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents - Green Chemistry (RSC Publishing).
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  • Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach - Der Pharma Chemica.
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  • Natural Acid Catalyzed Synthesis Of Schiff Base From Salicylaldehyde And Ptoluidine And Its Antimicrobial Potential. - International Journal of Advanced Research (IJAR).
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  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities - CABI Digital Library.
  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis - NIH.
  • New environmentally-friendly solvent-free synthesis of imines using calcium oxide under microwave irradiation | Request PDF - ResearchG
  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH.
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Chiral separation techniques for racemic N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Enantioselective Resolution of N-Benzylidenealanine Ethyl Ester

Abstract

The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical, agrochemical, and fine chemical industries. N-Benzylidenealanine Ethyl Ester, a Schiff base derived from the amino acid alanine, represents a common structural motif in asymmetric synthesis. The ability to accurately resolve and quantify its enantiomers is essential for process monitoring, quality control, and stereochemical analysis. This document provides a detailed technical guide with validated protocols for the chiral separation of racemic N-Benzylidenealanine Ethyl Ester using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with additional consideration for Gas Chromatography (GC). The methodologies are grounded in the principles of chiral recognition on polysaccharide-based and cyclodextrin-based stationary phases, offering robust and reproducible solutions for researchers and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, in a biological context, they can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug candidates.[1] N-Benzylidenealanine Ethyl Ester serves as a key intermediate in the synthesis of non-proteinogenic amino acids and other complex chiral structures.[2] Its effective enantiomeric separation is therefore not merely an analytical challenge but a fundamental requirement for the development of safe and effective chemical entities.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering the scientist to adapt and troubleshoot these protocols effectively. We will explore two primary chromatographic techniques, HPLC and SFC, which have proven highly effective for the resolution of Schiff bases and related amino acid derivatives.[3][4]

Foundational Principle: Chiral Recognition Mechanisms

The success of any chromatographic chiral separation hinges on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP). For compounds like N-Benzylidenealanine Ethyl Ester, two classes of CSPs are predominantly effective:

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs in HPLC and SFC.[1] Derivatives of cellulose and amylose, typically coated or immobilized on a silica support, form helical polymer chains that create chiral grooves.[5][6] Enantioseparation is achieved through a combination of intermolecular interactions, including hydrogen bonds, π-π stacking (with the phenyl group of the analyte), dipole-dipole interactions, and steric hindrance within these grooves. The subtle differences in how each enantiomer "fits" into this chiral environment lead to different retention times.

  • Cyclodextrin-Based CSPs: Primarily used in GC and to a lesser extent in HPLC, cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[7] The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs via an inclusion-complexation mechanism, where the analyte (or a part of it, like the benzyl group) enters the cavity.[8] The chiral glucose units forming the cyclodextrin rim then interact differently with the stereocenter of each enantiomer, leading to separation.

Protocol I: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC with polysaccharide-based CSPs is the gold standard for its robustness, wide applicability, and high-resolution power.[9][10] Normal-phase chromatography is typically preferred for this class of compounds as it often yields superior enantioselectivity.

Rationale for Method Design

The selection of a polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven success in resolving a broad range of racemates, including amino acid derivatives.[11] A mobile phase consisting of a nonpolar alkane (n-hexane) and an alcohol modifier (2-propanol or ethanol) allows for fine-tuning of retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating the retention time.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.

Sample Preparation:

  • Prepare a stock solution of racemic N-Benzylidenealanine Ethyl Ester at 1.0 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter if any particulate matter is visible.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA) p2 Prepare Sample (1.0 mg/mL stock) p1->p2 p3 Dilute & Filter Sample (0.1 mg/mL) p2->p3 a1 Equilibrate HPLC System & Column p3->a1 a2 Inject Sample (10 µL) a1->a2 a3 Isocratic Elution (1.0 mL/min) a2->a3 a4 Detect at 254 nm a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Resolution (Rs) & Enantiomeric Excess (%ee) d1->d2

Caption: HPLC workflow for chiral separation.

Protocol II: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significantly faster analysis times and reduced solvent consumption.[12][13] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling high flow rates without excessive backpressure.[14][15]

Rationale for Method Design

The separation principles in SFC are analogous to normal-phase HPLC, and thus, polysaccharide-based CSPs are highly effective.[4] An organic modifier, typically an alcohol like methanol, is added to the supercritical CO2 to modulate eluent strength and enhance analyte solubility. The speed of SFC makes it ideal for high-throughput screening and rapid method development.[16]

Experimental Protocol: SFC

Instrumentation:

  • Analytical SFC system with pumps for CO2 and modifier, automated back pressure regulator (BPR), column thermostat, and UV/DAD detector.

Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of racemic N-Benzylidenealanine Ethyl Ester in methanol.

  • Dilute to a working concentration of 0.2 mg/mL using methanol.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm

Procedure:

  • Equilibrate the column with the specified mobile phase and back pressure until the system is stable.

  • Inject the prepared sample solution.

  • Record the chromatogram. Analysis times are typically under 5 minutes.

  • Calculate the resolution (Rs) between the enantiomer peaks.

SFC Workflow Diagram

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Modifier (Methanol) p2 Prepare Sample in Modifier (0.2 mg/mL) p1->p2 a1 Equilibrate SFC System (150 bar BPR) p2->a1 a2 Inject Sample (5 µL) a1->a2 a3 Gradient/Isocratic Elution (3.0 mL/min) a2->a3 a4 Detect at 254 nm a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Resolution (Rs) & Analysis Time d1->d2

Caption: SFC workflow for rapid chiral separation.

Alternative Technique: Chiral Gas Chromatography (GC)

GC is a viable technique for analytes that are volatile and thermally stable. While N-Benzylidenealanine Ethyl Ester may be directly injectable, imines and esters can sometimes benefit from derivatization to improve chromatographic performance.[17] The primary CSPs for GC are cyclodextrin derivatives.[7][18]

Considerations for GC
  • Direct Injection: The analyte's volatility should be assessed. A high inlet temperature might cause degradation.

  • Derivatization: If direct injection results in poor peak shape or low response, derivatization of the imine nitrogen (e.g., via reduction and subsequent acylation) could be considered, though this adds complexity.

  • Column Choice: A cyclodextrin-based column, such as one containing a derivatized β-cyclodextrin, would be the starting point for method development.[8]

General GC Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID).

Chromatographic Conditions (Starting Point):

ParameterRecommended Conditions
Column Rt-βDEXsm or similar β-cyclodextrin phase
Dimensions: 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen at constant flow (~1.2 mL/min)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 150 °C hold for 1 min, ramp at 5 °C/min to 220 °C
Detector FID at 270 °C
GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Sample in Volatile Solvent (e.g., Hexane) p2 Derivatization (Optional Step) p1->p2 a1 Set GC Oven Program & Inlet Conditions p1->a1 p2->a1 If performed a2 Inject Sample (1 µL) a1->a2 a3 Temperature Programmed Separation a2->a3 a4 FID Detection a3->a4 d1 Integrate Peaks a4->d1 d2 Determine Enantiomeric Ratio d1->d2

Caption: GC workflow for volatile chiral compounds.

Data Interpretation and System Suitability

For a chiral separation method to be considered reliable and robust, key performance indicators must be monitored.

ParameterFormulaAcceptance CriteriaRationale
Selectivity (α) α = k'₂ / k'₁> 1.1Measures the separation factor between the two enantiomer peaks.
Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂)≥ 1.5Quantifies the degree of separation (baseline resolution).
Tailing Factor (Tf) Tf = W₀.₀₅ / 2f0.8 - 1.5Measures peak symmetry, which is crucial for accurate integration.

(Where k' is the retention factor, t is the retention time, and w is the peak width. Subscripts 1 and 2 refer to the first and second eluting enantiomers, respectively. W₀.₀₅ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height.)

Conclusion

This application guide provides comprehensive, scientifically-grounded protocols for the chiral separation of racemic N-Benzylidenealanine Ethyl Ester. Both HPLC and SFC, utilizing polysaccharide-based chiral stationary phases, offer excellent resolution and robustness. HPLC stands as a universally accessible and highly reliable method, while SFC provides a significant advantage in speed and sustainability, making it ideal for high-throughput environments. While GC remains a potential alternative, it may require more extensive method development. The choice of technique should be guided by the specific laboratory resources and analytical objectives, such as routine quality control, high-throughput screening, or preparative-scale purification.

References

  • Garcı́a-Alvarez, L., et al. (2012). A Convenient Method for the Enantiomeric Separation of α-amino Acid Esters as Benzophenone Imine Schiff Base Derivatives. PubMed. [Link]

  • Mikuš, P., & Maráková, K. (2011). Separation of chiral amino acids by micellular electrokinetic chromatography with derivatized cyclodextrins. PubMed. [Link]

  • Kučerová, G., et al. (2019). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Enantioselective Precipitate of Amines, Amino Alcohols, and Amino Acids via Schiff Base Reaction in the Presence of Chiral Ionic Liquid. PubMed. [Link]

  • Al-azzawi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

  • Li, F., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC - NIH. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Ghanem, A., & Ibrahim, A. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]

  • Chiral Technologies. Daicel columns with polysaccharide stationary phases. Chiral Technologies. [Link]

  • Bio-Chiral. (2020). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. [Link]

  • Hyun, M. H., & Min, H. J. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Sharma, S., & Singh, P. (2017). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. [Link]

  • Hatano, K., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SciRP.org. [Link]

  • O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. ResearchGate. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Zhang, S., et al. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. MDPI. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Regalado, E. L., & Welch, C. J. (2016). 8.18 Chromatographic Separations and Analysis: Supercritical Fluid Chromatography for Chiral Analysis and Semi-Preparative Purification. ResearchGate. [Link]

  • Delahaye, S., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Peraman, R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]

  • Scott, D. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Benzylidenealanine Ethyl Ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable Schiff base synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The Core Reaction: Understanding Schiff Base Formation

The synthesis of N-Benzylidenealanine Ethyl Ester is a classic example of Schiff base (or imine) formation. It is a condensation reaction between benzaldehyde and the primary amine of alanine ethyl ester. The reaction is reversible, and a key byproduct, water, can drive the reaction backward, making its removal critical for achieving high yields[1][2][3].

The overall transformation is as follows:

Benzaldehyde + Alanine Ethyl Ester ⇌ N-Benzylidenealanine Ethyl Ester + Water

Reaction Mechanism Overview

Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds in two main stages under mild acid catalysis:

  • Nucleophilic Addition: The nitrogen atom of alanine ethyl ester attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable imine product.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes Reactants [label="Benzaldehyde +\nAlanine Ethyl Ester"]; Carbinolamine [label="Carbinolamine Intermediate", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Protonation [label="Protonation of -OH\n(Acid Catalyst)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elim [label="Elimination of Water", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Imine [label="N-Benzylidenealanine\nEthyl Ester (Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Carbinolamine [label=" Nucleophilic\n Attack"]; Carbinolamine -> Protonation [label=" Equilibrium"]; Protonation -> Water_Elim [label=" Forms H2O+\n Leaving Group"]; Water_Elim -> Imine [label=" Deprotonation"]; Imine -> Carbinolamine [label=" Hydrolysis\n(Reverse Reaction)", style=dashed, color="#EA4335"]; }

Caption: Mechanism for Schiff Base Formation.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address the most common challenges encountered during synthesis.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix it?

Answer: Low yield is the most frequent issue and almost always traces back to the reversible nature of the reaction.[3] The equilibrium must be actively pushed towards the product side.

Core Problem: Presence of water. The water produced during the reaction can hydrolyze the imine product back to the starting materials.[4]

Solutions Workflow:

// Node styles start [label="Low Yield Diagnosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you actively\nremoving water?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sol1 [label="Implement Water Removal:\n1. Dean-Stark (Toluene)\n2. Molecular Sieves (4Å)\n3. Anhydrous MgSO4/Na2SO4", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is your pH\noptimized?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sol2 [label="Adjust pH to 4-5:\nUse catalytic glacial acetic acid.\nAvoid strong acids.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Are your reagents pure\nand stoichiometry correct?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sol3 [label="Verify Reagents:\n1. Distill Benzaldehyde.\n2. Use fresh Alanine Ethyl Ester.\n3. Use 1:1 or slight excess of amine.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes"]; }

Caption: Troubleshooting workflow for low yield.

  • Detailed Solution Steps:

    • Water Removal (Most Critical):

      • Azeotropic Distillation: The most effective method is to run the reaction in a solvent like toluene using a Dean-Stark apparatus.[2][5] The toluene-water azeotrope removes water as it forms, decisively shifting the equilibrium.

      • Dehydrating Agents: If a Dean-Stark setup is unavailable, add a chemical drying agent directly to the reaction. Activated 4Å molecular sieves are an excellent choice as they are non-reactive and efficient.[5][6] Anhydrous magnesium sulfate or sodium sulfate can also be used.[2]

    • pH Control:

      • The reaction is catalyzed by mild acid, with an optimal pH typically between 4 and 5.[3] This protonates the carbonyl group, making it more electrophilic, and facilitates the final dehydration step.

      • What to use: A catalytic amount of glacial acetic acid is often sufficient.[6]

      • What to avoid: Strong acids (like H₂SO₄ or HCl) can be detrimental. They will fully protonate the amine group of the alanine ester, rendering it non-nucleophilic and halting the reaction.[4][6]

    • Reagent Quality and Stoichiometry:

      • Benzaldehyde is prone to oxidation to benzoic acid upon storage. Use freshly distilled benzaldehyde for best results.

      • Ensure a 1:1 molar ratio of reactants. Sometimes, using a slight excess (1.1 equivalents) of the less expensive reagent can help drive the reaction to completion, in accordance with Le Chatelier's principle.[3]

Q2: My reaction stalls and does not go to completion, even with a dehydrating agent. What's wrong?

Answer: If water removal is addressed, an incomplete reaction often points to issues with catalysis, temperature, or reagent stability.

  • Insufficient Catalysis: Ensure you have added a catalytic amount of a mild acid. If you are using a dehydrating agent like molecular sieves in a solvent like ethanol, the reaction may still be slow without a catalyst to facilitate the dehydration of the carbinolamine intermediate.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (refluxing in ethanol or toluene) significantly increases the reaction rate. For a typical setup in toluene with a Dean-Stark trap, refluxing is standard procedure.

  • Side Reactions: Although less common with these specific reagents, aldehydes can undergo self-condensation (aldol reaction) under certain conditions, though this is more of a concern with enolizable aldehydes.

Q3: I'm observing an unexpected solid precipitate in my reaction flask. What is it?

Answer: This could be one of two things:

  • Amine Salt Formation: If you have used too much or too strong of an acid catalyst, you may be precipitating the alanine ethyl ester salt (e.g., alanine ethyl ester hydrochloride).[6] This removes the amine from the reaction. The solution is to use only a catalytic amount of a weak acid like acetic acid.

  • Product Crystallization: If your reaction is highly concentrated and has proceeded well, the N-Benzylidenealanine Ethyl Ester product itself may be crystallizing out of solution, which is a positive sign. Verify by taking a small sample, dissolving it, and analyzing via TLC or ¹H NMR.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this synthesis?

    • For highest yield: Toluene is superior because it allows for azeotropic removal of water with a Dean-Stark apparatus.[2]

    • For simplicity: Ethanol is a common choice as both reactants are soluble in it.[7] However, when using ethanol, the use of a dehydrating agent like molecular sieves is essential to drive the reaction forward, as you cannot azeotropically remove water.

  • How do I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the starting materials (benzaldehyde and alanine ethyl ester) and the reaction mixture on a silica plate. The formation of a new, less polar spot (the imine product) and the disappearance of the starting materials indicate progress.

    • ¹H NMR Spectroscopy: For a more quantitative assessment, you can analyze a small aliquot of the reaction mixture. The appearance of the characteristic imine proton (CH=N) signal around 8.3 ppm and the disappearance of the aldehyde proton (CHO) signal around 10 ppm are definitive indicators.

  • What is the best method for purification?

    • Distillation: If the product is a liquid or low-melting solid, vacuum distillation is an excellent method for purification, especially for removing non-volatile impurities.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.

    • Column Chromatography: While effective, it is often not necessary unless there are side products with similar volatility to the desired imine.

Recommended Experimental Protocol

This protocol utilizes the most robust method for ensuring high yield.

Objective: To synthesize N-Benzylidenealanine Ethyl Ester with >90% yield.

Materials:

  • Benzaldehyde (1.0 eq)

  • Alanine ethyl ester hydrochloride (1.0 eq)

  • Triethylamine (TEA) (1.0 eq, to free-base the ester salt)

  • Toluene

  • Glacial Acetic Acid (0.05 eq, catalyst)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add alanine ethyl ester hydrochloride (1.0 eq) and toluene (approx. 0.2 M concentration relative to the limiting reagent).

  • Add triethylamine (1.0 eq) to the suspension and stir for 15-20 minutes at room temperature. This neutralizes the HCl salt to generate the free amine in situ. A precipitate of triethylamine hydrochloride will form.

  • Add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Fit the flask with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours).

  • Monitor the reaction completion by TLC.

  • Once complete, cool the reaction mixture to room temperature. Filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove the acetic acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-Benzylidenealanine Ethyl Ester by vacuum distillation.

Data Summary Table

ParameterRecommendationRationale
Stoichiometry Benzaldehyde (1.0 eq), Alanine Ethyl Ester (1.0-1.1 eq)A slight excess of the amine can help drive the reaction to completion.
Solvent TolueneEnables efficient water removal via azeotropic distillation with a Dean-Stark trap.[2]
Catalyst Glacial Acetic Acid (catalytic amount)Provides the optimal mildly acidic pH (4-5) to accelerate the reaction without deactivating the amine nucleophile.
Temperature Reflux (approx. 110 °C for Toluene)Increases reaction rate and efficiency of azeotropic water removal.
Water Removal Dean-Stark ApparatusConsidered the most effective method for maximizing yield in reversible condensation reactions.[2]

References

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • ResearchGate. (2015). How do I remove water from imine formation reactions?[Link]

  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?[Link]

  • Master Organic Chemistry. (2024). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Arayne, M. et al. (2021). Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors. PubMed Central. [Link]

Sources

Technical Support Center: Purification of Crude N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-Benzylidenealanine Ethyl Ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this Schiff base. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.

I. Understanding the Molecule: Key Stability and Reactivity Considerations

N-Benzylidenealanine ethyl ester is a Schiff base derived from the condensation of benzaldehyde and L-alanine ethyl ester. Its purification is often complicated by the presence of two reactive functional groups: an imine and an ester. Understanding their stability is paramount to selecting an appropriate purification strategy and troubleshooting unexpected results.

  • Imine (Azomethine) Group (C=N): The imine linkage is susceptible to hydrolysis, reverting to its constituent aldehyde (benzaldehyde) and amine (alanine ethyl ester). This hydrolysis is catalyzed by both acids and bases.[1] The rate of hydrolysis is pH-dependent, with studies on similar imines showing a maximum rate at a slightly acidic pH (around 4-5).[2] The presence of water in solvents or on stationary phases like silica gel can promote this decomposition.

  • Ester Group (-COOEt): The ethyl ester group is also prone to hydrolysis, particularly under basic conditions (saponification) or strong acidic conditions, yielding the corresponding carboxylic acid. Ester hydrolysis can be a concern during prolonged purification steps or if the crude product is not properly neutralized after synthesis.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-Benzylidenealanine Ethyl Ester in a question-and-answer format.

Question 1: After purification by silica gel column chromatography, my yield is significantly lower than expected, and I see starting materials (benzaldehyde and alanine ethyl ester) in my "purified" fractions. What is happening?

Answer: This is a classic issue encountered when purifying imines on standard silica gel.[3]

  • The Root Cause: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment catalyzes the hydrolysis of the imine bond in your N-Benzylidenealanine Ethyl Ester, breaking it down into benzaldehyde and alanine ethyl ester.[3] The longer your compound remains on the column, the more decomposition you will observe.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Before running your column, flush the silica gel with your eluent system containing a small amount of a tertiary amine base, such as 1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA). This will neutralize the acidic sites on the silica, minimizing hydrolysis.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, it's crucial to test your separation on a small scale first (e.g., TLC) as the selectivity may differ from silica.

    • Minimize Residence Time: Pack your column efficiently and run it as quickly as possible without sacrificing separation. A shorter residence time on the stationary phase means less opportunity for decomposition.

Question 2: I'm trying to purify my product by vacuum distillation, but it seems to be decomposing. How can I prevent this?

  • Troubleshooting Steps:

    • Achieve a Good Vacuum: Ensure your vacuum system is capable of reaching a low pressure (e.g., <1 mmHg). The lower the pressure, the lower the boiling point, which minimizes the risk of thermal decomposition.[4][5]

    • Use a Short-Path Distillation Apparatus: For high-boiling or sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Ensure Proper Heating: Use a well-controlled heating mantle and stir the distillation flask to ensure even heating and prevent bumping. Overheating localized areas can lead to decomposition.

Question 3: My purified N-Benzylidenealanine Ethyl Ester is initially a clear oil/solid, but it turns yellow and develops an almond-like smell over time. What is causing this degradation, and how can I store it properly?

Answer: The yellowing and the characteristic smell of almonds are strong indicators of hydrolysis, leading to the formation of benzaldehyde.

  • The Root Cause: Exposure to atmospheric moisture is the most likely culprit. Even trace amounts of water can lead to the slow hydrolysis of the imine bond over time. Exposure to acidic or basic contaminants can also accelerate this process.

  • Storage Recommendations:

    • Dry Environment: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of any potential decomposition reactions.

    • Anhydrous Solvents: If storing as a solution, use a dry, aprotic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-Benzylidenealanine Ethyl Ester?

A1: Besides unreacted starting materials (benzaldehyde and alanine ethyl ester), potential impurities include:

  • Water: From the condensation reaction.

  • Side-products from self-condensation of benzaldehyde: Such as benzoic acid (if air oxidation occurs) or benzyl alcohol and benzoate (from a Cannizzaro reaction if basic conditions are used with no α-protons).

  • Racemized product: If the synthesis is performed at high temperatures or for prolonged times, especially in certain solvents, some racemization of the alanine stereocenter can occur.

Q2: Can I use recrystallization to purify my product? If so, what solvents should I try?

A2: Recrystallization can be a very effective method if your product is a solid or can be induced to crystallize.

  • Solvent Selection Strategy: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for esters and imines include:

    • Ethanol/water

    • Hexane/ethyl acetate

    • Dichloromethane/hexane

    • Toluene/hexane

  • General Procedure:

    • Dissolve the crude product in the minimum amount of a hot solvent in which it is soluble.

    • If using a two-solvent system, dissolve in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Q3: How can I monitor the purity of my N-Benzylidenealanine Ethyl Ester?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. Use a suitable eluent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The imine should be UV active. Staining with potassium permanganate can also be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for assessing purity. The presence of characteristic peaks for benzaldehyde (~10 ppm, aldehyde proton) or alanine ethyl ester will indicate impurities. The imine proton (CH=N) should appear as a singlet, typically in the 8-9 ppm region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

IV. Experimental Protocols

Protocol 1: Purification by Neutralized Column Chromatography

This protocol is designed to minimize hydrolysis of the imine on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Neutralization: Add 1-2% triethylamine (TEA) to your eluent system. Pass at least two column volumes of the TEA-containing eluent through the packed column to neutralize the silica gel.

  • Sample Loading: Dissolve your crude N-Benzylidenealanine Ethyl Ester in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the TEA-containing eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for thermally stable compounds and can be very effective for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path setup. Ensure all glassware is dry.

  • Crude Product Addition: Add the crude N-Benzylidenealanine Ethyl Ester to the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point range (estimate based on related compounds, e.g., ~140-150 °C at 10 mmHg).

  • Purity Check: Analyze the collected distillate for purity using TLC or NMR.

V. Data Summary

ParameterValue/RecommendationSource
Estimated Boiling Point ~140-142 °C at 10 mmHgBased on N-Benzylglycine ethyl ester
Column Chromatography Stationary Phase Silica gel (neutralized) or neutral alumina[3]
Column Chromatography Eluent Additive 1-2% Triethylamine (TEA)[3]
Recrystallization Solvent Systems (to test) Ethanol/water, Hexane/ethyl acetateGeneral knowledge for esters
Storage Conditions Inert atmosphere, low temperatureGeneral knowledge for Schiff bases

VI. Workflow and Decision-Making Diagram

The following diagram outlines a logical workflow for the purification of crude N-Benzylidenealanine Ethyl Ester.

PurificationWorkflow start Crude N-Benzylidenealanine Ethyl Ester is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Oil) check_purity Check Purity (TLC, NMR) recrystallization->check_purity distillation->check_purity column Column Chromatography neutralized_column Neutralized Column (add 1-2% TEA to eluent) column->neutralized_column neutralized_column->check_purity pure_product Pure Product check_purity->pure_product Pure further_purification Further Purification Needed check_purity->further_purification Impure further_purification->column

Caption: Decision workflow for purifying crude N-Benzylidenealanine Ethyl Ester.

VII. References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Ho, T. L., & Fieser, M. (2011). Fenoxaprop-ethyl. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.

  • Sketchy MCAT. (2023, December 9). Distillation Explained: Types & Process Overview (Full Lesson). YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of N-Benzylidenealanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-Benzylidenealanine Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the challenges of transitioning this valuable synthesis from the laboratory bench to pilot plant or industrial production. This guide is structured to offer not just procedural steps, but the fundamental chemical and engineering principles that underpin a successful and robust scale-up campaign.

I. Overview of the Synthesis

N-Benzylidenealanine ethyl ester is a Schiff base formed through the condensation reaction between benzaldehyde and the ethyl ester of alanine. This reaction is a reversible equilibrium process, a critical factor that dictates the strategies for achieving high yield and purity, especially at scale.

The fundamental reaction is as follows:

The primary challenge in this synthesis is the management of the water byproduct, which can hydrolyze the imine product back to the starting materials, thereby limiting the reaction yield.[1][2] Effective water removal is paramount to drive the reaction equilibrium towards the product side.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of N-Benzylidenealanine Ethyl Ester.

Q1: What is the most critical factor for achieving high conversion in this reaction?

A1: Unquestionably, the most critical factor is the continuous and efficient removal of water from the reaction mixture.[1][2] Since the reaction is reversible, the presence of water will push the equilibrium back towards the starting materials. At a laboratory scale, this can be managed with drying agents like anhydrous magnesium sulfate or molecular sieves. However, for a scalable process, azeotropic distillation using a Dean-Stark apparatus is the industry-standard method.[1]

Q2: Is an acid catalyst necessary for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically used to accelerate the reaction rate.[1] The catalyst protonates the carbonyl oxygen of benzaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine group of the alanine ethyl ester. Common catalysts include p-toluenesulfonic acid (p-TSA) or acetic acid in catalytic amounts.

Q3: What are the common side reactions to be aware of?

A3: The primary "side reaction" is the hydrolysis of the product back to the starting materials. Other potential impurities can arise from the quality of the starting materials. For instance, if the benzaldehyde has oxidized to benzoic acid, this can react with the alanine ethyl ester to form an amide impurity. Additionally, at elevated temperatures, there is a potential for self-condensation of benzaldehyde, although this is less common under typical imine formation conditions.

Q4: Can this reaction be performed without a solvent?

A4: While solvent-free reactions are gaining interest for their "green" credentials, for a large-scale process, a solvent is highly recommended. A solvent such as toluene serves multiple crucial roles: it acts as an azeotroping agent to remove water, it helps to control the reaction temperature through reflux, and it facilitates efficient mixing and heat transfer in a large reactor.

Q5: What is the typical purity profile of the crude product?

A5: The crude product is typically a viscous oil or a low-melting solid. The main impurities are unreacted benzaldehyde and alanine ethyl ester, along with any byproducts from side reactions. The presence of water can also lead to a cloudy appearance. Purification is generally achieved through crystallization or distillation.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of N-Benzylidenealanine Ethyl Ester synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield / Incomplete Conversion 1. Inefficient water removal.- Check Dean-Stark trap efficiency: Ensure the correct azeotropic solvent is used (e.g., toluene) and that the reflux rate is sufficient for efficient water separation. On a large scale, ensure the condenser is adequately sized to handle the solvent vapor load. - Verify integrity of drying agents (if used): Molecular sieves should be properly activated. This method is less practical for large-scale synthesis.
2. Insufficient catalyst or catalyst deactivation.- Optimize catalyst loading: Typically, a catalytic amount (0.1-1 mol%) of a mild acid like p-TSA is sufficient.[1] - Consider catalyst stability: Ensure the catalyst is not degrading under the reaction conditions.
3. Reaction time is too short.- Monitor reaction progress: Use in-process controls (IPCs) like HPLC, GC, or TLC to track the disappearance of starting materials and the formation of the product. Do not rely solely on theoretical reaction times, especially during scale-up.
Product is an oil that won't crystallize 1. Presence of impurities.- Analyze crude product: Use NMR or HPLC to identify the nature and quantity of impurities. Unreacted starting materials are common culprits. - Purification prior to crystallization: Consider a distillation under reduced pressure to remove volatile impurities before attempting crystallization.
2. Residual solvent.- Ensure complete solvent removal: Use a rotary evaporator under high vacuum and gentle heating. For large-scale operations, a wiped-film evaporator or agitated nutsche filter dryer can be used.
Formation of a solid mass in the reactor 1. Product crystallizing out of solution at reaction temperature.- Adjust solvent volume: Increase the solvent-to-reactant ratio to maintain the product in solution at the reaction temperature. - Select a more suitable solvent: A solvent with higher solubility for the product at the reaction temperature may be necessary.
Exotherm / Runaway Reaction 1. Poor heat transfer in a large reactor.- Control addition rate: The addition of one reactant to the other should be done at a controlled rate to manage the heat of reaction. - Ensure adequate cooling capacity: The reactor's cooling jacket must be able to remove the heat generated by the reaction. A thermal hazard assessment should be conducted before scaling up.

IV. Experimental Protocols: From Bench to Plant

This section provides representative protocols for both laboratory-scale and scaled-up synthesis, highlighting the key differences and considerations.

A. Laboratory-Scale Synthesis (100 g scale)

Materials:

  • Benzaldehyde (freshly distilled)

  • L-Alanine ethyl ester hydrochloride

  • Triethylamine (or another suitable base)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add L-alanine ethyl ester hydrochloride.

  • Add toluene, followed by the slow addition of triethylamine to liberate the free base of the amino acid ester. Stir for 30 minutes.

  • Add benzaldehyde and a catalytic amount of p-TSA.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

B. Representative Scaled-Up Synthesis (10 kg scale)

Key Scale-Up Considerations:

  • Heat Transfer: The surface area-to-volume ratio decreases significantly in larger reactors, making heat removal more challenging. The heat of reaction, although moderate for imine formation, must be managed carefully.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions.

  • Material Transfer: Handling and transferring large quantities of flammable solvents and reagents require appropriate safety measures and equipment.

Procedure:

  • Charge a 100 L glass-lined reactor with toluene.

  • Add L-alanine ethyl ester hydrochloride under agitation.

  • Slowly add triethylamine via a dosing pump, monitoring the internal temperature to ensure it does not rise excessively.

  • Once the addition is complete, add benzaldehyde, followed by a catalytic amount of p-TSA.

  • Heat the reactor contents to reflux using the reactor jacket. The overhead vapors are passed through a condenser and into a decanter (acting as a large-scale Dean-Stark trap). The lower aqueous layer is periodically removed from the decanter, and the upper toluene layer is returned to the reactor.

  • Monitor the reaction progress using a pre-validated in-process control (IPC) method (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents to 20-25 °C.

  • Transfer the reaction mixture to an extraction vessel. Wash with a saturated sodium bicarbonate solution and then with brine.

  • Transfer the organic layer to a clean reactor and distill off the toluene under vacuum.

  • The resulting crude oil can be purified by vacuum distillation using a short-path distillation unit or by crystallization. For crystallization, a suitable anti-solvent is added to the crude product, and the mixture is cooled in a controlled manner to induce crystallization. The resulting slurry is filtered using a centrifuge or a filter press, and the cake is washed with a cold solvent and dried under vacuum.

V. Visualization of the Workflow

Diagram of the Scaled-Up Synthesis Workflow

scaled_up_synthesis cluster_reactor_charging Reactor Charging cluster_reaction Reaction & Water Removal cluster_workup Work-up & Isolation cluster_purification Purification charge_toluene Charge Toluene charge_amino_ester Charge L-Alanine Ethyl Ester HCl charge_toluene->charge_amino_ester 1 charge_base Charge Triethylamine charge_amino_ester->charge_base 2 charge_aldehyde Charge Benzaldehyde charge_base->charge_aldehyde 3 charge_catalyst Charge p-TSA charge_aldehyde->charge_catalyst 4 reflux Heat to Reflux charge_catalyst->reflux 5 azeotropic_distillation Azeotropic Distillation (Water Removal) reflux->azeotropic_distillation Continuous ipc_monitoring IPC Monitoring (HPLC/GC) azeotropic_distillation->ipc_monitoring Monitor cool_down Cool Down ipc_monitoring->cool_down Reaction Complete extraction Aqueous Wash cool_down->extraction 6 solvent_removal Solvent Removal (Vacuum Distillation) extraction->solvent_removal 7 purification_step Final Purification (Crystallization or Distillation) solvent_removal->purification_step 8 drying Drying purification_step->drying 9 final_product Final Product: N-Benzylidenealanine Ethyl Ester drying->final_product 10

Caption: Scaled-up synthesis workflow for N-Benzylidenealanine Ethyl Ester.

VI. References

  • Challenges of scaling up chemical processes (based on real life experiences). ACS Symposium Series, 2011 , 1085, pp 1-15. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. [Link]

  • From Bench to Production: Key Considerations for Successful Scale-up. Patsnap Synapse. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. Org. Process Res. Dev.2015 , 19 (1), pp 192–201. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Adv., 2015 , 5, pp 54553-54598. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to FT-IR Spectroscopy for Confirming C=N Imine Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the formation of an imine bond (also known as a Schiff base) is a cornerstone of molecular construction. This reversible reaction between a primary amine and an aldehyde or ketone is fundamental to creating novel therapeutics, dynamic hydrogels, and complex molecular architectures.[1][2] However, confirming the successful formation of the C=N double bond is a critical validation step.

While several analytical techniques can provide evidence of imine synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, accessible, and highly informative first-line method. This guide provides an in-depth comparison of FT-IR with other common analytical techniques, offering field-proven insights into experimental design and data interpretation to ensure trustworthy and accurate confirmation of imine bond formation.

The Vibrational Signature: Pinpointing the Imine Bond with FT-IR

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its covalent bonds to vibrate at specific, characteristic frequencies.[3] The formation of an imine is directly observable by monitoring distinct changes in the spectrum, primarily the appearance of the C=N stretching vibration and the concurrent disappearance of reactant functional groups.

Key Spectral Events to Monitor:

  • Appearance of the C=N Stretch: The hallmark of a successful imine formation is the appearance of a new absorption band corresponding to the C=N stretching vibration. This peak typically appears in the 1690–1640 cm⁻¹ region.[4] The exact position can be influenced by the molecule's electronic environment; conjugation with aromatic rings, for example, can shift the peak to a lower wavenumber.

  • Disappearance of the C=O Stretch: The carbonyl group of the starting aldehyde or ketone has a strong, sharp absorption band. By tracking the disappearance or significant reduction of this peak, you can confirm that the starting material has been consumed.

    • Aldehyde C=O: Typically found between 1740–1685 cm⁻¹ .

    • Ketone C=O: Typically found between 1750–1680 cm⁻¹ .[5]

  • Disappearance of N-H Bending Vibrations: The primary amine reactant exhibits characteristic N-H bending vibrations (scissoring) in the 1650–1580 cm⁻¹ region and N-H stretching vibrations as two distinct bands in the 3400-3300 cm⁻¹ region. The consumption of the amine is confirmed by the disappearance of these signals.

The true power of FT-IR lies in this multi-faceted confirmation. It's not just about seeing a new peak appear; it's about the self-validating system of observing the formation of the product (C=N) in concert with the consumption of the reactants (C=O and N-H).

Navigating Spectral Overlap

A common challenge is the potential overlap of the C=N stretching band with the C=C stretching bands of aromatic rings, which also appear in the 1600-1450 cm⁻¹ region.[6] This is why simply identifying a peak in this region is insufficient. The most reliable confirmation comes from a comparative analysis of the product spectrum against the spectra of the starting materials. The clear disappearance of the strong C=O band from the aldehyde/ketone is often the most unambiguous indicator of reaction completion. In some cases where signals overlap, a deconvolution process can be applied to the spectroscopic data to better resolve the individual bands.[7]

Experimental Workflow for FT-IR Analysis

The following protocol outlines a standard procedure for analyzing a solid imine product using the KBr pellet method, a common and reliable technique for transmission FT-IR.

Diagram: FT-IR Analysis Workflow for Imine Confirmation

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Synthesized Imine Product (Solid) Grind Grind 1-2 mg of sample with 100-200 mg dry KBr Start->Grind Weigh Press Press into transparent pellet using hydraulic press Grind->Press Transfer Background Acquire Background Spectrum (Empty Sample Compartment) Press->Background Prepare Spectrometer Sample Acquire Sample Spectrum (Place KBr pellet in holder) Background->Sample Insert Sample Process Perform Baseline Correction & Normalize Spectra Sample->Process Export Data Identify Identify Key Peaks: - Disappearance of C=O, N-H - Appearance of C=N Process->Identify Analyze Confirm Confirm Imine Formation Identify->Confirm Validate

Caption: Workflow for confirming imine formation using FT-IR.

Step-by-Step Protocol: KBr Pellet Method
  • Sample and KBr Preparation:

    • Causality: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the mid-IR region and has a plastic-like quality under pressure, allowing it to form a solid, transparent disc.

    • Gently grind ~100-200 mg of high-purity, dry FT-IR grade KBr in an agate mortar and pestle. It is crucial that the KBr is completely dry; absorbed water will introduce broad O-H absorption bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring the C=N peak.[8]

    • Add 1-2 mg of your solid imine product to the KBr and grind the mixture until it is a fine, homogenous powder.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Background Spectrum: First, run a background spectrum with the sample holder empty. This measures the instrument's baseline and the spectral contributions of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.[9]

    • Sample Spectrum: Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

  • Data Analysis:

    • Compare the acquired spectrum of the product with the spectra of the starting amine and aldehyde/ketone.

    • Verify the disappearance of the C=O stretch (e.g., ~1700 cm⁻¹) and the primary amine N-H bends (~1600 cm⁻¹).

    • Confirm the appearance of the new C=N imine stretch (~1690–1640 cm⁻¹).

Comparative Analysis: FT-IR vs. Orthogonal Techniques

While FT-IR is an excellent tool, relying on a single analytical method is not always sufficient for unequivocal structure confirmation, especially in regulated environments like drug development. Orthogonal methods, which rely on different physical principles, provide a more robust and complete picture. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram: Choosing the Right Analytical Tool

Decision_Tree cluster_ftir FT-IR Details cluster_nmr NMR Details cluster_ms MS Details Start Need to Confirm Imine Formation Q1 Primary Goal? Start->Q1 FTIR_Node FT-IR Spectroscopy Q1->FTIR_Node Fast, qualitative check of functional group conversion NMR_Node NMR Spectroscopy Q1->NMR_Node Detailed structural elucidation & isomerism MS_Node Mass Spectrometry Q1->MS_Node Confirm molecular weight & formula FTIR_Pro Pros: - Fast & inexpensive - Easy sample prep - Tracks functional groups directly FTIR_Node->FTIR_Pro NMR_Pro Pros: - Unambiguous structural data - Detects isomers (E/Z) - Quantitative NMR_Node->NMR_Pro MS_Pro Pros: - Extremely sensitive - Confirms molecular weight - Can be coupled to LC/GC MS_Node->MS_Pro

Caption: Decision tree for selecting an analytical technique.

Comparison Table: FT-IR vs. NMR vs. Mass Spectrometry
FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Principle Vibrational energy of bondsNuclear spin in a magnetic fieldMass-to-charge ratio of ions
Primary Confirmation Appearance of C=N stretch (~1690-1640 cm⁻¹); Disappearance of C=O and N-HChemical shift of imine proton (-CH=N-) at ~7-8 ppm in ¹H NMR;[10] Carbon (-C=N-) at ~160-170 ppm in ¹³C NMR.[4]Detection of the molecular ion [M]⁺ or [M+H]⁺ corresponding to the product's exact mass.[11]
Strengths - Speed: Very fast (1-2 mins/sample).- Cost: Relatively low instrument and running costs.- Simplicity: Easy sample preparation.- Directness: Directly probes the bond of interest.- Definitive Structure: Provides unambiguous structural information and connectivity.- Isomerism: Can distinguish between E/Z isomers.- Purity: Can assess sample purity.- Sensitivity: Extremely high sensitivity (picomole to femtomole range).[12]- Molecular Formula: High-resolution MS can confirm the elemental composition.- Compatibility: Easily coupled with chromatography (LC-MS, GC-MS).[13]
Weaknesses - Ambiguity: C=N peak can overlap with C=C peaks.- Structural Info: Provides limited information on the overall molecular structure.- Sensitivity: Less sensitive than MS.- Time: Slower data acquisition and analysis.- Cost: High instrument purchase and maintenance costs.- Sample: Requires higher sample concentration and deuterated solvents.- Indirect: Does not directly probe the C=N bond itself, only confirms the mass of the product.- Isomerism: Cannot distinguish between structural isomers without fragmentation (MS/MS).
Best Use Case Rapid reaction monitoring, routine quality control, and initial confirmation of functional group transformation.Definitive structural elucidation for novel compounds, publication-quality characterization, and analysis of isomer mixtures.Confirmation of product formation in complex mixtures, analysis of trace amounts, and high-throughput screening via LC-MS.

Conclusion: An Integrated Analytical Approach

For the confirmation of C=N imine bond formation, FT-IR spectroscopy is an indispensable tool for rapid, direct, and reliable initial analysis. Its ability to simultaneously track the disappearance of reactant functional groups and the appearance of the product imine bond provides a self-validating system that is ideal for reaction monitoring and routine screening.

However, for the definitive characterization required in drug development and for publication, an integrated approach is paramount. The unequivocal structural detail from NMR spectroscopy and the high-sensitivity molecular weight confirmation from Mass Spectrometry serve as powerful orthogonal techniques. By combining the speed and directness of FT-IR with the structural depth of NMR and the sensitivity of MS, researchers can build a comprehensive and trustworthy body of evidence, ensuring the scientific integrity of their work.

References

  • ResearchGate. (n.d.). Background defining during the imine formation reaction in FT-IR liquid cell. Retrieved January 22, 2026, from [Link]

  • Wentrup, C., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved January 22, 2026, from [Link]

  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. Available from: [Link]

  • Benitez-Medina, G. E., et al. (2021). Hybrid material by anchoring a ruthenium(ii) imine complex to SiO2: preparation, characterization and DFT studies. RSC Advances. Available from: [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 22, 2026, from [Link]

  • Azzouz, A. N. (2011). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Al-Nahrain University. Available from: [Link]

  • Kim, H., et al. (2024). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Al-Juaid, S. I., et al. (1992). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2019). How to detect imine from schiff base formation reaction?. Retrieved January 22, 2026, from [Link]

  • Al-Khafaji, K. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Advances in Bioscience and Biotechnology. Available from: [Link]

  • Ferreira, C. R., et al. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Analytical Chemistry. Available from: [Link]

  • Columbia University. (n.d.). Sample preparation for FT-IR. Retrieved January 22, 2026, from [Link]

  • Yi, B., et al. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules. Available from: [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

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A Comparative Guide to Chiral Auxiliaries: N-Benzylidenealanine Ethyl Ester in the Context of Established Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate, remain a cornerstone of this endeavor.[1] This guide provides a detailed comparison of N-Benzylidenealanine ethyl ester, a chiral glycine equivalent, with other widely used chiral auxiliaries, namely Evans oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. By examining their mechanisms, applications, and available performance data, this document aims to equip researchers with the insights needed to make informed decisions in the design of stereoselective syntheses.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental concept behind a chiral auxiliary is its temporary incorporation into a substrate to direct a subsequent stereoselective transformation.[1] The auxiliary is then cleaved and ideally recovered for reuse. This three-step process—attachment, diastereoselective reaction, and removal—allows for the creation of a desired enantiomer from a prochiral starting material.[1]

G cluster_0 Chiral Auxiliary Workflow Prochiral\nSubstrate Prochiral Substrate Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Prochiral\nSubstrate->Substrate-Auxiliary\nAdduct 1. Attachment Diastereomerically\nEnriched Product Diastereomerically Enriched Product Substrate-Auxiliary\nAdduct->Diastereomerically\nEnriched Product 2. Diastereoselective     Reaction Enantiomerically\nPure Product Enantiomerically Pure Product Diastereomerically\nEnriched Product->Enantiomerically\nPure Product 3. Cleavage Recovered\nAuxiliary Recovered Auxiliary Diastereomerically\nEnriched Product->Recovered\nAuxiliary Recovery

Caption: General workflow for the application of a chiral auxiliary.

N-Benzylidenealanine Ethyl Ester: A Chiral Alanine Equivalent

N-Benzylidenealanine ethyl ester is a Schiff base derived from alanine ethyl ester and benzaldehyde. It serves as a chiral synthon for alanine, enabling the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of its enolate.

Mechanism of Stereocontrol

The stereochemical outcome of reactions involving N-benzylidenealanine ethyl ester is dictated by the formation of a rigid chelated enolate structure upon deprotonation. The benzylidene group helps to create a sterically biased environment, directing the approach of an electrophile to one face of the enolate.

G cluster_1 Alkylation of N-Benzylidenealanine Ethyl Ester start N-Benzylidenealanine ethyl ester enolate Chelated (Z)-Enolate (Sterically biased) start->enolate Base (e.g., LDA) product Alkylated Product (New Stereocenter) enolate->product Electrophile (R-X) (Facial Attack) amino_acid α-Amino Acid (After Hydrolysis) product->amino_acid Acid Hydrolysis

Caption: Asymmetric alkylation using N-benzylidenealanine ethyl ester.

While direct, extensive comparative data is sparse, the utility of chiral Schiff bases of alanine in asymmetric synthesis is well-documented, often providing good to excellent levels of diastereoselectivity.[2]

Established Chiral Auxiliaries: A Comparative Overview

For a comprehensive evaluation, we will compare N-benzylidenealanine ethyl ester with three classes of highly successful and widely adopted chiral auxiliaries.

Evans Auxiliaries (Oxazolidinones)

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[3][4] They are particularly effective in the asymmetric alkylation of carboxylic acid derivatives.

Mechanism: Evans auxiliaries function by forming a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[4]

G cluster_evans Evans Auxiliary Mechanism AcylOxazolidinone N-Acyl Oxazolidinone Z_Enolate (Z)-Enolate (Chelated) AcylOxazolidinone->Z_Enolate Base (LDA) AlkylatedProduct Alkylated Product (High d.e.) Z_Enolate->AlkylatedProduct Electrophile (R-X) FinalProduct Chiral Carboxylic Acid (or Alcohol, etc.) AlkylatedProduct->FinalProduct Cleavage

Caption: Stereodirection in Evans auxiliary-mediated alkylation.

Oppolzer's Sultams (Camphorsultams)

Oppolzer's sultams, based on the camphor skeleton, are another class of highly effective chiral auxiliaries.[5][6] They are known for their high crystallinity, which often facilitates purification of the diastereomeric products.

Mechanism: Similar to Evans auxiliaries, Oppolzer's sultams rely on the formation of a chelated enolate to direct the approach of an electrophile. The rigid bicyclic structure of the camphor backbone provides excellent steric hindrance, leading to high levels of asymmetric induction in a variety of reactions, including alkylations and Diels-Alder reactions.[6][7]

Meyers' Chiral Auxiliaries (Formamidines and Oxazolines)

The Meyers auxiliaries, particularly the chiral oxazolines, were among the first to demonstrate high efficiency in asymmetric alkylations.[8][9][10] They are typically derived from chiral amino alcohols.

Mechanism: Deprotonation of an N-acyl derivative of a Meyers auxiliary generates a lithiated species that is chelated by the lithium cation. This rigid, bicyclic structure effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[9]

Performance Comparison: A Data-Informed Perspective

Direct comparison of these auxiliaries is challenging due to the variability in reaction conditions reported in the literature. However, we can compile representative data from asymmetric alkylation reactions to provide a comparative overview.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric/Enantiomeric ExcessYield (%)Reference
N-Benzylidenealanine derivative Ni(II) complex of alanine Schiff baseα-Alkylbenzyl bromidesK₂CO₃High enantiomer differentiationGood[2]
Evans Oxazolidinone N-Propionyl oxazolidinoneAllyl iodideNaN(TMS)₂98:2 drHigh[4][11]
Evans Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA>99:1 dr93[3]
Oppolzer's Sultam N-Acyl camphorsultamAllyl bromideLDA96:4 drGood[7]
Oppolzer's Sultam N-Acyl camphorsultamMethyl iodideLDA98:2 drGood[7]
Meyers Oxazoline Chiral OxazolineEthyl iodideLDA78% ee84[12]
Pseudoephedrine Amide N-Propionyl pseudoephedrineBenzyl bromideLDA>98% de91[8]

Note: dr refers to diastereomeric ratio, de to diastereomeric excess, and ee to enantiomeric excess. The data is compiled from different sources and may not be directly comparable.

Experimental Protocols

Synthesis of N-Benzylidenealanine Ethyl Ester

A general procedure for the formation of a Schiff base involves the condensation of an amine with an aldehyde, often with azeotropic removal of water.

Materials:

  • Alanine ethyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • To a solution of alanine ethyl ester hydrochloride in toluene, add triethylamine to liberate the free amine.

  • Add benzaldehyde to the mixture.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, filter to remove salts, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Asymmetric Alkylation using an Evans Auxiliary

The following is a representative protocol for the diastereoselective alkylation of an N-acyl oxazolidinone.[4][11]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous THF

Procedure:

  • Acylation: To a solution of the oxazolidinone in THF at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir until the reaction is complete.

  • Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add a freshly prepared solution of LDA in THF dropwise. Stir for 30 minutes.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir for several hours, allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Cleavage of the Chiral Auxiliary

A key step in this methodology is the removal of the auxiliary without racemization of the newly formed stereocenter.

For Evans Auxiliaries:

  • To form the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide.[4][11]

  • To form the alcohol: Reduction with lithium borohydride or lithium aluminum hydride.[3]

  • To form the Weinreb amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent.

Conclusion

N-Benzylidenealanine ethyl ester and related chiral Schiff bases of alanine offer a valuable method for the asymmetric synthesis of α-amino acids. While they may not have the extensive track record and broad applicability of more established auxiliaries like Evans oxazolidinones and Oppolzer's sultams, they provide a direct route to valuable chiral building blocks.

The choice of a chiral auxiliary is ultimately dependent on the specific synthetic challenge. Evans auxiliaries are renowned for their high stereoselectivity in a wide range of reactions and their predictable outcomes. Oppolzer's sultams offer the advantage of high crystallinity, aiding in purification. Meyers' auxiliaries, while historically significant, have been somewhat superseded by the former two. N-Benzylidenealanine ethyl ester presents a specialized yet effective tool, particularly for the synthesis of non-proteinogenic α-amino acids. For researchers in drug development, having a diverse toolbox of such chiral auxiliaries is essential for the efficient and stereocontrolled synthesis of complex molecular targets.

References

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Publishing. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. A Case of High Enantiomer Differentiation at Room Temperature - University of Arizona. Available at: [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. Available at: [Link]

  • Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Available at: [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines | Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • 3 - Chem 115 Myers. Available at: [Link]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC - NIH. Available at: [Link]

  • Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - NIH. Available at: [Link]

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - NIH. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. Available at: [Link]

  • US2793204A - Process for the synthesis of peptides - Google Patents.
  • Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation - PMC - NIH. Available at: [Link]

  • Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - NIH. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at: [Link]

  • Camphorsultam - Wikipedia. Available at: [Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones | Journal of the American Chemical Society. Available at: [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF - ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical synthesis, the stereochemical purity of amino acid derivatives is paramount. The biological activity of these molecules is intrinsically tied to their three-dimensional structure, with one enantiomer often exhibiting therapeutic efficacy while the other may be inactive or, in some cases, induce adverse effects. Consequently, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step in the synthetic workflow. This guide provides an in-depth comparison of the primary analytical methodologies for validating the enantiomeric excess of synthesized amino acids, grounded in practical, field-proven insights and supported by robust experimental data.

The Foundational Importance of Enantiomeric Excess in Drug Development

The concept of chirality is central to biochemistry, as living systems are overwhelmingly homochiral. Enzymes, receptors, and other biological targets are stereospecific, meaning they preferentially interact with one enantiomer over the other. A classic and cautionary example is thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. This stark difference underscores the regulatory and safety imperative for stringent enantiomeric purity control in pharmaceutical compounds.

The enantiomeric excess, defined as the absolute difference between the mole fractions of two enantiomers in a mixture, is the gold standard for quantifying stereochemical purity. An accurate ee determination provides an unambiguous measure of the success of an asymmetric synthesis.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for determining enantiomeric excess is dictated by several factors, including the nature of the amino acid, the required level of accuracy and sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and versatile technique for ee determination. The separation is achieved by passing the amino acid derivative through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Expertise & Experience in Method Selection: The choice of CSP is critical and depends on the analyte's structure. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. However, for specific applications, other phases like Pirkle-type, macrocyclic glycopeptide, or protein-based CSPs might offer superior resolution. The mobile phase composition, flow rate, and column temperature must be meticulously optimized to achieve baseline separation of the enantiomeric peaks, which is essential for accurate integration and ee calculation.

Trustworthiness of the Protocol: A self-validating HPLC method should include:

  • A Racemic Standard: Injection of a 50:50 mixture of the enantiomers is crucial to confirm that the method can separate both and to establish their respective retention times.

  • Linearity and Range: The detector response should be linear over a range of concentrations to ensure accurate quantification.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method, which is critical when determining very high ee values.

Experimental Workflow: Chiral HPLC for Phenylalanine Derivative

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Phenylalanine Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R and S enantiomers) Chromatogram->Integrate Calculate Calculate ee (%) Integrate->Calculate

Caption: Chiral HPLC workflow for ee determination.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique particularly well-suited for volatile and thermally stable amino acid derivatives. The principle is analogous to HPLC, but the mobile phase is an inert gas, and the separation occurs in a capillary column coated with a chiral stationary phase.

Expertise & Experience in Method Selection: A critical prerequisite for chiral GC is the derivatization of the amino acid to increase its volatility. Common derivatization strategies include esterification of the carboxylic acid and acylation of the amine group (e.g., forming N-trifluoroacetyl methyl esters). The choice of derivatizing agent and reaction conditions must be carefully controlled to prevent racemization. The selection of the chiral GC column, often based on cyclodextrin derivatives, is crucial for achieving separation.

Trustworthiness of the Protocol:

  • Derivatization Control: A key aspect of a self-validating GC method is to run a control sample of known enantiomeric purity through the derivatization and analysis process to ensure that the derivatization step itself does not induce racemization.

  • Thermal Stability: The injector and oven temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require chromatographic separation. Instead, it relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum. This can be achieved using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Expertise & Experience in Method Selection:

  • Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form transient diastereomeric complexes with the enantiomers through weak, non-covalent interactions. This results in small chemical shift differences (Δδ) between the signals of the two enantiomers. The advantage of CSAs is that they are non-destructive, and the sample can be recovered. However, the induced chemical shift differences can be small and may require a high-field NMR spectrometer for resolution.

  • Chiral Derivatizing Agents (CDAs): CDAs, like Mosher's acid chloride, react covalently with the amino acid to form a stable pair of diastereomers. These diastereomers have distinct chemical and physical properties, leading to larger and more easily resolved chemical shift differences in the NMR spectrum. The downside is that the reaction must go to completion, and the derivatizing agent must be enantiomerically pure to avoid the formation of a complex mixture.

Trustworthiness of the Protocol:

  • Purity of Agents: The enantiomeric purity of the CDA is critical for accurate ee determination. Any impurity in the CDA will lead to an error in the calculated ee.

  • Reaction Completion: The derivatization reaction with a CDA must be complete for both enantiomers to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material.

Experimental Workflow: NMR with Chiral Derivatizing Agent

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Synthesized Amino Acid React React with Chiral Derivatizing Agent (e.g., Mosher's Acid) Sample->React Purify Purify Diastereomeric Mixture (if necessary) React->Purify Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Acquire Acquire ¹H or ¹⁹F NMR Spectrum Dissolve->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee (%) Integrate->Calculate

Caption: NMR workflow for ee determination using a CDA.

Data Presentation and Interpretation: A Head-to-Head Comparison

To illustrate the practical differences between these techniques, consider the analysis of a synthesized sample of N-acetyl-D-phenylalanine.

Parameter Chiral HPLC Chiral GC (after derivatization) ¹H NMR (with CDA)
Resolution Excellent (baseline separation achievable)Very HighGood (dependent on Δδ and field strength)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Lower (mg/mL)
Sample Throughput Moderate (10-30 min per sample)High (5-15 min per sample)Low (requires sample prep and longer acquisition)
Sample Prep Minimal (dissolve and filter)Extensive (derivatization required)Moderate to Extensive (derivatization)
Non-destructive YesNo (sample is consumed)Yes (with CSA), No (with CDA)
Instrumentation Cost HighHighVery High
Typical ee Accuracy ± 0.1%± 0.1%± 1-2%

Interpretation of Results:

  • For high-throughput screening and routine quality control , chiral GC and HPLC are generally preferred due to their higher throughput and sensitivity.

  • For structural confirmation and when dealing with complex mixtures , NMR can be invaluable, as it provides detailed structural information in addition to the ee value.

  • When sample is limited and needs to be recovered , NMR with a chiral solvating agent is the ideal choice.

Detailed Experimental Protocols

Protocol: Chiral HPLC for ee Determination of N-Acetyl-Phenylalanine
  • Preparation of Mobile Phase: Prepare an isocratic mobile phase of hexane/isopropanol/trifluoroacetic acid (90:10:0.1 v/v/v). Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized N-acetyl-phenylalanine and dissolve it in 1 mL of the mobile phase. Prepare a racemic standard in the same manner.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the D and L enantiomers. Then, inject the synthesized sample.

  • Calculation:

    • Identify the peak areas for the major (A_major) and minor (A_minor) enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Protocol: ¹H NMR for ee Determination using (R)-Mosher's Acid Chloride
  • Derivatization: In a dry NMR tube, dissolve approximately 5 mg of the synthesized amino acid methyl ester in 0.5 mL of anhydrous pyridine-d5. Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride. Cap the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Analysis: Identify a well-resolved proton signal that is distinct for the two diastereomers (e.g., the methoxy protons of the Mosher's ester).

  • Calculation:

    • Carefully integrate the signals corresponding to the two diastereomers (I_diastereomer1 and I_diastereomer2).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(I_diastereomer1 - I_diastereomer2) / (I_diastereomer1 + I_diastereomer2)] * 100

Conclusion: An Integrated Approach to Validation

The validation of enantiomeric excess for synthesized amino acids is a multi-faceted challenge that requires a thoughtful selection of analytical techniques. While chiral chromatography (HPLC and GC) offers unparalleled sensitivity and resolution for routine analysis, NMR spectroscopy provides a powerful, alternative method that can be invaluable for structural confirmation and in situations where chromatographic separation is challenging. For regulatory submissions and in-depth research, it is often best practice to use two orthogonal methods to confirm the ee value, providing an unassailable level of confidence in the stereochemical purity of the synthesized compound. This integrated approach, grounded in a solid understanding of the principles and practical nuances of each technique, is the hallmark of a robust and trustworthy validation process in modern chemical science.

References

  • Chiral Separations by Liquid Chromatography . (2018). Analytical Chemistry. [Link]

  • Enantiomeric Separation of Amino Acids by Gas Chromatography . (2019). Journal of Chromatography A. [Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy . (2012). Chemical Reviews. [Link]

  • Thalidomide: A Notorious Drug and a Current Hope . (2020). Molecules. [Link]

A Comparative Guide to Catalysts in Schiff Base Synthesis: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of Schiff bases, molecules containing a carbon-nitrogen double bond (imine), is a cornerstone of modern organic and medicinal chemistry. These versatile compounds serve as crucial intermediates in the synthesis of a vast array of pharmaceuticals, fine chemicals, and functional materials. The efficiency of Schiff base formation, a condensation reaction between a primary amine and a carbonyl compound, is profoundly influenced by the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of various catalysts, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific applications.

The Crucial Role of Catalysis in Schiff Base Synthesis

The formation of a Schiff base involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration. While this reaction can proceed without a catalyst, it is often slow and results in low yields, particularly with less reactive starting materials. Catalysts accelerate this reaction by either activating the carbonyl group, making it more electrophilic, or by facilitating the dehydration step. The ideal catalyst not only enhances the reaction rate and yield but also offers advantages in terms of cost, safety, and environmental impact. This guide will delve into the performance of several major classes of catalysts: Brønsted acids, Lewis acids, transition metal catalysts, and organocatalysts, as well as explore green chemistry approaches that are gaining prominence.

Performance Comparison of Catalysts

The efficacy of a catalyst is primarily evaluated based on reaction time, product yield, and catalyst loading under specific reaction conditions. The following table summarizes representative data for different catalyst classes to provide a comparative overview. It is important to note that reaction conditions are often optimized for each catalyst, making direct comparisons illustrative rather than absolute.

Catalyst TypeCatalyst ExampleSubstrates (Amine + Aldehyde)Reaction TimeYield (%)Reference
Brønsted Acid p-Toluenesulfonic acid4-Chloroaniline + 4-Methoxybenzaldehyde2 h92[1]
Acetic Acid2-Aminophenol + Salicylaldehyde25 minHigh (not specified)[2]
Methane Sulfonic AcidEthyl 2-aminobenzoate + Substituted AldehydesShort (not specified)High[3]
Lewis Acid Zinc Chloride (ZnCl₂)Aniline + Benzaldehyde3-5 min (Ultrasound)95[4]
Transition Metal Copper(II) Complex2-Aminopyridine + 3-Chlorobenzaldehyde60 min (Ultrasound)>90[5]
Copper(II) AcetateL-isoleucine + Salicylaldehyde4 h (Conventional)Not specified[6]
Organocatalyst Thiourea2-Aminothiophenol + Substituted AldehydesNot specifiedExcellent[7]
Green Methods Microwave (Cashew Shell Extract)Aromatic Amine + Aromatic Aldehyde80-120 s80-88[8]
Ultrasound (Catalyst-free)Hydrazone + Aromatic Aldehydes3-5 minExcellent[4]

In-Depth Analysis of Catalyst Classes

Brønsted Acid Catalysis

Brønsted acids, or proton donors, are classic catalysts for Schiff base synthesis. They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[3] Common Brønsted acids include acetic acid, p-toluenesulfonic acid (p-TSA), and methane sulfonic acid.

Mechanism of Brønsted Acid Catalysis:

The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the amine to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated Schiff base, which is then deprotonated to give the final product.

Brønsted_Acid_Catalysis Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Protonated_Aldehyde Protonated Aldehyde Reactants->Protonated_Aldehyde + H⁺ Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine - H₂O Catalyst_Out H⁺ (Catalyst) Catalyst_Regen H₃O⁺ Catalyst_In H⁺ (Catalyst) Lewis_Acid_Catalysis Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Reactants->Activated_Aldehyde + LA Intermediate Intermediate Adduct Activated_Aldehyde->Intermediate + R-NH₂ Imine Schiff Base (Imine) Intermediate->Imine - LA-H₂O Catalyst_Out Lewis Acid (LA) Catalyst_Regen Lewis Acid-H₂O Adduct Catalyst_In Lewis Acid (LA)

Caption: General mechanism of Lewis acid-catalyzed Schiff base formation.

Advantages:

  • Often milder reaction conditions compared to Brønsted acids.

  • High efficiency and selectivity.

Disadvantages:

  • Some Lewis acids are moisture-sensitive and require anhydrous conditions.

  • Potential for metal contamination in the final product.

Transition Metal Catalysis

Transition metal complexes are highly effective catalysts for Schiff base synthesis, often exhibiting high catalytic activity at low catalyst loadings. [9][10]Copper, cobalt, and zinc complexes are frequently employed. [5][11][12][13]These catalysts can act as Lewis acids to activate the carbonyl group, and in some cases, can also facilitate the reaction through oxidative coupling pathways. [9] Advantages:

  • High catalytic activity and selectivity. [5]* Can enable novel reaction pathways. [9]* Tunable reactivity by modifying ligands.

Disadvantages:

  • Cost and toxicity of some metals can be a concern.

  • Removal of the metal catalyst from the product may be challenging.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze reactions, offering a metal-free alternative to traditional methods. [14][15]For Schiff base synthesis, bifunctional organocatalysts like thiourea derivatives can activate both the electrophile and the nucleophile through hydrogen bonding interactions. [7][16] Advantages:

  • Environmentally benign and often low toxicity. [14]* Avoids metal contamination.

  • Can provide high enantioselectivity in asymmetric synthesis.

Disadvantages:

  • May require higher catalyst loadings compared to metal catalysts.

  • Substrate scope can be limited for some organocatalysts.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Microwave irradiation and ultrasound assistance have emerged as powerful tools to accelerate Schiff base synthesis, often in the absence of traditional solvents and with reduced energy consumption. [4][8][17][18][19]

  • Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields. [8]Reactions can often be performed under solvent-free conditions. [8]* Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance mass transfer and accelerate the reaction rate. [19]This method can also enable catalyst-free synthesis in some cases. [4]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol describes the synthesis of a Schiff base from an aromatic amine and an aromatic aldehyde using p-toluenesulfonic acid as the catalyst. [1] Materials:

  • 4-(tert-butyl)-2-hydroxybenzaldehyde (1.60 mmol)

  • 4,4′-methylenebis(2,6-diethylamine) (0.80 mmol)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 10 mg)

  • Absolute ethanol (50 mL)

Procedure:

  • Dissolve 0.28 g of 4-(tert-butyl)-2-hydroxybenzaldehyde (1.60 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 10 mg of p-toluenesulfonic acid to the solution.

  • Slowly add a solution of 4,4′-methylenebis(2,6-diethylamine) in a minimal amount of ethanol to the flask.

  • Reflux the reaction mixture for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Zinc Chloride (ZnCl₂) under Ultrasound Irradiation

This protocol details a rapid, high-yielding synthesis of a Schiff base using zinc chloride as a catalyst under ultrasound irradiation. [4] Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Aromatic amine (e.g., aniline, 1 mmol)

  • Zinc chloride (ZnCl₂) (catalytic amount, e.g., 10 mol%)

  • Ethanol (as solvent, if necessary)

Procedure:

  • In a suitable vessel, mix the aromatic aldehyde (1 mmol) and the aromatic amine (1 mmol).

  • Add a catalytic amount of zinc chloride (10 mol%).

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power for a short duration (e.g., 3-5 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Protocol 3: Transition Metal-Catalyzed Synthesis using a Copper(II) Complex under Ultrasound Irradiation

This protocol outlines the synthesis of chalcones via a Claisen-Schmidt condensation, where the initial step is the in-situ formation of a Schiff base catalyzed by a copper(II) complex under sonication. [5] Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 0.00942 mol)

  • Acetophenone (as the amine precursor in the overall transformation)

  • Copper(II)-Schiff base complex (catalyst, 1.959 mol)

  • Ethanol

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (0.00942 mol), acetophenone, and the copper(II)-Schiff base complex catalyst (1.959 mol).

  • Place the vessel in an ultrasonic cleaner water bath.

  • Sonicate the mixture at 70 °C for 60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the contents to isolate the crude product.

  • Dry the product and recrystallize from alcohol to obtain the pure chalcone.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted Conventional_Start 1. Mix Reactants & Catalyst in Solvent Conventional_React 2. Reflux for hours Conventional_Start->Conventional_React Conventional_Workup 3. Work-up & Purification Conventional_React->Conventional_Workup Microwave_Start 1. Mix Reactants & Catalyst (often solvent-free) Microwave_React 2. Irradiate for seconds to minutes Microwave_Start->Microwave_React Microwave_Workup 3. Isolation & Purification Microwave_React->Microwave_Workup Ultrasound_Start 1. Mix Reactants & Catalyst Ultrasound_React 2. Sonicate for minutes Ultrasound_Start->Ultrasound_React Ultrasound_Workup 3. Isolation & Purification Ultrasound_React->Ultrasound_Workup

Sources

A Comparative Guide to the Antibacterial and Antioxidant Efficacy of Benzylidene-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with dual functionalities is a paramount objective. Among the myriad of scaffolds explored, benzylidene-aniline derivatives, a prominent class of Schiff bases, have emerged as a focal point of intensive research. Their inherent synthetic accessibility, coupled with a remarkable spectrum of biological activities, positions them as promising candidates for the development of new antibacterial and antioxidant agents. This guide provides a comprehensive comparison of the antibacterial and antioxidant performance of various benzylidene-aniline derivatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of innovative drug discovery.

The Versatile Benzylidene-Aniline Scaffold: A Foundation for Bioactivity

Benzylidene-aniline derivatives are characterized by the presence of an azomethine (-CH=N-) functional group, which is pivotal to their biological effects. This imine linkage is typically formed through the condensation reaction of a primary aniline with a benzaldehyde. The versatility of this synthesis allows for the facile introduction of a wide array of substituents on both the aniline and benzaldehyde rings, enabling the fine-tuning of their electronic and steric properties to optimize biological activity.

Caption: General synthesis of benzylidene-aniline derivatives.

Comparative Analysis of Antibacterial Activity

The antibacterial prowess of benzylidene-aniline derivatives has been extensively documented against a broad spectrum of pathogenic bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mode of action is often attributed to the azomethine group, which can interfere with bacterial cell wall synthesis or interact with essential cellular enzymes and proteins. The lipophilicity of the molecule, governed by its substituents, also plays a crucial role in its ability to permeate bacterial membranes.

Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a selection of benzylidene-aniline derivatives against various bacterial strains, compiled from the literature. It is imperative to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound IDSubstituents (Benzaldehyde Ring)Substituents (Aniline Ring)Test OrganismMIC (µg/mL)Reference
BA-1 4-NO₂UnsubstitutedStaphylococcus aureus12.5[1]
BA-2 4-ClUnsubstitutedStaphylococcus aureus25[1]
BA-3 4-OHUnsubstitutedEscherichia coli50[2]
BA-4 2,4-diClUnsubstitutedEscherichia coli6.25[3]
BA-5 4-N(CH₃)₂UnsubstitutedBacillus subtilis50[1]
BA-6 Unsubstituted4-ClStaphylococcus aureus100[4]
BA-7 Unsubstituted2,4-diClEscherichia coli50[4]
Standard Ciprofloxacin-Staphylococcus aureus1[3]
Standard Ciprofloxacin-Escherichia coli2[3]

Key Insights from Antibacterial Data:

  • Electron-withdrawing groups , such as nitro (NO₂) and chloro (Cl), on the benzaldehyde ring often enhance antibacterial activity.[2] This is exemplified by the lower MIC values of compounds BA-1, BA-2, and BA-4.

  • The position of substituents is critical. For instance, di-substitution with chlorine at the 2 and 4 positions (BA-4) resulted in significantly higher potency against E. coli.

  • The nature of the aniline ring also influences activity, as seen in the comparison of BA-6 and BA-7 with their unsubstituted counterparts.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of benzylidene-aniline derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of test compound in DMSO B Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) A->B D Inoculate microplate wells containing compound dilutions with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized benzylidene-aniline derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7][8]

Comparative Analysis of Antioxidant Activity

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzylidene-aniline derivatives, particularly those bearing phenolic hydroxyl groups, have demonstrated significant antioxidant potential by acting as free radical scavengers.

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.

Compound IDSubstituents (Benzaldehyde Ring)Substituents (Aniline Ring)AssayIC₅₀ (µg/mL)Reference
BA-8 4-OHUnsubstitutedDPPH25.5[9]
BA-9 3,4-diOHUnsubstitutedDPPH15.2[10]
BA-10 4-OCH₃4-OHDPPH30.8[11]
BA-11 4-OH4-NO₂ABTS45.1[12]
Standard Ascorbic Acid-DPPH5.8[9]
Standard Trolox-ABTS8.2[12]

Key Insights from Antioxidant Data:

  • Phenolic hydroxyl groups are critical for potent antioxidant activity. The presence of a hydroxyl group allows for the donation of a hydrogen atom to stabilize free radicals.

  • The number and position of hydroxyl groups significantly impact efficacy. For example, the catechol moiety (3,4-diOH) in BA-9 confers superior antioxidant activity compared to the single hydroxyl group in BA-8.

  • Electron-donating groups , such as methoxy (-OCH₃), can also contribute to antioxidant capacity, as seen in BA-10.[13]

  • Conversely, electron-withdrawing groups like nitro (-NO₂) on the aniline ring (BA-11) can diminish antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for assessing the antioxidant activity of benzylidene-aniline derivatives.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of test compound in methanol B Prepare serial dilutions of the compound A->B D Mix compound dilutions with DPPH solution B->D C Prepare a 0.1 mM DPPH solution in methanol C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value G->H

Caption: Workflow for DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the benzylidene-aniline derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[14]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of each compound dilution with the DPPH solution (e.g., 100 µL of compound and 100 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing methanol instead of the test compound should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mechanistic Insights into Bioactivity

Antibacterial Mechanism of Action

The antibacterial effect of benzylidene-aniline derivatives is believed to be multifactorial. The primary mechanism involves the azomethine linkage. The nitrogen atom's lone pair of electrons in the imine group can form hydrogen bonds with active sites of cellular enzymes, leading to their inhibition and disruption of normal cellular processes. Furthermore, the overall lipophilicity of the molecule, influenced by its substituents, facilitates its transport across the bacterial cell membrane. Once inside, these compounds can interfere with peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.

Antibacterial_Mechanism Compound Benzylidene-Aniline Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration Enzyme Cellular Enzymes Membrane->Enzyme Inhibition CellWall Cell Wall Synthesis Membrane->CellWall Inhibition Lysis Cell Lysis Enzyme->Lysis CellWall->Lysis

Caption: Proposed antibacterial mechanism of benzylidene-anilines.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic benzylidene-aniline derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This process effectively terminates the free radical chain reaction. The ease of hydrogen atom donation is influenced by the electronic properties of other substituents on the aromatic rings.

Antioxidant_Mechanism PhenolicCompound Phenolic Benzylidene-Aniline (Ar-OH) FreeRadical Free Radical (R•) PhenoxyRadical Stabilized Phenoxy Radical (Ar-O•) PhenolicCompound->PhenoxyRadical - H• NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical + H•

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Conclusion and Future Perspectives

Benzylidene-aniline derivatives represent a versatile and promising class of compounds with tunable antibacterial and antioxidant properties. This guide has provided a comparative overview of their efficacy, highlighting the crucial role of substituent effects in modulating their biological activity. The provided experimental protocols offer a practical framework for researchers to evaluate novel derivatives in a standardized manner.

Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action at the molecular level will be instrumental in designing next-generation therapeutic agents. Furthermore, exploring the potential synergistic effects of these compounds with existing antibiotics could open new avenues for combating antimicrobial resistance. The continued exploration of the rich chemical space of benzylidene-aniline derivatives holds immense promise for addressing pressing challenges in human health.

References

  • BENZYLIDENE ANILINE AND BENZIMIDAZOLIUM FLUOROCHROMATE - SPECTRAL AND MICROBIAL CHARACTERIZATION. (2022-05-31). Retrieved from [Link]

  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (n.d.). Retrieved from [Link]

  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. (2019). JETIR, 6(3). Retrieved from [Link]

  • BENZYLIDENE ANILINE AND BENZIMIDAZOLIUM FLUOROCHROMATE - SPECTRAL AND MICROBIAL CHARACTERIZATION. (2022-05-31). Retrieved from [Link]

  • Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. (2024-02-17). Heliyon, 10(4), e25867. [Link]

  • Comparison of the antioxidant results expressed as IC50 in mg/mL of the tested samples relative to the antioxidant standard. (n.d.). Retrieved from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). Retrieved from [Link]

  • Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2025-12-22). Retrieved from [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). Retrieved from [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). RSC Advances, 14(7), 4683-4706. [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-716.
  • MIC (Broth Microdilution) Testing. (2020-07-27). Retrieved from [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). Retrieved from [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). protocols.io. [Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (2025-01-13). Molecules, 28(2), 794. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). Retrieved from [Link]

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A Senior Scientist's Guide to Comparing the Catalytic Activity of Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, transition metal complexes are the unsung heroes. They are pivotal in orchestrating a vast array of chemical transformations with high efficiency and selectivity, enabling the construction of complex molecules that would otherwise be unattainable.[1] The efficacy of these catalytic processes hinges on the unique properties of the transition metal center and its surrounding ligand sphere. The ability to change oxidation states and coordinate with a variety of molecules allows these complexes to provide lower energy reaction pathways.[2][3] The choice of catalyst can dramatically influence reaction outcomes, making the systematic comparison of their catalytic activity a cornerstone of process development and optimization.

This guide provides a framework for the objective comparison of transition metal catalysts. It moves beyond simple product yield to a more nuanced evaluation based on universally accepted performance metrics. We will delve into the causality behind experimental design, provide actionable protocols, and illustrate how to interpret the resulting data to guide rational catalyst design and selection.

Fundamentals of Catalytic Performance: Key Metrics

To objectively compare catalysts, we must speak a common language. Several key performance indicators are used to quantify the efficiency and effectiveness of a transition metal complex for a specific reaction.[4]

  • Turnover Number (TON): This is the total number of substrate molecules that one molecule of the catalyst can convert into the desired product before becoming inactive.[5] It represents the maximum potential of a catalyst.[6] An ideal catalyst, in theory, would have an infinite TON as it is not consumed in the reaction.[7]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): TOF measures the speed or efficiency of a catalyst under specific reaction conditions. It is defined as the number of turnovers per unit of time.[8][9] This metric is crucial for comparing the intrinsic activity of different catalysts.[6][7]

    • Calculation: TOF = TON / time (commonly expressed in s⁻¹ or h⁻¹)

  • Selectivity: In many reactions, multiple products can be formed. Selectivity measures the catalyst's ability to produce the desired product over others. It is typically expressed as a percentage.

    • Types of Selectivity:

      • Chemoselectivity: Differentiating between different functional groups.

      • Regioselectivity: Controlling the position of a chemical bond or substituent.

      • Enantioselectivity: Preferentially forming one of two enantiomers in chiral synthesis.

  • Yield: The amount of product obtained, expressed as a percentage of the theoretical maximum. While important, yield alone is an insufficient metric for comparing catalysts as it doesn't account for catalyst loading.

The ultimate goal is to identify a catalyst that offers a harmonious balance of high TON, high TOF, excellent selectivity, and stability under practical reaction conditions.

The Heart of the Catalyst: Metal and Ligand Effects

The performance of a transition metal catalyst is not determined by the metal alone. The ligands that coordinate to the metal center play a crucial role in modulating its electronic and steric properties, which in turn dictates its reactivity and selectivity.[10][11]

  • The Metal Center: The choice of transition metal (e.g., Pd, Ru, Rh, Fe, Cu) is fundamental, as its intrinsic electronic properties, available oxidation states, and coordination geometries define its potential catalytic pathways.[1]

  • The Ligand Sphere: Ligands act as "tuning knobs" for the catalyst's performance.[12][13]

    • Electronic Effects: Ligands can be electron-donating or electron-withdrawing. Strong σ-donor ligands can increase electron density on the metal center, which may facilitate key steps like oxidative addition.[13]

    • Steric Effects: The bulkiness of a ligand can create a specific three-dimensional environment around the metal. This can influence which substrates can access the catalytic site and can be a powerful tool for inducing selectivity, particularly enantioselectivity.

Understanding this interplay is critical. A change from a simple phosphine ligand to a bulky, electron-rich Buchwald-type biarylphosphine ligand, for instance, can transform a sluggish palladium catalyst into a highly active system for challenging cross-coupling reactions.

Experimental Design for Robust Catalyst Comparison

A fair and accurate comparison of catalytic activity requires a meticulously planned experimental workflow. The primary directive is to ensure that any observed differences in performance are due to the catalyst itself, not variations in reaction conditions.

The Principle of a Self-Validating Protocol

Every experimental run should serve as a self-validating system. This is achieved by incorporating controls and ensuring consistency.

  • Standardized Conditions: All catalyst comparisons must be performed under identical conditions: temperature, pressure, solvent, substrate concentration, and catalyst loading (in mol%).

  • Inert Atmosphere: Many transition metal catalysts are sensitive to air and moisture. Therefore, reactions should be set up in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Nitrogen or Argon). This prevents catalyst deactivation and ensures that the observed activity is a true measure of its potential.

  • Control Reaction: Always run a background reaction without any catalyst to quantify the uncatalyzed reaction rate. A reaction with a "pre-catalyst" but without the necessary ligand can also provide valuable insight into the ligand's role.

Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening and comparing a library of potential catalysts for a given chemical transformation.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Interpretation A Define Reaction & Substrates B Select Catalyst Library (Vary Metal/Ligand) A->B C Prepare Stock Solutions (Substrates, Base, Catalysts) B->C D Set up Parallel Reactions (Inert Atmosphere) C->D E Add Catalyst to Each Reactor D->E F Initiate Reaction (e.g., Heating) E->F G Time-Point Sampling F->G H Quench & Analyze Samples (GC, HPLC, NMR) G->H I Calculate Yield, TON, TOF, and Selectivity H->I J Tabulate & Compare Data I->J K Identify Lead Catalyst(s) J->K

Caption: A generalized workflow for the systematic screening and comparison of transition metal catalysts.

General Protocol for a Parallel Catalyst Screen

This protocol describes the screening of four different catalysts for a generic cross-coupling reaction.

Objective: To compare the catalytic activity of Catalysts A, B, C, and D.

Materials:

  • Aryl Halide (Substrate 1)

  • Coupling Partner (Substrate 2)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Catalyst A, B, C, D (Pre-catalysts + Ligands)

  • Internal Standard (e.g., Dodecane)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (In a Glovebox):

    • To each of the 5 reaction vials, add the Aryl Halide (e.g., 1.0 mmol), Coupling Partner (e.g., 1.2 mmol), and Base (e.g., 2.0 mmol).

    • To a separate flask, prepare a stock solution of the internal standard in the chosen anhydrous solvent.

    • Add a precise volume of the solvent/internal standard stock solution to each vial (e.g., 5.0 mL). This ensures uniform starting concentrations.

  • Catalyst Addition:

    • To vials 1-4, add the specified catalyst loading (e.g., 1 mol %, which is 0.01 mmol) of Catalysts A, B, C, and D, respectively.

    • Vial 5 is the "no catalyst" control.

  • Reaction Execution:

    • Seal the vials securely.

    • Place the array in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

    • Start stirring at a consistent rate across all vials.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1h, 4h, 8h, 24h), carefully take a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot in a separate vial containing a solvent like ethyl acetate and a small amount of silica gel to stop the reaction.

    • Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing:

    • From the analytical data, calculate the % yield of the product at each time point for each catalyst.

    • Use the final yield and reaction time to calculate the TON and average TOF for each catalyst.

Case Study: Comparing Palladium Catalysts in a Suzuki-Miyaura Coupling

Let's apply these principles to a hypothetical but realistic comparison of four different palladium-based catalysts for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

Reaction Conditions: 1.0 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 0.5 mol% Pd catalyst, 5 mL Toluene, 100 °C, 8 hours.

Catalyst SystemPalladium Pre-catalystLigandFinal Yield (%)TONAvg. TOF (h⁻¹)
Catalyst A Pd(OAc)₂PPh₃ (Triphenylphosphine)6513016.25
Catalyst B Pd₂(dba)₃XPhos9819624.50
Catalyst C Pd(OAc)₂SPhos9519023.75
Catalyst D PdCl₂(PPh₃)₂None15303.75
Control NoneNone<1N/AN/A

Analysis of Results:

  • The Importance of Ligands: The poor performance of Catalyst D and the Control experiment clearly demonstrates that a ligand is essential for high activity in this transformation.

  • Steric Bulk and Electron Donation: Catalyst A, using the relatively simple PPh₃ ligand, shows moderate activity. In contrast, Catalysts B and C, which utilize bulky and electron-rich biarylphosphine ligands (XPhos and SPhos), exhibit significantly higher yields, TON, and TOF.[11] This highlights how advanced ligands can dramatically accelerate the catalytic cycle.

  • Performance Ranking: Based on this screen, Catalyst B (Pd₂(dba)₃/XPhos) is the superior system, providing the highest yield and efficiency under these specific conditions.

This comparative data provides a clear, evidence-based rationale for selecting Catalyst B for further process development and scale-up.

Visualizing the Engine: The Catalytic Cycle

Understanding the mechanism by which a catalyst operates is key to rational improvement. Most transition metal-catalyzed cross-coupling reactions proceed through a similar series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate A->B + R¹-X C Transmetalation Intermediate B->C + R²-M C->A Reductive Elimination Product R¹-R² (Product) C->Product Waste M-X (Waste) C->Waste

Caption: A simplified catalytic cycle for a Palladium-catalyzed cross-coupling reaction.

Each step in this cycle has its own kinetics. A "slow" step can create a bottleneck, limiting the overall TOF. The ligands directly influence the rates of these steps. For example, electron-rich ligands can accelerate the initial oxidative addition of the aryl halide (R¹-X) to the Pd(0) center, often the rate-determining step of the entire cycle.

Conclusion

The systematic comparison of transition metal catalysts is an indispensable activity in modern chemical research and development. By moving beyond simple yield measurements and embracing standardized metrics like Turnover Number and Turnover Frequency, researchers can gain profound insights into catalyst performance. A disciplined experimental approach, grounded in standardized conditions and appropriate controls, is paramount for generating reliable and comparable data. This data, in turn, informs the rational selection of catalysts and provides a foundation for understanding the intricate relationship between a catalyst's structure and its function, ultimately accelerating the discovery and optimization of transformative chemical processes.

References

  • Catalysis - Chemistry LibreTexts. (2022). Available at: [Link]

  • High-Throughput Screening of Transition-Metal-Atom-Embedded Parallel Tetracyanoethylene 2D Networks as Single-Atom Electrocatalysts for Ammonia Synthesis and Its Underlying Microscopic Mechanisms | The Journal of Physical Chemistry C - ACS Publications. (2022). Available at: [Link]

  • Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions - International Journal of Chemical Studies. (2024). Available at: [Link]

  • Turnover number - Wikipedia. (n.d.). Available at: [Link]

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A Comparative Guide to the Structural Elucidation of N-Benzylidenealanine Ethyl Ester Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of metal complexes is paramount. Schiff base ligands, such as N-Benzylidenealanine Ethyl Ester, form complexes with a diverse range of metals, yielding compounds with significant potential in catalysis, medicine, and materials science.[1] The three-dimensional arrangement of atoms, dictated by the coordination of the metal ion, is fundamental to the complex's physicochemical properties and biological activity.

This guide provides an in-depth comparison of X-ray crystallography with other essential analytical techniques for the characterization of N-Benzylidenealanine Ethyl Ester metal complexes. While a definitive crystal structure for this specific complex is not yet publicly documented, this guide will leverage data from closely related structures to provide a robust predictive and comparative framework. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the solid-state structure of a molecule. It provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions.[2] This level of detail is unattainable through other methods and is crucial for understanding structure-function relationships.

For a hypothetical N-Benzylidenealanine Ethyl Ester copper(II) complex, SC-XRD would be expected to reveal the coordination environment of the copper center. Schiff bases derived from amino acids can act as bidentate or tridentate ligands. In this case, coordination is anticipated via the imine nitrogen and a carboxylate oxygen, forming a stable chelate ring.[3] The precise geometry (e.g., square planar, tetrahedral, or distorted octahedral) would be definitively established.

A Multi-Technique Approach to Characterization

While X-ray crystallography provides the ultimate structural answer, it is not always feasible to grow suitable single crystals. Furthermore, it provides a static picture in the solid state, which may not fully represent the species present in solution. Therefore, a combination of spectroscopic and analytical methods is essential for a comprehensive characterization.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff base metal complexes, including the target N-Benzylidenealanine Ethyl Ester complexes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Ligand_Synth Ligand Synthesis (Benzaldehyde + Alanine Ethyl Ester) Complex_Synth Complexation (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Purification Purification & Crystallization Complex_Synth->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Thermal Thermal Analysis (TGA/DSC) Purification->Thermal XRD X-ray Diffraction (Powder & Single-Crystal) Purification->XRD Elemental Elemental Analysis Purification->Elemental Structure Structure Elucidation Spectroscopy->Structure Thermal->Structure XRD->Structure Elemental->Structure Comparison Comparison with Alternatives Structure->Comparison

Caption: Experimental workflow for synthesis and characterization of metal complexes.

Comparative Analysis of Characterization Techniques

The following table compares X-ray crystallography with other common analytical techniques for the characterization of Schiff base metal complexes. The "Expected Observations" are predictions for a hypothetical [Cu(N-Benzylidenealanine Ethyl Ester)₂] complex, based on data from analogous structures.

Technique Principle Information Gained Expected Observations for [Cu(N-Benzylidenealanine Ethyl Ester)₂] Limitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by electrons in a crystal lattice.Precise 3D atomic arrangement, bond lengths/angles, coordination geometry, intermolecular interactions.[2]Bidentate coordination via imine N and carboxylate O. Likely a distorted square planar or octahedral geometry around the Cu(II) center.Requires high-quality single crystals; provides solid-state structure only.
FT-IR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Identification of functional groups and confirmation of coordination.[4]Shift of the C=N (imine) stretching frequency (typically ~1625 cm⁻¹) to a lower wavenumber upon coordination to copper. Appearance of new bands for Cu-N and Cu-O bonds in the low-frequency region.[5]Indirect structural information; peak assignments can be complex.
¹H & ¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.Information on the chemical environment of magnetically active nuclei (for diamagnetic complexes).For a diamagnetic Zn(II) complex, shifts in the chemical shifts of the imine proton and carbons adjacent to the coordinating atoms would confirm complexation. Paramagnetic Cu(II) would cause significant peak broadening, making standard NMR difficult.Not suitable for most paramagnetic complexes like Cu(II).
UV-Visible Spectroscopy Absorption of UV-Vis light causes electronic transitions.Information on the electronic structure and coordination geometry.[1]Appearance of d-d transition bands in the visible region, characteristic of the Cu(II) d⁹ configuration and its coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed.[4]Provides information on the electronic environment, but not detailed atomic positions.
Thermal Analysis (TGA/DSC) Measurement of changes in physical properties as a function of temperature.Information on thermal stability, decomposition patterns, and the presence of solvent molecules.[6]The complex is expected to be stable to a certain temperature, followed by decomposition steps corresponding to the loss of the organic ligand.Does not provide direct structural information about the coordination sphere.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, etc.Confirms the empirical formula and purity of the complex.Experimental percentages of C, H, N, and Cu should match the calculated values for the proposed formula.Provides bulk composition, not structural arrangement.

Experimental Protocols

Part 1: Synthesis of N-Benzylidenealanine Ethyl Ester (Ligand)

This protocol is based on standard procedures for Schiff base synthesis.[5]

  • Reactant Preparation: Dissolve alanine ethyl ester hydrochloride (1 equivalent) in ethanol. Neutralize with a solution of sodium hydroxide or triethylamine (1 equivalent) to free the amine.

  • Condensation: To the ethanolic solution of the free alanine ethyl ester, add benzaldehyde (1 equivalent) dropwise with constant stirring.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure Schiff base ligand.

Part 2: Synthesis of a Metal Complex (e.g., Copper(II) Complex)

This protocol is adapted from general methods for the synthesis of Schiff base metal complexes.[4]

  • Ligand Solution: Dissolve the synthesized N-Benzylidenealanine Ethyl Ester (2 equivalents) in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A color change and/or precipitation is typically observed, indicating complex formation.

  • Reaction: Reflux the resulting mixture for 1-2 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the solid product with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl₂.

Part 3: Single-Crystal Growth and X-ray Diffraction

Growing crystals suitable for SC-XRD is often a process of trial and error.

  • Crystal Growth: A common method is slow evaporation. Dissolve the purified complex in a suitable solvent or solvent mixture (e.g., DMF, DMSO, acetonitrile/methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXTL).[7] Solve the structure by direct methods and refine by full-matrix least-squares on F².

Logical Relationships in Structural Analysis

The interpretation of data from various techniques should be logically consistent to build a trustworthy structural hypothesis, which is then confirmed by X-ray crystallography.

G cluster_hypothesis Structural Hypothesis FTIR FT-IR (ν(C=N) shift) Coordination Coordination via Imine N and Carboxylate O FTIR->Coordination Elemental Elemental Analysis (Confirms M:L ratio) Elemental->Coordination UV_Vis UV-Vis (d-d transitions) Geometry Proposed Geometry (e.g., Square Planar) UV_Vis->Geometry XRD X-ray Crystallography (Definitive Structure) Coordination->XRD is confirmed by Coordination->Geometry Geometry->XRD is confirmed by

Caption: Logic flow for proposing and confirming a complex's structure.

Conclusion

The structural elucidation of novel compounds like N-Benzylidenealanine Ethyl Ester metal complexes requires a synergistic application of multiple analytical techniques. While spectroscopic and thermal methods provide crucial, albeit indirect, evidence of coordination and geometry, single-crystal X-ray diffraction remains the ultimate tool for unambiguous structural determination.[2] By comparing the expected data for the title complexes with established data from analogous systems, researchers can design targeted synthetic strategies and confidently predict the structural features that govern the complexes' properties, accelerating their application in drug discovery and materials science.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (+/-)-N-(Benzylidene)alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is a cornerstone of responsible scientific practice. This guide provides a detailed protocol for the proper disposal of (+/-)-N-(Benzylidene)alanine Ethyl Ester (CAS No. 60930-36-1), a compound utilized in various synthetic applications.[1][2] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Compound: Physicochemical and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. This compound is a moisture-sensitive, clear, colorless to pale yellow liquid.[1] While comprehensive, substance-specific disposal guidelines are not always available, its classification as a chemical waste necessitates adherence to stringent disposal protocols.

Key Data for this compound:

PropertyValue
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1][2]
CAS Number 60930-36-1[1][2]
Physical Form Clear Colourless to Pale Yellow Liquid[1]
Stability Moisture Sensitive[1]

A crucial first step in waste management is to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides vital information regarding hazards, handling precautions, and emergency procedures.[3][4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically to mitigate risks. The following workflow outlines the necessary steps from initial waste generation to final removal by a licensed contractor.

Diagram: Disposal Decision Workflow

DisposalWorkflow A Waste Generation (this compound) B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Step 1: Don PPE C Waste Segregation (Isolate from incompatible materials) B->C Step 2: Segregate Waste D Container Selection & Labeling (Chemically resistant, sealed, labeled 'Hazardous Waste') C->D Step 3: Contain & Label E Accumulation in Satellite Area (At or near point of generation) D->E Step 4: Store Properly F Arrange for Licensed Waste Contractor Pickup E->F Step 5: Schedule Pickup G Final Disposal (Incineration or other approved method) F->G Step 6: Off-site Disposal

Caption: Decision workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Disposal

This protocol provides a granular, step-by-step methodology for laboratory personnel.

3.1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Safety Goggles: To protect against splashes.[5][6]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[5][6]

  • Laboratory Coat: To protect skin and clothing.[5][6]

3.2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical safety measure to prevent accidental and potentially dangerous reactions.[3][7]

  • Action: Collect waste this compound in a dedicated waste container.

  • Rationale: Do not mix this compound with other waste streams, particularly strong acids, bases, or oxidizing agents, without first verifying compatibility.[8] Imines can be susceptible to hydrolysis under acidic or basic conditions.[9][10] Mixing with incompatible chemicals can lead to heat generation, gas evolution, or other hazardous reactions.[11]

3.3. Waste Collection and Containment: Ensuring Integrity

The integrity of the waste container is paramount to prevent leaks and environmental contamination.[7][12]

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3][12] The container must be in good condition, with no cracks or signs of degradation.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] The date of waste accumulation should also be recorded.[11]

  • Filling: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3]

3.4. On-Site Accumulation: Safe and Compliant Storage

Designated Satellite Accumulation Areas (SAAs) are mandated for the temporary storage of hazardous waste at or near the point of generation.[12][14]

  • Location: The SAA should be under the direct control of laboratory personnel.[3][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[16]

  • Storage Duration: Adhere to institutional and regulatory limits for the duration of waste accumulation in the SAA.[12][17]

3.5. Off-Site Disposal: Professional Management

The final step in the disposal process is the collection and transport of the hazardous waste by a licensed and reputable waste management contractor.[18]

  • Scheduling Pickup: Once the waste container is full or has reached the maximum allowable storage time, arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA).[13][19][20]

  • Transportation: The transport of hazardous materials is regulated by the Department of Transportation (DOT) and requires specific packaging, labeling, and placarding.[19][21][22]

In Case of Spills

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental impact.

  • Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, sand, or a commercial sorbent pad.[18] Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: For significant spills, evacuate the immediate area and contact your institution's EHS or emergency response team.

Causality and Trustworthiness in Protocol Design

The procedures outlined in this guide are designed as a self-validating system, grounded in established safety principles and regulatory requirements. The emphasis on PPE, waste segregation, and proper containment is a direct response to the potential hazards associated with chemical handling. By following these steps, researchers can minimize the risk of personal injury, chemical incidents, and environmental contamination. The requirement for professional disposal by a licensed contractor ensures that the waste is managed in a manner that is compliant with all federal, state, and local regulations.[7][13]

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A Researcher's Guide to the Safe Handling of (+/-)-N-(Benzylidene)alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (+/-)-N-(Benzylidene)alanine Ethyl Ester. The focus is on providing procedural, step-by-step guidance to ensure safe handling, from initial preparation to final disposal, grounded in established safety protocols for similar chemical structures. While a specific Safety Data Sheet (SDS) for this compound was not identified, this guide synthesizes safety data from structurally related imines and esters to provide a robust framework for its safe management in a laboratory setting.

Understanding the Risks: A Proactive Approach to Safety

Given its chemical structure as an imine and an ester, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation, similar to related compounds[1][2][3][4]. The toxicological properties of many research chemicals are not fully investigated, making a cautious and proactive safety approach paramount[5][6]. Therefore, all handling procedures should be designed to minimize exposure.

Core Principles of Safe Handling:
  • Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7]. This is the primary line of defense to prevent inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

  • Hygiene Practices : Adherence to good laboratory hygiene is crucial. This includes washing hands thoroughly after handling the chemical and before leaving the laboratory, and prohibiting eating, drinking, or smoking in the work area[5][8].

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical safety goggles or a face shield.To protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166[1].
Hands Nitrile rubber gloves.Provides a barrier against skin contact. Inspect gloves for any signs of damage before use and remove them carefully to avoid skin contamination[3]. For prolonged contact, consider consulting manufacturer recommendations for breakthrough times.
Body Laboratory coat.To protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Not typically required for small-scale laboratory use with adequate ventilation.If working outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary[9].

Procedural Guidance: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

Preparation and Pre-Handling Checklist:
  • Verify Chemical Identity : Confirm the chemical name and CAS number (60930-36-1) on the container[10].

  • Review Safety Information : Consult this guide and any available institutional safety protocols.

  • Assemble PPE : Ensure all necessary PPE is readily available and in good condition.

  • Prepare Work Area : Work within a chemical fume hood. Ensure the work area is clean and uncluttered. Have spill cleanup materials readily accessible.

Handling and Experimental Use:
  • Dispensing : When transferring the chemical, do so carefully to avoid splashing or creating dust if it is a solid.

  • Heating : If heating is required, be aware that thermal decomposition can release irritating gases and vapors[1][2]. Perform any heating steps in a well-ventilated fume hood.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases[5].

Spill Management:
  • Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Sweep up the absorbed material and place it in a suitable, labeled container for disposal[1][9].

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures[7].

  • Ventilation : Ensure the area is well-ventilated after a spill.

Disposal Plan:
  • Waste Collection : All waste materials contaminated with this compound should be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route : Dispose of chemical waste through an approved waste disposal facility, in accordance with local, state, and federal regulations[1][2][3]. Do not empty into drains[5].

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making and procedural flows for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Verify Chemical & Review Safety Info Assemble_PPE Assemble PPE Prep->Assemble_PPE Prep_Area Prepare Fume Hood & Spill Kit Assemble_PPE->Prep_Area Dispense Dispense Chemical Prep_Area->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste_Disposal Dispose of Waste Decontaminate->Waste_Disposal Wash_Hands Wash Hands Waste_Disposal->Wash_Hands

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_Protection Required PPE cluster_Ventilation Ventilation Assessment Start Handling this compound? Eye_Protection Eye Protection Chemical Safety Goggles Start->Eye_Protection Hand_Protection Hand Protection Nitrile Gloves Start->Hand_Protection Body_Protection Body Protection Lab Coat Start->Body_Protection Fume_Hood Working in Fume Hood? Start->Fume_Hood No_Respirator Standard PPE Sufficient Fume_Hood->No_Respirator Yes Respirator Consider Respirator Fume_Hood->Respirator No

Caption: Decision tree for selecting appropriate PPE.

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(+/-)-N-(Benzylidene)alanine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
(+/-)-N-(Benzylidene)alanine Ethyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.